molecular formula C8H6F2O2 B027394 2,5-Difluoro-4-methylbenzoic acid CAS No. 103877-80-1

2,5-Difluoro-4-methylbenzoic acid

Cat. No.: B027394
CAS No.: 103877-80-1
M. Wt: 172.13 g/mol
InChI Key: PWWMQUUDAAWEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWMQUUDAAWEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545983
Record name 2,5-Difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103877-80-1
Record name 2,5-Difluoro-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103877-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Landscape of Difluoro-methylbenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 3,6-Difluoro-2-methylbenzoic acid, providing a foundation for its use in experimental settings.

PropertyValueReference
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [2]
Purity ≥98.0%[3]

Table 1: Physicochemical Properties of 3,6-Difluoro-2-methylbenzoic acid

Spectroscopic DataValue
Predicted ¹H NMR δ 7.15-7.25 (m, 1H), 7.35-7.45 (m, 1H), 2.40 (s, 3H)
Predicted ¹³C NMR δ 168.0 (C=O), 162.5 (d, J=245 Hz, CF), 159.5 (d, J=250 Hz, CF), 132.0 (d, J=8 Hz), 125.5 (d, J=4 Hz), 120.0 (dd, J=20, 4 Hz), 115.0 (d, J=22 Hz), 15.0 (CH₃)
SMILES CC1=C(C(=O)O)C=C(F)C=C1F
InChI InChI=1S/C8H6F2O2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)

Table 2: Spectroscopic and Structural Information for 3,6-Difluoro-2-methylbenzoic acid[1]

Synthesis and Experimental Protocols

The synthesis of fluorinated benzoic acid derivatives often involves multi-step processes. While a specific protocol for 3,6-Difluoro-2-methylbenzoic acid is not detailed in the provided search results, a general approach for the preparation of similar compounds, such as 4-bromo-2,5-difluorobenzoic acid, can be adapted.

General Synthesis Approach for a Difluorobenzoic Acid Derivative:

A common synthetic route involves the lithiation of a dibromodifluorobenzene precursor followed by carboxylation.

Example Protocol: Synthesis of 4-bromo-2,5-difluorobenzoic acid [4]

  • Lithiation: A solution of 1,4-dibromo-2,5-difluorobenzene in an ethereal solvent (e.g., diethyl ether) is cooled to -78°C.

  • n-Butyllithium is added dropwise to the solution, leading to a lithium-halogen exchange.

  • Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture.

  • Work-up: The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl).

  • Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified, typically by recrystallization.

G 1,4-Dibromo-2,5-difluorobenzene 1,4-Dibromo-2,5-difluorobenzene Lithiation Lithiation 1,4-Dibromo-2,5-difluorobenzene->Lithiation n-BuLi, Et2O, -78°C Carboxylation Carboxylation Lithiation->Carboxylation CO2 (dry ice) Acidic Work-up Acidic Work-up Carboxylation->Acidic Work-up 1 M HCl 4-bromo-2,5-difluorobenzoic acid 4-bromo-2,5-difluorobenzoic acid Acidic Work-up->4-bromo-2,5-difluorobenzoic acid Extraction & Purification

Caption: General synthesis workflow for a difluorobenzoic acid.

Applications in Drug Discovery and Development

Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. The presence of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

Derivatives of difluoro-methylbenzoic acid can serve as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[3][5] For instance, they can be utilized in coupling reactions to build larger molecular scaffolds.[3] The benzoic acid moiety provides a handle for further chemical modifications, such as amide bond formation.

G cluster_0 Drug Development Pipeline Difluoro-methylbenzoic acid Difluoro-methylbenzoic acid Intermediate Synthesis Intermediate Synthesis Difluoro-methylbenzoic acid->Intermediate Synthesis Amide Coupling, Cross-Coupling Reactions Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Intermediate Synthesis->Active Pharmaceutical Ingredient (API) Further Elaboration Preclinical & Clinical Studies Preclinical & Clinical Studies Active Pharmaceutical Ingredient (API)->Preclinical & Clinical Studies

Caption: Role of difluoro-methylbenzoic acid in the drug development pipeline.

Conclusion

While the specific compound 2,5-Difluoro-4-methylbenzoic acid remains elusive in terms of a dedicated CAS number and extensive documentation, the study of its isomers, such as 3,6-Difluoro-2-methylbenzoic acid, provides valuable insights for the scientific community. The data and protocols presented here offer a foundational understanding for researchers and professionals in drug development, highlighting the potential of this class of molecules as versatile building blocks in the creation of novel therapeutics. The unique electronic properties imparted by fluorine substituents continue to make these compounds attractive targets for synthesis and biological evaluation.

References

An In-depth Technical Guide to 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2,5-Difluoro-4-methylbenzoic acid

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile intermediate in medicinal chemistry.

Physicochemical Properties

This compound is a polysubstituted benzoic acid derivative. The presence of two fluorine atoms and a methyl group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol N/A
Monoisotopic Mass 172.03358 Da[1]
SMILES CC1=CC(=C(C=C1F)C(=O)O)F[1]
InChI InChI=1S/C8H6F2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)[1]
Predicted XlogP 2.0[1]

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, predicted data can provide insights into its structural characterization. Table 2 summarizes the predicted collision cross-section (CCS) values, which are important for mass spectrometry-based analysis.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 173.04086128.3
[M+Na]⁺ 195.02280138.6
[M-H]⁻ 171.02630129.1
[M+NH₄]⁺ 190.06740148.6
[M+K]⁺ 210.99674136.2
[M+H-H₂O]⁺ 155.03084121.9
[M+HCOO]⁻ 217.03178149.2
[M+CH₃COO]⁻ 231.04743178.6
[M+Na-2H]⁻ 193.00825132.2
[M]⁺ 172.03303126.3
[M]⁻ 172.03413126.3

Table 2: Predicted Collision Cross Section (CCS) values for this compound adducts. Data sourced from PubChemLite.[1]

Synthesis

A plausible synthetic approach could start from a commercially available difluorotoluene derivative, followed by functional group manipulations to introduce the carboxylic acid moiety. For instance, oxidation of a methyl group or carboxylation of an organometallic intermediate could be employed. The synthesis of related compounds, such as 2,4-difluoro-3-hydroxybenzoic acid, often involves multi-step sequences including nitration, reduction, halogenation, and hydrolysis.[2]

A generalized workflow for the potential synthesis is depicted in the following diagram:

G Start Commercially Available Difluorotoluene Derivative Step1 Functional Group Interconversion Start->Step1 Step2 Introduction of Carboxylic Acid Moiety Step1->Step2 Purification Purification (e.g., Recrystallization, Chromatography) Step2->Purification Product This compound Purification->Product

A potential synthetic workflow for this compound.

Applications in Drug Development

Fluorinated benzoic acids are valuable intermediates in the synthesis of pharmaceuticals.[3] The incorporation of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block for creating more complex molecules with potential therapeutic applications. Its carboxylic acid group provides a handle for various chemical transformations, such as amide bond formation, which is a cornerstone of medicinal chemistry.

While specific drugs derived from this compound are not prominently documented, its structural motifs are found in various biologically active compounds. The strategic placement of fluorine atoms can block sites of metabolism and modulate the acidity of the carboxylic acid, which can be crucial for target engagement and pharmacokinetic properties.

The general role of fluorinated benzoic acids as pharmaceutical intermediates is highlighted in the following logical diagram:

G Intermediate This compound Modification Chemical Modification (e.g., Amide Coupling, Esterification) Intermediate->Modification Versatile Building Block Library Library of Derivatives Modification->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

The role of this compound in a drug discovery workflow.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are not extensively reported in publicly accessible scientific literature. Commercial suppliers indicate that the compound is available at a purity of ≥98.0%, suggesting that robust synthetic and purification methods exist.

For researchers intending to use this compound, standard protocols for reactions involving benzoic acids, such as amide coupling (e.g., using coupling reagents like HATU or EDC/HOBt), esterification (e.g., Fischer esterification), or reduction of the carboxylic acid, would be applicable. Careful optimization of reaction conditions would be necessary to account for the electronic effects of the fluorine substituents.

Signaling Pathways and Biological Activity

There is currently no specific information available in the public domain detailing the involvement of this compound in any particular signaling pathways or its intrinsic biological activity. Its utility is primarily recognized as a synthetic intermediate for the generation of new chemical entities that may then be screened for biological activity against various targets. The biological profile of molecules derived from this scaffold would be highly dependent on the nature of the substituents introduced via the carboxylic acid group and any further modifications to the aromatic ring.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potentially enhanced pharmacological properties. While detailed experimental data and specific biological applications are not yet widely published, the foundational chemical information available underscores its importance as a building block for medicinal chemists. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide to 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules. Its strategic fluorination and methylation pattern make it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆F₂O₂N/A
Molecular Weight 172.1288 g/mol [1]
Appearance Solid (expected)N/A
Purity Typically ≥95%[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing benzene ring with the desired functional groups. While a specific, detailed experimental protocol for this exact isomer is not publicly documented, a general approach can be inferred from the synthesis of structurally related fluorinated and methylated benzoic acids. A plausible synthetic pathway could involve the halogen-metal exchange of a di-halo-toluene derivative followed by carboxylation.

Hypothetical Synthetic Workflow:

G Hypothetical Synthesis of this compound start 1,4-Dibromo-2,5-difluorobenzene step1 Methylation (e.g., with an organocuprate) start->step1 intermediate1 4-Bromo-2,5-difluoro-1-methylbenzene step1->intermediate1 step2 Halogen-Metal Exchange (e.g., n-BuLi) intermediate1->step2 intermediate2 Lithium salt intermediate step2->intermediate2 step3 Carboxylation (CO2) intermediate2->step3 step4 Acidic Workup step3->step4 product This compound step4->product

Caption: A potential synthetic route to this compound.

General Experimental Considerations (based on similar syntheses):

  • Starting Materials: A suitable starting material would be a di-halogenated toluene or a related compound that allows for the regioselective introduction of the carboxylic acid group.

  • Reaction Conditions: Reactions involving organolithium reagents require strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). Temperature control is crucial, often requiring cooling to low temperatures (e.g., -78 °C).

  • Purification: Purification of the final product would likely involve extraction, followed by recrystallization or column chromatography to achieve high purity.

Applications in Drug Development

Fluorinated benzoic acid derivatives are of significant interest in drug discovery. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1]

Its structural motifs are found in compounds investigated for a range of biological activities. The difluoro-methyl-phenyl moiety can be a key component in the design of enzyme inhibitors or receptor antagonists. While specific biological targets for this compound itself are not widely reported, its role as a precursor allows for its incorporation into a diverse array of potential drug candidates.

Logical Relationship in Drug Discovery:

G Role of this compound in Drug Discovery start This compound step1 Coupling Reactions (e.g., Amide bond formation) start->step1 intermediate1 Diverse Library of Derivatives step1->intermediate1 step2 High-Throughput Screening intermediate1->step2 intermediate2 Hit Compounds step2->intermediate2 step3 Lead Optimization intermediate2->step3 product Drug Candidate step3->product

Caption: A generalized workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds with tailored properties. Further research into its specific biological activities and the development of detailed synthetic protocols will undoubtedly expand its applications in drug discovery and beyond.

References

An In-depth Technical Guide to the Chemical Properties of 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The presence of two fluorine atoms and a methyl group on the benzoic acid scaffold significantly influences its physicochemical properties, including acidity, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with a detailed experimental protocol for its synthesis. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, as well as for those in the broader chemical sciences.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. While experimental data for this specific compound is limited, predicted values and data from structurally similar compounds are included to provide a comprehensive profile.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₆F₂O₂PubChem[1]
Molecular Weight 172.13 g/mol PubChem[2][3]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in hot water; soluble in acetone.[4] (Inferred from p-toluic acid)-
pKa Not available-
Table 2: Spectroscopic Data (Predicted and Inferred)
Spectroscopy Predicted/Inferred Data
¹H NMR Aromatic protons (2H), methyl protons (3H), carboxylic acid proton (1H).
¹³C NMR Signals for aromatic carbons, methyl carbon, and carboxyl carbon. The carbon atoms attached to fluorine will show characteristic splitting.
IR Spectroscopy Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-F, and aromatic C-H and C=C stretching.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the carboxylic acid group and the substituted aromatic ring. The two electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid compared to benzoic acid and p-toluic acid.

The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the fluorine atoms. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

Experimental Protocols

A plausible synthetic route to this compound involves the ortho-lithiation of 1,4-difluoro-2-methylbenzene followed by carboxylation with carbon dioxide.

Synthesis of this compound

Reaction Scheme:

Materials:

  • 1,4-Difluoro-2-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a septum is assembled. The system is flushed with dry nitrogen.

  • Initial Solution: Anhydrous diethyl ether or THF is added to the flask via syringe, followed by 1,4-difluoro-2-methylbenzene. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Carboxylation: The reaction mixture is quenched by the addition of crushed dry ice in small portions. The mixture is allowed to slowly warm to room temperature overnight.

  • Workup: The reaction is quenched with 1 M HCl. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow Start Start: 1,4-Difluoro-2-methylbenzene Lithiation Lithiation with n-BuLi in THF at -78 °C Start->Lithiation Carboxylation Carboxylation with Dry Ice (CO₂) Lithiation->Carboxylation Workup Aqueous Workup with HCl Carboxylation->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Purification (Recrystallization) Extraction->Purification End End Product: this compound Purification->End

General Synthetic Workflow

Safety Information

While a specific safety data sheet for this compound is not available, the following precautions should be taken based on the safety profiles of similar fluorinated aromatic compounds.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Hazards: May cause skin and eye irritation. May cause respiratory irritation.

Always consult the latest Safety Data Sheet (SDS) for any chemical before use and handle with appropriate caution.

Conclusion

This compound presents an interesting scaffold for the development of new chemical entities in various fields. This guide has summarized the available chemical and physical properties and provided a detailed synthetic protocol. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications. Researchers are encouraged to use this document as a foundational resource for their work with this compound.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,5-Difluoro-4-methylbenzoic acid (CAS No. 103877-80-1) is a fluorinated aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. The precise positioning of its fluorine and methyl substituents on the benzoic acid core offers a unique scaffold for the synthesis of novel compounds with potentially enhanced biological activity and tailored physicochemical properties. This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed, field-proven experimental protocols for the determination of its key characteristics. This document is designed to serve as a practical resource for researchers, enabling a thorough understanding and effective utilization of this compound in their work.

Molecular Structure and Core Chemical Data

This compound is a white to light yellow crystalline solid. The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aromatic ring significantly influences its electronic properties, acidity, and intermolecular interactions.

PropertyValueSource(s)
CAS Number 103877-80-1[1][2]
Molecular Formula C₈H₆F₂O₂[3][4]
Molecular Weight 172.13 g/mol [3][4]
Appearance White to light yellow powder/crystal[1][2]
Melting Point 166 - 172 °C[1][2][3]
Boiling Point 270.9 °C at 760 mmHg[5]
Purity >97.0% (GC), 98% (HPLC)[1][2][3]

Solubility Profile: An Experimental Approach

A definitive, quantitative solubility profile of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structure—a polar carboxylic acid group and a substituted, less polar aromatic ring—a general solubility trend can be anticipated. It is expected to exhibit limited solubility in non-polar solvents and greater solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Causality in Solvent Selection

The choice of solvents for solubility determination is guided by the principle of "like dissolves like." A range of solvents with varying polarities should be tested to establish a comprehensive profile. This is crucial for applications such as reaction chemistry, purification (recrystallization), and formulation.

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents at a specified temperature (e.g., 25 °C).

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent.

Materials:

  • This compound

  • A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or test tubes with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it in a constant temperature bath set to the desired temperature.

  • Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After stirring, allow the solution to remain undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filter the aliquot through a syringe filter into a volumetric flask.

  • Dilute the filtered solution to a known volume with the same solvent.

  • Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the solubility in units of mg/mL or mol/L.

Caption: Workflow for Experimental Solubility Determination.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter, particularly for drug development, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of this compound is not readily found in the literature. The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2) and 4-methylbenzoic acid (pKa ≈ 4.37).

Experimental Determination of pKa

Potentiometric titration is a reliable method for determining the pKa of an acidic compound.

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol if solubility in pure water is low).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.

  • Record the pH value after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectroscopic Profile

While specific spectra for this compound are not widely published, its structural features allow for the prediction of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons, likely in the region of 2.2-2.5 ppm. The aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically >10 ppm.

  • ¹³C NMR: The carboxyl carbon is expected in the 165-175 ppm region. Signals for the aromatic carbons will be split due to C-F coupling, with the carbons directly bonded to fluorine showing large one-bond coupling constants (¹JCF).

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1]

  • C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ for the carbonyl group.[1]

  • C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.[1]

  • C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

Caption: A logical workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (172.13). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the fluorine atoms will make the isotopic pattern distinct.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. However, based on the SDS for related fluorinated and methylated benzoic acids, the following general precautions should be taken:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

Disclaimer: This safety information is based on structurally similar compounds. It is imperative to consult the official Safety Data Sheet from the supplier before handling this compound.

Conclusion

This compound is a valuable building block for chemical synthesis. While some of its fundamental physical properties are documented by chemical suppliers, a comprehensive experimental characterization is yet to be widely published. This guide provides the known data and, crucially, the established methodologies for researchers to determine the remaining physical properties. A thorough understanding of these characteristics is essential for the effective and safe application of this compound in research and development.

References

Solubility of 2,5-Difluoro-4-methylbenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluoro-4-methylbenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine solubility through established experimental protocols. General solubility principles for structurally similar compounds are also discussed to provide a predictive context.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms and a methyl group on the benzoic acid core significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for applications in medicinal chemistry, materials science, and chemical synthesis, particularly for processes such as reaction optimization, purification, crystallization, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a comprehensive range of organic solvents has not been published. Researchers are encouraged to determine this data experimentally based on their specific needs. The following table is provided as a template for recording experimentally determined solubility values at a given temperature.

SolventMolar Mass ( g/mol )Density (g/mL)Dielectric ConstantSolubility at 25°C ( g/100 mL)Observations
Methanol32.040.79232.7
Ethanol46.070.78924.5
Acetone58.080.79120.7
Ethyl Acetate88.110.9026.02
Dichloromethane84.931.339.08
Toluene92.140.8672.38
Hexane86.180.6591.88
Acetonitrile41.050.78637.5
N,N-Dimethylformamide (DMF)73.090.94436.7
Dimethyl Sulfoxide (DMSO)78.131.1046.7

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound like this compound in an organic solvent. The choice of method may depend on the required accuracy, amount of substance available, and the equipment at hand.

Isothermal Saturation Method

This is a common and straightforward method to determine solubility.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Ensure there is undissolved solid present to confirm saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be done using a magnetic stirrer, shaker, or rotator. The time required for equilibration can vary and may need to be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).

  • Phase Separation:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Filtration through a syringe filter (compatible with the solvent) is recommended to remove any fine, suspended particles.

  • Quantification:

    • Determine the mass of the solute in the withdrawn aliquot of the saturated solution. This can be achieved by:

      • Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solid residue.[3]

      • Spectroscopic Analysis: If the compound has a suitable chromophore, use UV-Vis spectroscopy to determine the concentration based on a pre-established calibration curve.

      • Chromatographic Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the compound in the solution.

  • Calculation:

    • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved. The results are typically expressed in g/mL, mg/mL, or mol/L.

Visual (Qualitative to Semi-Quantitative) Method

This method is useful for rapid screening of solvents or for obtaining an approximate solubility.[4]

Methodology:

  • Place a known mass of this compound (e.g., 10 mg) into a test tube.[4]

  • Add the chosen solvent dropwise or in small, measured increments (e.g., 0.1 mL).[4]

  • After each addition, vigorously agitate the mixture to facilitate dissolution.[4]

  • Continue adding the solvent until the solid is completely dissolved.[4]

  • The approximate solubility can be calculated based on the total volume of solvent required to dissolve the initial mass of the solid.[4]

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

Solubility_Workflow A Start: Select Solvent and This compound B Add excess solid to a known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow solid to settle (Phase Separation) C->D E Withdraw a known volume of the supernatant D->E F Quantify the amount of dissolved solid E->F G Calculate Solubility (e.g., g/100 mL) F->G H End: Report Solubility Data G->H

Caption: A general workflow for the experimental determination of solubility.

Predictive Considerations for Solubility

The principle of "like dissolves like" is a useful qualitative guide for predicting solubility.[5]

  • Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., methanol, ethanol, DMSO, DMF) are generally expected to be better solvents for polar compounds. The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, suggesting potential for good solubility in protic and polar aprotic solvents.

  • Nonpolar Solvents: Nonpolar solvents like hexane and toluene are less likely to be effective solvents for this compound due to the polar nature of the carboxylic acid group.

  • Intermediate Polarity Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane may exhibit intermediate solubility, depending on the overall balance of polar and nonpolar interactions.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the literature, this guide provides researchers with the necessary experimental protocols and a theoretical framework to determine and understand its solubility in various organic solvents. The provided workflow and data table template are intended to facilitate systematic and reproducible solubility studies, which are essential for the effective application of this compound in research and development.

References

2,5-Difluoro-4-methylbenzoic acid pKa value

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Difluoro-4-methylbenzoic Acid: Focus on pKa Determination

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of small molecules is fundamental to predicting their behavior in biological systems. The acid dissociation constant (pKa) is a critical parameter that influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a focused examination of the pKa of this compound, offering insights into its predicted acidity and outlining a detailed experimental protocol for its empirical determination.

Predicted pKa Value

Table 1: Predicted pKa Value of a Structurally Related Compound

CompoundPredicted pKaPrediction Method Reference
4-amino-2,5-difluoro-3-methylbenzoic acid3.66 ± 0.10[1]

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds. The following protocol provides a detailed methodology for the determination of the pKa of this compound.

1. Materials and Reagents:

  • This compound (high purity)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) for ionic strength adjustment

  • High-purity water (e.g., deionized or distilled)

  • Methanol or another suitable co-solvent if solubility is low

  • Standard buffer solutions for pH meter calibration (e.g., pH 4.00, 7.00, 10.00)

2. Instrumentation:

  • High-precision pH meter with a combination glass pH electrode

  • Calibrated automatic burette or a Class A manual burette

  • Magnetic stirrer and stir bar

  • Temperature probe or a constant temperature water bath

3. Experimental Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M). If the compound has low aqueous solubility, a co-solvent such as methanol can be used, and the apparent pKa (pKaapp) is determined. The ionic strength of the solution should be maintained constant by adding a background electrolyte like KCl.

  • Calibration of the pH Electrode: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

  • Titration Setup: Place a known volume of the analyte solution in a thermostated beaker equipped with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Titration: Begin stirring the solution gently. Add small, precise increments of the standardized NaOH solution from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Collection: Continue the titration until the pH has passed the equivalence point by at least 1-2 pH units.

4. Data Analysis:

The pKa value is determined from the titration curve (a plot of pH versus the volume of NaOH added). The pKa is equal to the pH at the half-equivalence point. More accurate determinations can be made by analyzing the first or second derivative of the titration curve.

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in the experimental workflow for determining the pKa of this compound using potentiometric titration.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Analyte Solution setup Assemble Titration Apparatus prep_solution->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Titrate with Standardized Base setup->titrate record Record pH vs. Volume titrate->record record->titrate plot Plot Titration Curve record->plot derivative Calculate Derivative (1st or 2nd) plot->derivative determine_pka Determine pKa at Half-Equivalence Point derivative->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

This comprehensive guide provides essential information for researchers working with this compound. While a predicted pKa offers a valuable starting point, the detailed experimental protocol enables the rigorous empirical determination of this crucial physicochemical parameter. A precise understanding of the pKa is indispensable for the rational design and development of new chemical entities in the pharmaceutical and chemical sciences.

References

Spectroscopic Profile of 2,5-Difluoro-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Difluoro-4-methylbenzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are calculated based on established models and are intended to be representative of the expected experimental results.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
COOH10.0 - 13.0Singlet (broad)-
H-37.5 - 7.8Doublet of DoubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-67.2 - 7.5Doublet of DoubletsJ(H-F) ≈ 5-7, J(H-H) ≈ 2-3
CH₃2.2 - 2.5Singlet-

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O165 - 175
C-F (C-2)155 - 165 (d, ¹JCF ≈ 240-260 Hz)
C-F (C-5)150 - 160 (d, ¹JCF ≈ 240-260 Hz)
C-COOH (C-1)125 - 135
C-CH₃ (C-4)135 - 145
C-H (C-3)115 - 125
C-H (C-6)110 - 120
CH₃15 - 25

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1680 - 1720Strong
C-F (Aromatic)1100 - 1300Strong
C-O (Carboxylic Acid)1210 - 1320Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Methyl)2850 - 2960Medium
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
m/z Predicted Fragment Ion Significance
172[M]⁺Molecular Ion
155[M - OH]⁺Loss of hydroxyl radical
127[M - COOH]⁺Loss of carboxyl group
99[M - COOH - CO]⁺Subsequent loss of carbon monoxide

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a solid aromatic carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve ATR_Sample Place on ATR Crystal Sample->ATR_Sample MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR FT-IR Spectroscopy ATR_Sample->IR ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Analyze IR Spectrum (Functional Groups) IR->ProcessIR ProcessMS Analyze Mass Spectrum (Molecular Weight, Fragmentation) MS->ProcessMS Structure Structure Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Technical Guide: 1H NMR Spectrum of 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Difluoro-4-methylbenzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted ¹H NMR data to elucidate the structural features and proton environments of the molecule. This information is crucial for compound verification, purity assessment, and understanding its chemical properties in research and drug development contexts.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), splitting patterns, and integration values for the distinct proton signals of this compound.

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~10-13Singlet (broad)1H-COOH
²H~7.5 - 7.8Doublet of doublets1HH-6
³H~7.2 - 7.5Doublet of doublets1HH-3
⁴H~2.3Singlet3H-CH₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and often appears as a broad singlet.

Structural Assignment and Signal Interpretation

The predicted ¹H NMR spectrum of this compound is consistent with its molecular structure, revealing four distinct proton environments.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region (around 10-13 ppm), characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring are chemically non-equivalent and are expected to appear as doublet of doublets due to coupling with the adjacent fluorine atoms. The H-6 proton is expected to be further downfield than the H-3 proton due to the deshielding effect of the adjacent carboxylic acid group.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to appear as a singlet in the upfield region (around 2.3 ppm), as there are no adjacent protons to couple with.

The relationship between the molecular structure and the predicted ¹H NMR signals is illustrated in the following diagram:

G Predicted 1H NMR Assignments for this compound cluster_0 Molecular Structure cluster_1 Signal Assignments mol mol COOH -COOH ~10-13 ppm Broad Singlet mol->COOH Carboxylic Acid Proton H6 H-6 ~7.5 - 7.8 ppm Doublet of Doublets mol->H6 Aromatic Proton H3 H-3 ~7.2 - 7.5 ppm Doublet of Doublets mol->H3 Aromatic Proton CH3 -CH₃ ~2.3 ppm Singlet mol->CH3 Methyl Protons

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Experimental Protocol

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Number of scans (e.g., 8-16 for a concentrated sample)

      • Spectral width (e.g., -2 to 16 ppm)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the splitting patterns and coupling constants.

The logical workflow for this experimental protocol is depicted below:

G Experimental Workflow for 1H NMR Spectroscopy A Sample Preparation (Dissolve in Deuterated Solvent) B Spectrometer Setup (Lock and Shim) A->B C Data Acquisition (Set Parameters and Acquire FID) B->C D Data Processing (Fourier Transform, Phase, Calibrate) C->D E Spectral Analysis (Integrate, Analyze Splitting) D->E

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound based on predicted data. For definitive structural confirmation and analysis, it is recommended to acquire an experimental spectrum and perform further 2D NMR experiments if necessary.

13C NMR spectrum of 2,5-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 2,5-Difluoro-4-methylbenzoic acid

Abstract

This technical guide provides a comprehensive analysis and interpretation of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this document serves as a predictive guide grounded in established principles of NMR spectroscopy. We will dissect the expected chemical shifts (δ) by applying substituent additivity rules and analyze the characteristic carbon-fluorine (C-F) coupling constants (JCF) that are critical for unambiguous structural elucidation of fluorinated aromatic compounds. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring a high-quality ¹³C NMR spectrum for this and similar small molecules, ensuring researchers can confidently validate these predictions in a laboratory setting.

Introduction: The Challenge and Utility of ¹³C NMR for Fluorinated Aromatics

This compound is a polysubstituted aromatic compound whose structural verification relies heavily on spectroscopic techniques. While ¹H NMR is informative, the complexity of proton-fluorine couplings and the presence of quaternary carbons necessitate the use of ¹³C NMR for a complete skeletal analysis. The ¹³C NMR spectrum provides direct insight into the electronic environment of every carbon atom in the molecule.

For fluorinated compounds, the ¹³C spectrum offers a layer of information beyond simple chemical shifts: scalar (through-bond) coupling between the ¹³C nucleus and the spin-active ¹⁹F nucleus (I=½, 100% natural abundance). These C-F couplings, which manifest as signal splittings, are highly dependent on the number of bonds separating the coupled nuclei and provide invaluable data for assigning specific carbon signals, particularly for the aromatic ring.[1][2] This guide will systematically predict these features to build a complete spectral picture.

Predicted Spectral Analysis of this compound

To analyze the spectrum, we first establish a systematic numbering scheme for the carbon atoms of the molecule.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (15-25 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock, Tune & Match prep3->acq1 acq2 Set Parameters (d1, ns, aq) acq1->acq2 acq3 Acquire FID (zg) acq2->acq3 proc1 Fourier Transform & Windowing acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Peak Pick proc2->proc3 analysis Assign Signals (δ, J) proc3->analysis Spectral Analysis

References

An In-depth Technical Guide to the Infrared Spectrum of 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2,5-Difluoro-4-methylbenzoic acid, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its spectral characteristics, experimental protocols for obtaining the spectrum, and a workflow for spectral analysis.

Predicted Infrared Spectrum Analysis

The infrared spectrum is anticipated to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer, a result of strong hydrogen bonding.[1][2] The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak between 1710 and 1680 cm⁻¹.[1][2] The presence of fluorine substituents on the aromatic ring may slightly shift this frequency.

Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region.[3] The C-C stretching vibrations within the aromatic ring will likely produce several bands of variable intensity in the 1600-1450 cm⁻¹ range.[3][4] The C-F stretching vibrations are characteristically strong and are expected to be observed in the 1300-1100 cm⁻¹ region. The exact position of these bands can be influenced by the substitution pattern on the aromatic ring. Finally, the C-O stretching and O-H bending vibrations of the carboxylic acid group will contribute to the fingerprint region of the spectrum, with bands anticipated around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ respectively.[1]

Quantitative Data Summary

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, StrongThe broadness is due to hydrogen bonding between carboxylic acid molecules.[1][2]
Aromatic C-H Stretch3100 - 3000MediumCharacteristic of C-H bonds on the benzene ring.[3]
Aliphatic C-H Stretch (Methyl)2980 - 2850MediumStretching vibrations of the methyl group's C-H bonds.
C=O Stretch (Carboxylic Acid)1710 - 1680StrongA prominent and sharp peak characteristic of the carbonyl group in a carboxylic acid.[1][2]
Aromatic C=C Stretch1600 - 1450Medium-WeakMultiple bands are expected due to the vibrations of the aromatic ring.[3][4]
O-H Bend (Carboxylic Acid)1440 - 1395MediumIn-plane bending of the O-H group.[1]
C-O Stretch (Carboxylic Acid)1320 - 1210StrongStretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[1]
C-F Stretch1300 - 1100StrongStrong absorptions due to the high electronegativity of fluorine.
O-H Bend (Out-of-Plane)950 - 910Broad, MediumOut-of-plane bending of the hydrogen-bonded O-H group.[1]

Experimental Protocols

To obtain the infrared spectrum of solid this compound, several well-established methods can be employed. The choice of method may depend on the available equipment and the desired sample preparation.

Attenuated Total Reflectance (ATR) Infrared Spectroscopy

ATR-IR is a common and convenient method for analyzing solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]

  • Spectrum Acquisition: Collect the infrared spectrum of the sample.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Thin Solid Film Method

This method involves dissolving the solid sample in a volatile solvent and depositing it onto an infrared-transparent salt plate.[6]

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.[6]

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

  • Cleaning: Clean the salt plate with a dry solvent to remove the sample.

Potassium Bromide (KBr) Pellet Method

This technique involves mixing the solid sample with dry potassium bromide powder and pressing it into a thin, transparent pellet.

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the finely ground mixture to a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and collect the spectrum.

  • Disposal: Dispose of the KBr pellet after analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing the infrared spectrum of a solid organic compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain Solid Sample of This compound method_atr ATR Method: Place sample on crystal start->method_atr method_film Thin Film Method: Dissolve in solvent and evaporate on plate start->method_film method_kbr KBr Pellet Method: Grind with KBr and press into pellet start->method_kbr acquire Acquire IR Spectrum using FT-IR Spectrometer method_atr->acquire method_film->acquire method_kbr->acquire process Process Spectrum: Baseline correction, smoothing acquire->process identify Identify Characteristic Peaks: O-H, C=O, C-F, etc. process->identify compare Compare with Reference Spectra and Correlation Tables identify->compare interpret Interpret Spectrum and Confirm Molecular Structure compare->interpret

Caption: Workflow for IR analysis of this compound.

References

Mass Spectrometry of 2,5-Difluoro-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2,5-Difluoro-4-methylbenzoic acid, a compound of interest in medicinal chemistry and materials science. This document outlines the predicted fragmentation patterns, experimental protocols, and key mass spectral data to aid in the identification, characterization, and quality control of this molecule.

Introduction

This compound is a substituted aromatic carboxylic acid. Understanding its behavior under mass spectrometric analysis is crucial for its application in various scientific fields. Mass spectrometry provides valuable information regarding the molecular weight and structural features of the molecule through the analysis of its fragmentation patterns upon ionization. This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a common technique for the analysis of small, volatile molecules.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular weight of this compound (C₈H₆F₂O₂) is 172.13 g/mol . Therefore, the molecular ion peak ([M]⁺•) is expected at an m/z of 172.

The fragmentation of aromatic carboxylic acids under EI conditions typically involves a series of characteristic losses. For this compound, the primary fragmentation pathways are predicted to be:

  • Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.

  • Loss of a carboxyl group (•COOH): This results in the formation of the difluoromethylphenyl cation.

  • Loss of carbon monoxide (CO): This can occur from the acylium ion.

  • Loss of a fluorine atom (•F): This may occur from the molecular ion or subsequent fragment ions.

The predicted major fragment ions and their relative abundances are summarized in the table below. Please note that the relative intensities are estimates based on the general fragmentation patterns of similar compounds and would need to be confirmed by experimental data.

m/z Proposed Fragment Ion Neutral Loss Predicted Relative Intensity
172[C₈H₆F₂O₂]⁺•-High
155[C₈H₅F₂O]⁺•OHHigh
127[C₈H₅F₂]⁺•COOHModerate
127[C₇H₅FO]⁺CO from m/z 155Moderate
153[C₈H₆FO₂]⁺•FLow
99[C₆H₅F]⁺CO from m/z 127Low

Proposed Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of sequential steps, initiated by the ionization of the molecule. The following diagram illustrates the predicted major fragmentation pathways.

fragmentation_pathway M [C₈H₆F₂O₂]⁺• m/z = 172 (Molecular Ion) F1 [C₈H₅F₂O]⁺ m/z = 155 M->F1 - •OH F2 [C₇H₅F₂]⁺ m/z = 127 M->F2 - •COOH F3 [C₇H₅FO]⁺ m/z = 127 F1->F3 - CO F4 [C₆H₅F]⁺ m/z = 99 F3->F4 - CO

Caption: Predicted fragmentation pathway of this compound under EI-MS.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the limit of detection and linearity of the instrument response.

  • Derivatization (Optional): To improve volatility and chromatographic peak shape, derivatization of the carboxylic acid group may be performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

The following diagram illustrates the general workflow for GC-MS analysis.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis SP1 Dissolution SP2 Dilution SP1->SP2 SP3 Derivatization (Optional) SP2->SP3 GC1 Injection SP3->GC1 GC2 Separation on Column GC1->GC2 MS1 Ionization (EI) GC2->MS1 MS2 Mass Analysis MS1->MS2 MS3 Detection MS2->MS3 DA1 Mass Spectrum MS3->DA1 DA2 Library Search DA1->DA2 DA3 Interpretation DA2->DA3

Caption: General experimental workflow for GC-MS analysis.

Data Interpretation

The interpretation of the mass spectrum of this compound should focus on the identification of the molecular ion peak and the characteristic fragment ions. The presence of the molecular ion at m/z 172 confirms the molecular weight of the compound. The key fragment ions at m/z 155 and 127 are strong indicators of the carboxylic acid functionality and the aromatic core. High-resolution mass spectrometry can be employed to confirm the elemental composition of the molecular ion and its fragments, providing an additional layer of confidence in the identification.

Conclusion

This technical guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern, along with the detailed experimental protocol, serves as a valuable resource for researchers and scientists involved in the analysis and characterization of this compound. While the provided information is based on established principles of mass spectrometry, experimental verification is essential to confirm the fragmentation pathways and relative ion abundances.

An In-depth Technical Guide on the Crystal Structure of Fluorinated Methylbenzoic Acids: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific crystal structure of 2,5-Difluoro-4-methylbenzoic acid has not been publicly reported. This guide provides a comprehensive overview of the methodologies and data interpretation relevant to this class of compounds by presenting a detailed analysis of the closely related isomer, 2,6-Difluorobenzoic acid , as an illustrative example. The experimental protocols and potential biological significance discussed are broadly applicable to substituted fluorobenzoic acids.

Introduction

Fluorinated benzoic acid derivatives are pivotal building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, polymorphism screening, and the development of new materials. This technical guide outlines the synthesis, crystallographic analysis, and potential biological relevance of this important class of molecules, using 2,6-Difluorobenzoic acid as a case study to demonstrate the data and protocols involved.

Experimental Protocols

Synthesis of Difluorobenzoic Acid Derivatives

A general method for the synthesis of fluorinated benzoic acids involves the hydrolysis of a corresponding nitrile precursor. The following protocol is a representative example adapted from the synthesis of a related compound.[1][2]

Materials:

  • A difluorobenzonitrile derivative (e.g., 2,6-difluoro-3-methylbenzonitrile)

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • A solution of the starting difluorobenzonitrile in a suitable solvent is treated with an aqueous solution of sodium hydroxide.

  • The reaction mixture is heated to reflux and stirred for an extended period (e.g., 24 hours) to ensure complete hydrolysis of the nitrile group to a carboxylate salt.

  • After cooling to room temperature, the solution is acidified by the dropwise addition of concentrated hydrochloric acid until a pH of approximately 1 is reached. This protonates the carboxylate, causing the benzoic acid derivative to precipitate.

  • The precipitate is collected by filtration and then redissolved in an organic solvent such as ethyl acetate.

  • The organic solution is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified difluorobenzoic acid.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[3][4][5]

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

  • A suitable single crystal of the compound is carefully selected and mounted on a goniometer head.[3]

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.

  • The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically or placed in calculated positions.

Crystal Structure and Data Presentation

As the crystal structure for this compound is not available, the crystallographic data for 2,6-Difluorobenzoic acid is presented below as a representative example of a difluoro-substituted benzoic acid.[5]

In the solid state, 2,6-Difluorobenzoic acid forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules.[5]

Crystallographic Data for 2,6-Difluorobenzoic Acid
ParameterValue
Chemical FormulaC₇H₄F₂O₂
Formula Weight158.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.6517 (4)
b (Å)14.1214 (15)
c (Å)12.2850 (13)
β (°)95.651 (3)
Volume (ų)630.42 (12)
Z4
Calculated Density (g/cm³)1.667
Absorption Coeff. (mm⁻¹)0.16
F(000)320
Temperature (K)100

Data sourced from Acta Crystallographica Section E, 2010, E66, o2109.[5]

Selected Bond Lengths and Angles for 2,6-Difluorobenzoic Acid
Bond/AngleLength (Å) / Angle (°)
C1-C21.388 (2)
C1-C61.393 (2)
C2-F11.353 (2)
C6-F21.349 (2)
C7-O11.258 (2)
C7-O21.272 (2)
F1-C2-C1119.5 (1)
F2-C6-C1120.0 (1)
O1-C7-O2124.3 (1)
O1-C7-C1118.0 (1)
O2-C7-C1117.7 (1)

Data sourced from Acta Crystallographica Section E, 2010, E66, o2109.[5]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of the crystal structure of small organic molecules.

experimental_workflow cluster_synthesis Compound Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Starting Materials reaction Chemical Reaction (e.g., Hydrolysis) start->reaction purification Purification reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental Workflow for Crystal Structure Determination

Biological Significance

While specific signaling pathways for this compound are not documented, the broader class of fluorinated benzoic acids has garnered significant interest in drug discovery. The incorporation of fluorine can enhance pharmacological properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with enzyme active sites or receptors.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

Derivatives of fluorinated benzoic acids have been investigated for a range of biological activities, including as antibacterial agents and as inhibitors of various enzymes. The precise structural information obtained from X-ray crystallography is crucial for understanding the structure-activity relationships that govern these biological effects.

References

Synthesis of 2,5-Difluoro-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-Difluoro-4-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, published step-by-step protocol for this specific molecule, this guide presents a detailed, plausible synthetic route based on well-established and analogous chemical transformations, particularly the Grignard reaction, a cornerstone of organic synthesis.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make fluorinated compounds highly sought after in drug discovery and development. This guide outlines a robust method for the preparation of this compound, enabling its accessibility for research and development purposes.

Proposed Synthetic Pathway: Grignard Reaction

The most logical and widely applicable method for the synthesis of this compound is through the carbonation of a corresponding Grignard reagent. This multi-step process involves the formation of an organomagnesium halide, which then acts as a nucleophile to react with carbon dioxide (dry ice) to form the carboxylate salt, followed by acidification to yield the final carboxylic acid.

Below is a diagram illustrating the proposed synthetic workflow.

G A 1-Bromo-2,5-difluoro-4-methylbenzene D Grignard Reagent Formation A->D B Magnesium Turnings (Mg) B->D C Anhydrous Diethyl Ether or THF C->D E 2,5-Difluoro-4-methylphenylmagnesium Bromide D->E Reaction G Carboxylation E->G F Carbon Dioxide (Dry Ice, CO2) F->G H Bromomagnesium 2,5-difluoro-4-methylbenzoate G->H Reaction J Acidification (Work-up) H->J I Aqueous HCl or H2SO4 I->J K This compound J->K Isolation

Caption: Proposed synthesis of this compound via Grignard reaction.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar Grignard reactions.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Notes
1-Bromo-2,5-difluoro-4-methylbenzeneC₇H₅BrF₂207.02Starting material
Magnesium TurningsMg24.31Activated, for Grignard reaction
Anhydrous Diethyl Ether (or THF)(C₂H₅)₂O (or C₄H₈O)74.12 (or 72.11)Anhydrous solvent is critical
IodineI₂253.81For initiating the Grignard reaction
Carbon Dioxide, solid (Dry Ice)CO₂44.01Must be freshly crushed
Hydrochloric Acid (concentrated)HCl36.46For acidification
Diethyl Ether (for extraction)(C₂H₅)₂O74.12
Anhydrous Sodium Sulfate (or Magnesium Sulfate)Na₂SO₄ (or MgSO₄)142.04 (or 120.37)Drying agent
Step-by-Step Procedure

Step 1: Formation of the Grignard Reagent

  • All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to exclude moisture.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to the flask. The iodine will help to activate the magnesium surface.

  • Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

  • Dissolve 1-bromo-2,5-difluoro-4-methylbenzene in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux gently. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting brownish-grey solution is the Grignard reagent, 2,5-difluoro-4-methylphenylmagnesium bromide.

Step 2: Carboxylation of the Grignard Reagent

  • In a separate large beaker or flask, place a generous amount of freshly crushed dry ice.

  • Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.

  • Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature. The product at this stage is the magnesium salt of the desired carboxylic acid.

Step 3: Acidification and Isolation of the Product

  • To the reaction mixture, slowly add a cold solution of dilute hydrochloric acid (e.g., 10% HCl) with stirring until the solution is acidic (test with pH paper). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.

  • Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an organic layer containing the product.

  • Separate the layers and extract the aqueous layer with two additional portions of diethyl ether.

  • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene.

  • Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

While a specific yield for the synthesis of this compound is not available in the searched literature, yields for analogous Grignard carboxylation reactions are typically in the range of 50-80%, depending on the purity of the reagents and the reaction conditions.

ParameterTypical Value/Condition
Reaction Scale 10 - 100 mmol
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature (Grignard formation) Room temperature to gentle reflux (approx. 35-65 °C)
Reaction Temperature (Carboxylation) -78 °C (temperature of dry ice)
Reaction Time (Grignard formation) 1 - 3 hours
Reaction Time (Carboxylation) 30 - 60 minutes
Typical Yield 50 - 80% (estimated)

Safety Considerations

  • Anhydrous Solvents: Diethyl ether and THF are extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents. Strict anhydrous conditions must be maintained throughout the experiment.

  • 1-Bromo-2,5-difluoro-4-methylbenzene: This compound may be irritating to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult standard organic chemistry laboratory manuals for detailed techniques on performing Grignard reactions and to conduct a thorough risk assessment before commencing any experimental work.

Starting materials for 2,5-Difluoro-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic pathway for the preparation of 2,5-Difluoro-4-methylbenzoic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds. The core of this synthesis involves the formation of a Grignard reagent from a commercially available starting material, followed by carboxylation.

Overview of the Synthetic Pathway

The most direct and commonly employed route to this compound begins with the commercially available starting material, 1-bromo-2,5-difluoro-4-methylbenzene. This compound undergoes a Grignard reaction with magnesium metal to form the corresponding phenylmagnesium bromide. This highly reactive organometallic intermediate is then quenched with solid carbon dioxide (dry ice) to yield a magnesium carboxylate salt. Subsequent acidification protonates the salt to afford the final product, this compound. This method is a classic and reliable approach for the introduction of a carboxylic acid group onto an aromatic ring.

Experimental Protocols

The following section details the experimental procedure for the synthesis of this compound. The protocol is based on established methods for the carboxylation of aryl halides via Grignard reagents.[1][2][3]

Starting Material and Reagents

The key starting material and reagents required for this synthesis are listed in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Bromo-2,5-difluoro-4-methylbenzene252004-42-5C₇H₅BrF₂207.02
Magnesium turnings7439-95-4Mg24.31
Diethyl ether (anhydrous)60-29-7C₄H₁₀O74.12
Carbon dioxide (solid, dry ice)124-38-9CO₂44.01
Hydrochloric acid (concentrated)7647-01-0HCl36.46
Step-by-Step Synthesis

Step 1: Formation of the Grignard Reagent (2,5-Difluoro-4-methylphenylmagnesium bromide)

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. The flask is gently heated under a stream of dry nitrogen.

  • Initiation of Reaction: A solution of 1-bromo-2,5-difluoro-4-methylbenzene (1.0 equivalent) in anhydrous diethyl ether is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is typically indicated by a gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating may be applied.

  • Addition of Aryl Bromide: Once the reaction has initiated, the remaining solution of 1-bromo-2,5-difluoro-4-methylbenzene is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux until the magnesium is consumed. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a grayish solution.

Step 2: Carboxylation of the Grignard Reagent

  • Preparation of Carbon Dioxide: An excess of freshly crushed dry ice is placed in a separate large beaker.

  • Quenching the Grignard Reagent: The prepared Grignard reagent solution is slowly poured onto the crushed dry ice with vigorous stirring. This should be done in a well-ventilated fume hood as a significant amount of carbon dioxide gas will be evolved. The mixture will form a thick slurry.

  • Warming to Room Temperature: The mixture is allowed to warm to room temperature, during which the excess dry ice will sublime.

Step 3: Acidic Work-up and Isolation of this compound

  • Acidification: The reaction mixture is cautiously quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M or 2 M) with stirring. This will protonate the magnesium carboxylate salt and dissolve any remaining magnesium salts.

  • Extraction: The resulting biphasic mixture is transferred to a separatory funnel. The aqueous layer is extracted several times with diethyl ether or another suitable organic solvent.

  • Washing: The combined organic extracts are washed with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is dependent on the specific reaction conditions and purity of the reagents.

StepReactantMolar RatioKey Reaction ParametersProductTypical Yield (%)
11-Bromo-2,5-difluoro-4-methylbenzene1.0Solvent: Anhydrous Diethyl Ether; Temperature: Reflux2,5-Difluoro-4-methylphenylmagnesium bromideNot Isolated
22,5-Difluoro-4-methylphenylmagnesium bromide1.0Reagent: Solid CO₂ (excess); Temperature: -78 °C to RTMagnesium 2,5-difluoro-4-methylbenzoateNot Isolated
3Magnesium 2,5-difluoro-4-methylbenzoate1.0Reagent: Aqueous HCl; Purification: RecrystallizationThis compound70-85%

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Acidification & Purification 1_Bromo_2_5_difluoro_4_methylbenzene 1-Bromo-2,5-difluoro-4-methylbenzene Grignard_Reagent 2,5-Difluoro-4-methylphenylmagnesium bromide 1_Bromo_2_5_difluoro_4_methylbenzene->Grignard_Reagent  + Mg, Anhydrous Ether Magnesium_Salt Magnesium 2,5-difluoro-4-methylbenzoate Grignard_Reagent->Magnesium_Salt  + CO₂ (solid) Final_Product This compound Magnesium_Salt->Final_Product  + H₃O⁺

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Reactivity of 2,5-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2,5-Difluoro-4-methylbenzoic acid. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and data from analogous compounds to predict its reactivity profile. The guide covers the compound's physicochemical properties, predicted behavior in electrophilic aromatic substitution, and standard transformations of the carboxylic acid functional group. Detailed, representative experimental protocols and visualizations are provided to aid in the practical application of this versatile chemical intermediate in research and drug development.

Introduction

This compound is a fluorinated aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms, an electron-donating methyl group, and a meta-directing carboxylic acid group on the benzene ring results in a unique and nuanced reactivity profile. Understanding this profile is crucial for its effective utilization in the synthesis of more complex molecules. This guide aims to provide a detailed theoretical and practical framework for researchers working with this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and its Methyl Ester

PropertyThis compoundThis compound methyl ester
Molecular Formula C₈H₆F₂O₂C₉H₈F₂O₂
Molecular Weight 172.13 g/mol 186.15 g/mol [1]
Appearance Predicted: White to off-white solidSolid[1]
Purity (typical) >98%98%[1]
CAS Number 1001799-70-11355488-71-9[1]

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺ 173.04086128.3
[M+Na]⁺ 195.02280138.6
[M-H]⁻ 171.02630129.1
[M+NH₄]⁺ 190.06740148.6
[M+K]⁺ 210.99674136.2
[M+H-H₂O]⁺ 155.03084121.9
[M+HCOO]⁻ 217.03178149.2
[M+CH₃COO]⁻ 231.04743178.6

Data predicted using computational models.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine and proton-proton coupling. The methyl protons will likely appear as a singlet or a finely split multiplet due to coupling with the fluorine atom at position 5.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the different carbon environments in the molecule. The carbon atoms attached to fluorine will show characteristic large one-bond C-F coupling constants. The chemical shift of the carboxyl carbon is expected to be in the range of 165-175 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption is expected around 1700 cm⁻¹. The C-F stretching vibrations will likely appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

Predicted Reactivity of the Aromatic Ring

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of the substituents.

  • Fluorine atoms (at C2 and C5): These are deactivating, ortho-, para-directing groups.

  • Methyl group (at C4): This is an activating, ortho-, para-directing group.

  • Carboxylic acid group (at C1): This is a deactivating, meta-directing group.

The interplay of these effects suggests that the positions ortho and para to the activating methyl group (C3 and C5) would be the most likely sites for electrophilic attack. However, the fluorine at C5 provides significant steric hindrance and is also deactivating. The position meta to the carboxylic acid (C3 and C5) is also indicated. The fluorine at C2 deactivates the adjacent positions C1 and C3. Therefore, the most probable position for electrophilic substitution is C3 , which is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. The position C6 is sterically hindered by the carboxylic acid group and electronically deactivated by the adjacent fluorine.

Esterification_Reaction Acid-Catalyzed Esterification cluster_reactants Reactants cluster_products Products 2_5_Difluoro_4_methylbenzoic_acid This compound Ester Ester Derivative 2_5_Difluoro_4_methylbenzoic_acid->Ester Alcohol R-OH Alcohol->Ester H2O H₂O Amide_Formation_Workflow Amide Formation via Acyl Chloride cluster_pathway Two-Step Amide Synthesis start This compound acyl_chloride Acyl Chloride Intermediate start->acyl_chloride  SOCl₂ or (COCl)₂ amide Amide Product acyl_chloride->amide amine Amine (R₂NH) amine->amide Synthesis_from_Difluorotoluene Synthesis from 2,5-Difluorotoluene cluster_synthesis Proposed Synthetic Pathway start 2,5-Difluorotoluene intermediate Acetophenone Derivative start->intermediate 1. Acyl Halide, AlCl₃ (Friedel-Crafts Acylation) product This compound intermediate->product 2. NaOBr or NaOCl (Haloform Reaction)

References

The Strategic Impact of Vicinal and Meta-Fluorination: A Technical Guide to the Properties of 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Ascendancy of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, fluorine has transitioned from a chemical curiosity to an indispensable tool for molecular design.[1] Its strategic incorporation into drug candidates can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including acidity, lipophilicity, metabolic stability, and binding affinity.[2][3][4] This guide provides an in-depth analysis of 2,5-Difluoro-4-methylbenzoic acid, a unique scaffold that exemplifies the nuanced and powerful effects of strategic fluorination. We will dissect the individual and synergistic contributions of the two fluorine atoms and the methyl group to the overall properties of the benzoic acid core, offering a framework for researchers, scientists, and drug development professionals to leverage these principles in their own discovery programs.

Deconstructing the Molecular Architecture: Electronic and Steric Influences

The properties of this compound are a direct consequence of the interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl group on the aromatic ring. Understanding these substituent effects is paramount to predicting the molecule's behavior.

The Inductive and Resonance Effects of Fluorine

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network.[2][5] This effect is distance-dependent and is most pronounced at the ortho position (C2) and still significant at the meta position (C5) relative to the carboxylic acid.[6]

Simultaneously, as a halogen, fluorine possesses lone pairs of electrons that can participate in resonance, donating electron density to the aromatic ring (+M or +R effect). However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the benzene ring, the +R effect of fluorine is generally considered to be weaker than its -I effect, especially when compared to other halogens like chlorine.[7]

Synergistic Electronic Modulation in this compound

In the case of this compound, the fluorine at the 2-position (ortho to the carboxyl group) and the fluorine at the 5-position (meta to the carboxyl group) both contribute to a significant withdrawal of electron density from the aromatic ring. The methyl group at the 4-position (para to the carboxyl group) is an electron-donating group through hyperconjugation and a weak +I effect.

The cumulative effect of these substituents is a polarized aromatic ring with a lower electron density compared to benzoic acid. This has profound implications for the molecule's acidity.

Physicochemical Properties: A Quantitative Perspective

The true impact of the fluorine and methyl substituents is best understood through a quantitative analysis of the molecule's key physicochemical parameters.

Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[5][6] The strong inductive electron-withdrawing effects of the two fluorine atoms in this compound play a crucial role in stabilizing the negative charge of the carboxylate anion. This stabilization facilitates the dissociation of the proton, leading to a lower pKa value and therefore, a stronger acid compared to benzoic acid.

The fluorine at the ortho position has the most significant impact on increasing acidity due to its proximity to the carboxylic acid group.[8] The meta-fluorine also contributes to this effect. The para-methyl group, being electron-donating, would typically decrease acidity; however, its effect is likely overshadowed by the powerful electron-withdrawing nature of the two fluorine atoms.

Table 1: Predicted vs. Reference pKa Values

CompoundSubstituentsPredicted pKaReference pKa (Benzoic Acid)
Benzoic AcidNone-4.20
2-Fluorobenzoic Acid2-FLower than Benzoic Acid3.27
4-Methylbenzoic Acid4-MeHigher than Benzoic Acid4.37
This compound 2-F, 5-F, 4-Me Significantly lower than Benzoic Acid N/A
Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for drug absorption and distribution.[9] The introduction of fluorine generally increases lipophilicity compared to a hydrogen atom.[2][10] Therefore, the two fluorine atoms in this compound are expected to increase its logP value relative to 4-methylbenzoic acid.

Table 2: Predicted vs. Reference logP Values

CompoundSubstituentsPredicted logPReference logP (Benzoic Acid)
Benzoic AcidNone-1.87
4-Methylbenzoic Acid4-MeHigher than Benzoic Acid2.33
This compound 2-F, 5-F, 4-Me Higher than 4-Methylbenzoic Acid N/A

Role in Modulating Biological Properties

The unique physicochemical properties endowed by the fluorine atoms in this compound directly translate to its potential to modulate biological activity and pharmacokinetic profiles.

Enhanced Metabolic Stability

A common strategy in drug design is to introduce fluorine atoms at sites susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes.[2][11] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[11] In this compound, the fluorine atoms can "shield" the aromatic ring from oxidative metabolism, potentially increasing the compound's half-life and bioavailability.[2][11]

Modulation of Binding Interactions

Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[12] The polarized C-F bonds in this compound can interact with electron-deficient regions of a protein's active site. Furthermore, the altered electronic distribution of the aromatic ring can influence its ability to engage in pi-stacking or other non-covalent interactions.

Experimental Protocols for Characterization

To validate the predicted properties of this compound, the following experimental protocols are recommended.

Synthesis of this compound

Protocol 1: Synthesis via Grignard Reaction

  • Grignard Reagent Formation: To a solution of a suitable aryl bromide (e.g., 1-bromo-2,5-difluoro-4-methylbenzene) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen), add magnesium turnings. Initiate the reaction with gentle heating or the addition of a small crystal of iodine. Reflux the mixture until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent in an ice bath and slowly bubble dry carbon dioxide gas through the solution, or pour the Grignard reagent over crushed dry ice.

  • Work-up: Quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Determination of pKa

Protocol 2: Potentiometric Titration for pKa Determination [8]

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is an issue).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.

Determination of logP

Protocol 3: Shake-Flask Method for logP Determination

  • System Preparation: Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

  • Equilibration: Vigorously shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached, followed by centrifugation to separate the two phases.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Assessment of Metabolic Stability

Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes [11]

  • Incubation: Incubate this compound at a known concentration with liver microsomes (human or from another relevant species) in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are measures of metabolic stability.[11]

Visualizing the Impact of Fluorination

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_benzoic_acid Benzoic Acid cluster_difluoro_methyl_benzoic_acid This compound cluster_effects Substituent Effects cluster_stabilization Conjugate Base Stabilization BA Benzoic Acid (pKa ~ 4.20) DFMBA This compound (Predicted pKa << 4.20) Anion_Stabilization Increased Anion Stability DFMBA->Anion_Stabilization facilitates proton dissociation F2 Ortho-Fluorine (-I Effect) F2->DFMBA F5 Meta-Fluorine (-I Effect) F5->DFMBA Me4 Para-Methyl (+I Effect, Hyperconjugation) Me4->DFMBA Anion_Stabilization->DFMBA results in lower pKa

Caption: Influence of substituents on the acidity of this compound.

G start Design of Fluorinated Analog synthesis Synthesis of this compound start->synthesis physchem Physicochemical Characterization (pKa, logP) synthesis->physchem biological Biological Evaluation (Metabolic Stability, Binding Affinity) physchem->biological sar Structure-Activity Relationship (SAR) Analysis biological->sar optimization Lead Optimization sar->optimization

Caption: Workflow for the design and evaluation of fluorinated drug candidates.

Conclusion

This compound serves as an excellent case study for the powerful and multifaceted role of fluorine in medicinal chemistry. The strategic placement of two fluorine atoms at the ortho and meta positions profoundly influences the molecule's electronic properties, leading to a significant increase in acidity and predictable changes in lipophilicity. These modifications, in turn, can enhance metabolic stability and modulate interactions with biological targets. By understanding the fundamental principles outlined in this guide and employing the described experimental protocols, researchers can effectively harness the unique properties of fluorine to design and develop next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

A Technical Guide to the Medicinal Chemistry Applications of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of fluorinated benzoic acids, a privileged scaffold in pharmaceutical development. We will explore the profound influence of fluorine substitution on the physicochemical and pharmacokinetic properties of benzoic acid derivatives, dissect the underlying mechanistic principles, and provide field-proven insights for their application. Through detailed case studies of FDA-approved drugs, quantitative data analysis, and representative synthetic protocols, this whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of this chemical class.

Introduction: The Strategic Imperative for Fluorination

In the landscape of drug discovery, the benzoic acid moiety is a frequent starting point—a versatile scaffold present in numerous bioactive molecules. However, the unadorned structure often presents challenges in bioavailability, metabolic stability, and target affinity. The introduction of fluorine, an element with a unique combination of properties, offers a powerful tool to overcome these limitations.[1][2]

Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond allow for subtle yet profound modifications to a molecule's electronic profile, conformation, and metabolic fate.[3][4] This guide will elucidate how the strategic placement of one or more fluorine atoms on the benzoic acid ring can transform a simple scaffold into a highly optimized therapeutic agent.

The Physicochemical Impact of Fluorine on the Benzoic Acid Scaffold

The introduction of fluorine onto the benzoic acid ring systematically alters its fundamental properties. These changes are not random; they are predictable consequences of fluorine's potent electronic effects and are critical for rational drug design.

2.1 Modulation of Acidity (pKa)

The acidity of the carboxylic acid group is a primary determinant of a molecule's ionization state at physiological pH, which in turn affects solubility, membrane permeability, and target binding. Fluorine's strong electron-withdrawing inductive effect (-I effect) stabilizes the resulting carboxylate anion, thereby increasing the acidity (i.e., lowering the pKa) of the benzoic acid.[5]

The magnitude of this pKa modulation is highly dependent on the position and number of fluorine substituents:

  • Positional Effects: An ortho-fluoro substituent has the most dramatic acidifying effect due to the proximity of the electron-withdrawing group to the carboxylic acid. The effect diminishes at the meta and para positions.

  • Cumulative Effects: Multiple fluorine substitutions lead to a more pronounced decrease in pKa. For instance, 2,6-difluorobenzoic acid is a significantly stronger acid than benzoic acid.

The ability to fine-tune pKa is a crucial tool for medicinal chemists to optimize a drug candidate's pharmacokinetic profile.[6]

The following table summarizes the experimentally determined pKa values for various fluorobenzoic acid isomers, illustrating the structure-acidity relationship. A lower pKa value indicates a stronger acid.[5]

CompoundIsomerpKa Value
Benzoic Acid (Reference)-4.20
Monofluorobenzoic Acids
2-Fluorobenzoic acidortho3.27
3-Fluorobenzoic acidmeta3.86
4-Fluorobenzoic acidpara4.14
Difluorobenzoic Acids
2,6-Difluorobenzoic acid2.13
2,3-Difluorobenzoic acid2.88
3,5-Difluorobenzoic acid3.37
3,4-Difluorobenzoic acid3.80
Trifluorobenzoic Acids
2,4,6-Trifluorobenzoic acid1.83

Table 1: Comparison of pKa values for fluorinated benzoic acids.[5]

2.2 Impact on Lipophilicity (LogP)

Lipophilicity, often measured as LogP, is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). While often considered to increase lipophilicity, fluorine's effect is context-dependent. A single fluorine atom can increase local lipophilicity, but the introduction of a highly polar C-F bond can also alter interactions with water. Fluorinated groups like the difluoromethoxy (-OCF2H) or trifluoromethyl (-CF3) group generally lead to a more significant increase in lipophilicity, which can enhance membrane permeability and, in some cases, blood-brain barrier penetration.[2][7]

Enhancing Pharmacokinetic Properties

Beyond modulating physicochemical properties, fluorination is a key strategy for improving a drug's behavior in vivo.

3.1 Blocking Metabolic "Soft Spots"

One of the most powerful applications of fluorination is to enhance metabolic stability.[1][3] Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes, typically at the para position, leading to rapid clearance of the drug. By replacing a hydrogen atom at such a metabolically labile site with a fluorine atom, this pathway can be effectively blocked. The strength of the C-F bond makes it highly resistant to enzymatic cleavage, thereby increasing the drug's half-life and bioavailability.[4][6]

cluster_0 Metabolic Pathway of Benzoic Acid cluster_1 Metabolic Pathway of 4-Fluorobenzoic Acid A Benzoic Acid B Cytochrome P450 (Oxidation) A->B C 4-Hydroxybenzoic Acid (Metabolite) B->C D 4-Fluorobenzoic Acid E Cytochrome P450 D->E F Metabolism Blocked E->F cluster_0 COX-1 Pathway (Constitutive) cluster_1 COX-2 Pathway (Inducible) A Arachidonic Acid B COX-1 A->B D COX-2 A->D C Prostaglandins (Gastric Protection, Platelet Aggregation) B->C E Prostaglandins (Pain, Inflammation) D->E F Celecoxib (with -CF3 group) G Selective Inhibition F->G G->D A Start: Ethyl p-Aminobenzoate B Step 1: Diazotization (HCl, NaNO2, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Step 2: Salt Formation (HBF4) C->D E Diazonium Fluoborate Ppt. D->E F Step 3: Thermal Decomposition E->F G Ethyl 4-Fluorobenzoate F->G H Step 4: Hydrolysis (KOH, Ethanol, Reflux) G->H I Potassium 4-Fluorobenzoate H->I J Step 5: Acidification (HCl) I->J K End: 4-Fluorobenzoic Acid J->K

References

2,5-Difluoro-4-methylbenzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,5-Difluoro-4-methylbenzoic acid has emerged as a crucial and versatile synthetic building block. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on a benzoic acid core, provides a valuable scaffold for the synthesis of complex and biologically active molecules. This technical guide delves into the synthesis, key reactions, and applications of this important intermediate, providing detailed experimental protocols and insights into its role in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 103877-80-1[1]
Molecular Formula C₈H₆F₂O₂[2]
Molecular Weight 172.13 g/mol [2]
Appearance White to light yellow powder/crystal[1]
Purity >97.0% (GC)[1]
Melting Point 167.0 to 171.0 °C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available difluorotoluene derivative. A plausible and commonly employed synthetic strategy involves the bromination of 2,5-difluorotoluene, followed by lithiation and subsequent carboxylation.

Synthetic Workflow

Synthesis_Workflow start 2,5-Difluorotoluene step1 Bromination start->step1 Br₂, FeBr₃ intermediate 1-Bromo-2,5-difluoro-4-methylbenzene step1->intermediate step2 Lithiation intermediate->step2 n-BuLi, THF, -78 °C lithiated_intermediate Lithium salt step2->lithiated_intermediate step3 Carboxylation lithiated_intermediate->step3 1. CO₂ (s) 2. H₃O⁺ product This compound step3->product

Caption: A general synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Bromination of 2,5-Difluorotoluene

  • To a stirred solution of 2,5-difluorotoluene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide.

  • Slowly add bromine dropwise to the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-bromo-2,5-difluoro-4-methylbenzene.

Step 2: Lithiation and Carboxylation

  • Dissolve the 1-bromo-2,5-difluoro-4-methylbenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium in hexanes to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for a specified time (typically 1-2 hours) to ensure complete formation of the organolithium intermediate.

  • Quench the reaction by adding an excess of crushed dry ice (solid carbon dioxide).

  • Allow the reaction mixture to warm to room temperature.

  • Acidify the mixture with aqueous hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Note: This is a generalized protocol based on similar transformations. Specific reaction conditions, such as concentrations, reaction times, and purification methods, may need to be optimized for best results.

Key Reactions and Applications in Drug Discovery

The carboxylic acid functionality of this compound allows for a variety of chemical transformations, with amide bond formation being one of the most critical in medicinal chemistry. The presence of the fluorine atoms can enhance the metabolic stability and binding affinity of the resulting molecules.

Amide Coupling Reactions

The formation of amides from this compound is a cornerstone of its application as a building block. This reaction is typically facilitated by coupling agents to activate the carboxylic acid.

Amide_Coupling_Workflow acid 2,5-Difluoro-4- methylbenzoic Acid coupling Amide Coupling acid->coupling amine Primary or Secondary Amine (R¹R²NH) amine->coupling product 2,5-Difluoro-4-methylbenzamide Derivative coupling->product Coupling Agent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: General workflow for amide coupling reactions.

Detailed Experimental Protocol for Amide Coupling (HATU-mediated):
  • To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add the desired amine (1.1 equivalents) and a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Representative Amide Coupling Data

The following table provides representative data for amide coupling reactions of benzoic acid derivatives, which can serve as a reference for reactions involving this compound.

Coupling SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
EDC, HOBt, DIPEADCM25 (Room Temp.)12 - 1885 - 95
HATU, DIPEADMF25 (Room Temp.)2 - 490 - 98
DCC, DMAPDCM0 to 251280 - 90

Data is based on analogous reactions and may vary depending on the specific substrates and conditions used.

Applications in the Synthesis of Bioactive Molecules

The 2,5-difluoro-4-methylbenzoyl moiety is a valuable pharmacophore in the design of various enzyme inhibitors and other biologically active compounds. The fluorine atoms can modulate the pKa of the molecule, improve metabolic stability by blocking potential sites of oxidation, and enhance binding to target proteins through favorable electrostatic interactions.

Potential Signaling Pathway Involvement

Based on the known targets of structurally similar fluorinated aromatic compounds, derivatives of this compound could potentially modulate signaling pathways involved in:

  • Cell Proliferation and Survival: By inhibiting kinases such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular kinases (e.g., MAP kinases, CDKs).

  • Inflammation: Through the inhibition of inflammatory kinases or other enzymes involved in the inflammatory cascade.

The logical relationship for the application of this building block in kinase inhibitor development can be visualized as follows:

Kinase_Inhibitor_Logic building_block This compound synthesis Synthetic Chemistry (e.g., Amide Coupling) building_block->synthesis library Library of Derivatives synthesis->library screening Biological Screening library->screening hit_compound Hit Compound screening->hit_compound optimization Lead Optimization hit_compound->optimization candidate Drug Candidate optimization->candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique electronic and steric properties, conferred by the difluoro and methyl substitution pattern, make it an attractive starting material for the development of potent and selective enzyme inhibitors and other therapeutic agents. The synthetic and reaction protocols provided in this guide offer a solid foundation for researchers to utilize this important intermediate in their quest for the next generation of medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides from 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the amide functional group being a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and materials.[1] This document provides detailed application notes and experimental protocols for the synthesis of amide derivatives from 2,5-Difluoro-4-methylbenzoic acid. This fluorinated benzoic acid derivative is a valuable building block in drug discovery, particularly for the synthesis of kinase inhibitors. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity. These protocols are designed to be a practical guide for researchers in academic and industrial settings.

Applications in Drug Discovery: Targeting VEGFR-2 Kinase

Amides derived from substituted benzoic acids are of significant interest in the development of targeted cancer therapies. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][3][4] Inhibition of VEGFR-2 signaling can disrupt the blood supply to tumors, thereby impeding their growth. Several potent VEGFR-2 inhibitors feature a substituted benzamide moiety, highlighting the importance of this structural motif. The protocols detailed below are therefore relevant for the synthesis of potential VEGFR-2 inhibitors and other biologically active molecules.

Data Presentation: Representative Yields in Amide Coupling Reactions

The following table summarizes representative yields for the amide coupling of this compound with various amines using common coupling reagents. It is important to note that yields are highly dependent on the specific amine substrate, reaction conditions, and purification method. The data presented here is based on typical outcomes for similar substituted benzoic acids and should be considered as a guideline for reaction optimization.

EntryAmineCoupling ReagentBaseSolventTime (h)Typical Yield (%)
1AnilineEDC/HOBtDIPEADMF16-2480-95
24-FluoroanilineEDC/HOBtDIPEADMF16-2485-98
3BenzylamineHATUDIPEADMF4-890-99
4MorpholineHATUDIPEADMF4-892-99
53-aminopyridineT3PEt3NDMF12-1875-90

Yields are approximate and based on literature for structurally related compounds. Optimization may be required for specific substrates.

Experimental Protocols

Protocol 1: Amide Synthesis using EDC/HOBt Coupling

This protocol describes a general procedure for the coupling of this compound with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.2-0.5 M).

  • Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (2 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Synthesis using HATU Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent, particularly for less reactive or sterically hindered substrates.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Visualizations

Experimental Workflow

The general workflow for the synthesis of amides from this compound is depicted below. This workflow is applicable to both EDC/HOBt and HATU mediated coupling protocols.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid This compound dissolve Dissolve Acid in Anhydrous Solvent prep_acid->dissolve prep_amine Amine couple Add Amine & Stir prep_amine->couple prep_reagents Coupling Reagent & Base activate Activate Carboxylic Acid prep_reagents->activate dissolve->activate activate->couple monitor Monitor Progress (TLC/LC-MS) couple->monitor quench Quench & Extract monitor->quench wash Wash Organic Layer quench->wash dry Dry & Concentrate wash->dry purify Purify (Column Chromatography) dry->purify product Pure Amide Product purify->product

Caption: General workflow for amide synthesis.

VEGFR-2 Signaling Pathway

Amides synthesized from this compound may act as inhibitors of the VEGFR-2 signaling pathway. Understanding this pathway is crucial for the rational design and development of novel anti-cancer agents. The diagram below illustrates the key components and downstream effects of VEGFR-2 activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PLCg->Ras Permeability Permeability PLCg->Permeability Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Amide Amide Inhibitor (e.g., from this compound) Amide->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

References

Application Notes and Protocols for the Esterification of 2,5-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its derivatives, particularly the corresponding esters, serve as key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The esterification of this acid, typically to its methyl or ethyl ester, is a fundamental transformation that facilitates subsequent reactions by protecting the carboxylic acid moiety and modifying the compound's solubility and electronic properties.

This document provides detailed protocols for the synthesis of methyl 2,5-difluoro-4-methylbenzoate via Fischer esterification, a widely used and reliable method. It includes information on reaction conditions, purification, and expected outcomes based on established chemical principles and data from analogous reactions.

Chemical Properties and Reaction Overview

The esterification of this compound is an equilibrium-controlled reaction between the carboxylic acid and an alcohol in the presence of an acid catalyst.[1] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[2]

Reaction Scheme:

Figure 1: Fischer esterification of this compound.

The presence of two electron-withdrawing fluorine atoms on the benzene ring can increase the electrophilicity of the carboxyl carbon, potentially facilitating the nucleophilic attack by the alcohol. However, steric hindrance from the ortho-substituents might slightly impede the reaction.

Quantitative Data Summary

While specific yield data for the esterification of this compound is not extensively published, the following table summarizes yields for the esterification of various substituted benzoic acids under different conditions. This data provides a useful benchmark for estimating the expected yield of the target reaction.

Carboxylic AcidAlcoholCatalystConditionsYield (%)Reference
Benzoic AcidMethanolH₂SO₄Reflux, 1 hour~95%[3]
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄Microwave, 130°C, 15 min98%[4]
Benzoic AcidVariousZr/Ti Solid AcidReflux, 24 hours80-95%[5]
Substituted Benzoic AcidsMethanolN-FluorobenzenesulfonimideMicrowaveHigh[6]
Benzoic AcidOctanolTrifluoromethanesulfonic Acid1,1,1,3,3-pentafluorobutane, refluxExcellent[7]

Experimental Protocols

Two primary protocols are presented for the methyl esterification of this compound. Protocol A describes a conventional Fischer-Speier esterification using a strong acid catalyst. Protocol B outlines a microwave-assisted method, which can significantly reduce reaction times.[4]

Protocol A: Conventional Fischer-Speier Esterification

This method is a robust and widely used procedure for synthesizing esters.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq, or a few drops) to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the unreacted acid and catalyst), and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,5-difluoro-4-methylbenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by distillation under reduced pressure.

Protocol B: Microwave-Assisted Esterification

This method offers a significant reduction in reaction time compared to conventional heating.[4]

Materials:

  • Same as Protocol A

Equipment:

  • Microwave reactor vial

  • Microwave synthesizer

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq), a large excess of anhydrous methanol, and a catalytic amount of concentrated sulfuric acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to a set temperature (e.g., 100-130°C) for a short period (e.g., 10-30 minutes).[4] The optimal temperature and time should be determined empirically.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol A.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the conventional Fischer esterification of this compound.

G start Start dissolve Dissolve this compound in excess Methanol start->dissolve add_catalyst Add catalytic H₂SO₄ dissolve->add_catalyst reflux Reflux for 4-24 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Work-up (Water, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify product Methyl 2,5-difluoro-4-methylbenzoate purify->product

Caption: Experimental workflow for Fischer esterification.
Signaling Pathway (Reaction Mechanism)

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps.

G cluster_0 Reaction Mechanism start Carboxylic Acid protonation Protonation of Carbonyl Oxygen start->protonation H⁺ activated Activated Carboxylic Acid (Enhanced Electrophilicity) protonation->activated nucleophilic_attack Nucleophilic Attack by Alcohol activated->nucleophilic_attack R'-OH tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination -H₂O protonated_ester Protonated Ester water_elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation -H⁺ product Ester Product deprotonation->product

Caption: Key steps in the Fischer esterification mechanism.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Microwave synthesis should be performed with appropriate shielding and pressure monitoring.

Conclusion

The esterification of this compound is a straightforward and essential transformation for the synthesis of more complex molecules. The provided protocols, based on the well-established Fischer esterification, offer reliable methods for obtaining the desired methyl ester. Researchers can adapt these protocols to different scales and alcohols as needed for their specific research and development goals. The choice between conventional heating and microwave irradiation will depend on the available equipment and the desired reaction time.

References

Application Notes and Protocols for Suzuki Coupling Reaction with 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,5-Difluoro-4-methylbenzoic acid as a key building block. The presence of difluoro and methyl substituents on the benzoic acid core makes this a valuable synthon in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. These protocols are designed to serve as a starting point for reaction optimization and can be adapted to a variety of coupling partners.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species (such as a boronic acid or ester) and an organohalide or triflate.[1] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous coupling partners.[1] this compound, with its distinct electronic and steric properties, can be a challenging substrate. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring, while the carboxylic acid moiety may require specific reaction conditions to avoid side reactions. These application notes provide guidance on catalyst selection, base, and solvent systems to achieve successful coupling reactions.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can be adapted for this compound and its derivatives. The choice of conditions will depend on the reactivity of the coupling partner (aryl halide or triflate).

Coupling Partner (Example)Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Aryl Bromide (Electron-poor)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1002-1285-95
Aryl Bromide (Electron-rich)Pd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)10012-2470-85
Aryl Chloride (Activated)Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)t-Amyl alcohol11012-2460-80
Aryl TriflatePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/Ethanol/H₂O (3:1:1)804-1675-90

Experimental Protocols

Two representative protocols are provided below for the Suzuki coupling reaction. Protocol 1 describes a general procedure for coupling with an aryl bromide, while Protocol 2 is adapted for a more challenging aryl chloride partner.

Protocol 1: Suzuki Coupling of this compound with an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and degassed water via syringe. The typical solvent ratio is 10:1 toluene to water.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki Coupling of this compound with an Aryl Chloride

This protocol is adapted for the more challenging coupling with an aryl chloride, often requiring a more active catalyst system and higher temperatures.

Materials:

  • This compound (1.0 equiv)

  • Aryl chloride (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • tert-Amyl alcohol, anhydrous and degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a screw cap and a magnetic stir bar.

  • Remove the Schlenk tube from the glovebox and add anhydrous, degassed tert-amyl alcohol via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 110-120 °C.

  • Stir the reaction mixture vigorously and monitor its progress by LC-MS or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Aryl Halide - Catalyst & Ligand - Base setup Combine Solid Reagents in Flask reagents->setup glassware Prepare Oven-Dried Schlenk Flask glassware->setup solvent_prep Degas Solvents add_solvent Add Degassed Solvents solvent_prep->add_solvent inert Establish Inert Atmosphere setup->inert inert->add_solvent heat Heat and Stir Reaction Mixture add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R²-B(OR)₂ (Base) diaryl_pd R¹-Pd(II)L₂-R² transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 product R¹-R² red_elim->product c1 c2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,5-difluoro-4-methylbenzoic acid. This reaction is a powerful method for the synthesis of complex biaryl compounds, which are significant structural motifs in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the Suzuki coupling of structurally related compounds and are intended as a starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organohalide or triflate. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.

The presence of a carboxylic acid group on one of the coupling partners, such as in this compound, can present challenges. The acidic proton of the carboxyl group can react with the base required for the catalytic cycle, potentially affecting the reaction efficiency. Additionally, the solubility of the resulting carboxylate salt may differ from the starting material, which can impact the reaction kinetics. This document provides two primary protocols to address these considerations: a direct coupling method and a method involving the protection of the carboxylic acid group.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center, forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)(Ar')L2->Ar-Ar'

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Direct Suzuki Coupling of this compound

This protocol is designed for the direct coupling of this compound (assuming it acts as the organohalide partner, e.g., 4-bromo-2,5-difluoro-methylbenzoic acid) with an arylboronic acid. The presence of the free carboxylic acid necessitates the use of additional equivalents of base.

Materials:

  • 2,5-Difluoro-4-methyl-X-benzoic acid (where X is Br or I) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (3.0 - 4.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 2,5-difluoro-4-methyl-X-benzoic acid, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Carefully acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid.

    • Separate the organic layer and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl carboxylic acid.

Protocol 2: Suzuki Coupling via Ester Protection

This protocol involves the protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling. This can circumvent potential issues with solubility and catalyst deactivation.

Part A: Esterification of this compound

  • Dissolve this compound in an excess of the corresponding alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer, concentrate, and purify the ester.

Part B: Suzuki Coupling of the Ester Derivative

Materials:

  • Methyl or Ethyl 2,5-difluoro-4-methyl-X-benzoate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

  • Follow the procedure outlined in Protocol 1 (Steps 1-5) using the ester derivative and the adjusted amount of base.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and water.

    • Separate the organic layer and extract the aqueous layer.

    • Combine the organic layers, wash with brine, and dry.

  • Purification: Purify the crude ester product by column chromatography.

Part C: Hydrolysis of the Ester

  • Dissolve the purified biaryl ester in a mixture of THF and water.

  • Add an excess of a base (e.g., LiOH or NaOH).

  • Stir at room temperature or heat gently until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the product with an organic solvent, dry, and concentrate to yield the final biaryl carboxylic acid.

Data Presentation: Recommended Reaction Conditions

The following tables summarize typical conditions for Suzuki-Miyaura coupling of related aryl halides and benzoic acids, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Catalyst Systems for Suzuki Coupling of Aryl Halides

Catalyst PrecursorLigandTypical Loading (mol%)Suitable Substrates
Pd(PPh₃)₄-2 - 5Aryl bromides and iodides
Pd(OAc)₂XPhos / SPhos1 - 3Aryl chlorides and bromides
Pd₂(dba)₃P(t-Bu)₃1 - 2Aryl bromides and triflates
Pd(dppf)Cl₂-2 - 5Aryl bromides and chlorides

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)
K₃PO₄2.0 - 4.01,4-Dioxane, Toluene, THF/H₂O80 - 110
K₂CO₃2.0 - 4.0Toluene/Ethanol/H₂O, DMF/H₂O90 - 110
Cs₂CO₃2.0 - 3.01,4-Dioxane, THFRoom Temp - 100
Na₂CO₃2.0 - 3.0Toluene/H₂O, n-Propanol/H₂O80 - 100

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Palladium Catalyst & Ligand - Base C Establish Inert Atmosphere (Argon/Nitrogen) A->C B Add Degassed Solvent D Heat and Stir (e.g., 80-110 °C) B->D C->B E Monitor Progress (TLC / LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Acidification & Extraction) F->G H Dry and Concentrate G->H I Purify Product (Chromatography/Recrystallization) H->I

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Suzuki Coupling with 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2,5-Difluoro-4-methylbenzoic acid with arylboronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2] The presence of fluorine atoms in the target molecule can significantly influence its physicochemical and pharmacological properties, making this transformation particularly relevant for drug discovery programs.

The following protocol is a representative procedure and may require optimization for specific substrates and scales. It is based on established methodologies for the Suzuki coupling of structurally similar electron-deficient and sterically hindered aryl halides and boronic acids.[3][4][5]

Experimental Protocol

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladium precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or PPh₃, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, or toluene)

  • Degassed water (if using an aqueous solvent mixture)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture, 10:1 v/v) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The successful Suzuki coupling of fluorinated aryl compounds is highly dependent on the reaction conditions. The following table summarizes reported conditions and yields for the Suzuki coupling of 2,5-difluorophenylboronic acid, a close structural analog, with various aryl halides. These conditions can serve as a starting point for the optimization of reactions with this compound.

Aryl Halide PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-ChlorobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1202488
1-Chloro-4-nitrobenzenePEPPSI-IPr (3)-Cs₂CO₃ (2)Dioxane1001891
BromobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)DMF/H₂O (4:1)902488

Note: This table is a summary of data from various sources for a structurally related compound and specific yields are substrate-dependent. Optimization is recommended for each specific reaction. RT = Room Temperature.[5][6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Suzuki_Coupling_Workflow A 1. Reagent Preparation - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base B 2. Reaction Setup - Add reagents to Schlenk tube - Establish inert atmosphere A->B C 3. Solvent Addition - Add degassed solvent B->C D 4. Reaction - Heat and stir - Monitor by TLC/LC-MS C->D E 5. Work-up - Quench reaction - Liquid-liquid extraction D->E F 6. Purification - Dry organic phase - Concentrate - Column chromatography E->F G 7. Product Analysis - NMR, MS, etc. F->G

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst.[7]

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)L_n-X pd0->pd_complex1 R-X oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)L_n-R' pd_complex1->pd_complex2 R'-B(OR)2 Base transmetalation Transmetalation pd_complex2->pd0 product R-R' pd_complex2->product reductive_elimination Reductive Elimination reactants R-X + R'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Note and Protocol: Efficient Amide Bond Formation Using 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it is a key reaction in the synthesis of a vast array of pharmaceuticals. This application note provides a detailed protocol for the efficient synthesis of amides utilizing 2,5-Difluoro-4-methylbenzoic acid as a key building block. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.

This document outlines a robust and widely applicable protocol using the common coupling agent system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This method is known for its mild reaction conditions and efficacy in minimizing side reactions, making it suitable for a broad range of primary and secondary amines.[1][2] Alternative protocols are also discussed to accommodate different substrate requirements and laboratory preferences.

Data Presentation

The following table summarizes representative quantitative data for the amide coupling of this compound with a variety of amine substrates. These values are illustrative and may vary based on the specific amine and reaction scale.

EntryAmine PartnerCoupling SystemSolventReaction Time (h)Typical Yield (%)
1BenzylamineEDC/HOBtDichloromethane (DCM)1288
2AnilineEDC/HOBtDichloromethane (DCM)1881
3MorpholineEDC/HOBtDichloromethane (DCM)1293
4tert-ButylamineHATU/DIPEADimethylformamide (DMF)2472

Experimental Protocols

Primary Protocol: EDC/HOBt Mediated Amide Coupling

This protocol details the formation of an amide bond between this compound and a representative amine using EDC as the coupling agent and HOBt as an additive to suppress side reactions and minimize racemization.[1][3]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Reagent Addition: To the stirred solution, add the amine (1.1 equivalents) followed by HOBt (1.2 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 equivalents) to the mixture.

  • Slowly add EDC·HCl (1.2 equivalents) portion-wise to the cooled, stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.

Alternative Protocol: HATU Mediated Amide Coupling

For sterically hindered or less reactive amines, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent.[4][5]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Reagent Addition: Add the amine (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Add HATU (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Amide_Bond_Formation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling CarboxylicAcid 2,5-Difluoro-4-methyl- benzoic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt HOBt HOBt Tetrahedral_Intermediate Tetrahedral Intermediate ActiveEster->Tetrahedral_Intermediate + Amine Amine Amine (R-NH2) Amide Amide Product Tetrahedral_Intermediate->Amide - HOBt

Caption: General mechanism of EDC/HOBt mediated amide bond formation.

Experimental_Workflow Start Start: Dissolve Acid in DCM AddReagents Add Amine, HOBt, DIPEA Start->AddReagents Cool Cool to 0 °C AddReagents->Cool AddEDC Add EDC·HCl Cool->AddEDC React Stir at RT for 12-24h AddEDC->React Workup Workup: Dilute, Wash with HCl, NaHCO3, Brine React->Workup Dry Dry with MgSO4 Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify End Final Amide Product Purify->End

Caption: Experimental workflow for the EDC/HOBt mediated protocol.

References

Application Notes and Protocols: Derivatization of 2,5-Difluoro-4-methylbenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methylbenzoic acid is a versatile scaffold in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. Derivatization of the carboxylic acid moiety into amides and esters allows for the exploration of a diverse chemical space, leading to the identification of novel bioactive compounds. This document provides detailed protocols for the synthesis of amide and ester libraries from this compound and their subsequent biological screening, with a focus on kinase inhibition.

Data Presentation: Biological Activity of Analogous Fluorinated Benzoic Acid Derivatives

While specific biological activity data for derivatives of this compound is not extensively available in public literature, the following tables present representative data for analogous fluorinated benzoic acid derivatives, demonstrating their potential as kinase inhibitors. This data serves as a benchmark for screening newly synthesized compound libraries.

Table 1: Representative p38 MAPK Inhibitory Activity of Analogous Imidazole-Based Compounds

Compound IDStructurep38α IC50 (nM)[1][2]Cell-Based Assay (TNF-α inhibition, IC50 µM)[1]
SB239063 trans-1-(4-hydroxycyclohexyl)-4-(4-fluorophenyl)-5-(2-methoxypyridimidin-4-yl)imidazole440.35
Comp-AA6 N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative403.57Not Reported

Note: The compounds listed are not direct derivatives of this compound but represent the inhibitory potential of compounds with a fluorophenyl moiety against p38 MAPK.

Table 2: Representative EGFR Kinase Inhibitory Activity of Analogous Pyrrolopyrimidine-Based Compounds

Compound IDStructureEGFR WT IC50 (nM)[3]EGFR T790M IC50 (nM)[3]H1975 Cell Proliferation IC50 (µM)[3]
Comp-5b Pyrrolo[3,2-d]pyrimidine-based derivative30.112.85.22
Comp-5g Pyrrolo[3,2-d]pyrimidine-based derivativeNot ReportedNot Reported6.34

Note: The compounds listed are examples of EGFR inhibitors containing a fluorinated phenyl group, illustrating the potential for this scaffold in targeting receptor tyrosine kinases.

Experimental Protocols

General Workflow for Derivatization and Screening

G cluster_synthesis Derivatization cluster_screening Biological Screening cluster_data Data Analysis start This compound activation Carboxylic Acid Activation start->activation amide_coupling Amide Coupling (Amine Library) activation->amide_coupling ester_formation Esterification (Alcohol Library) activation->ester_formation purification Purification and Characterization amide_coupling->purification ester_formation->purification library Compound Library purification->library primary_screen Primary High-Throughput Screen (e.g., Kinase Assay) library->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response and IC50 Determination hit_id->dose_response secondary_assay Secondary Assays (e.g., Cell-Based Assays) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar

Caption: General workflow for derivatization and biological screening.

Protocol 1: Amide Library Synthesis via Amide Coupling

This protocol describes a general method for the synthesis of an amide library from this compound using a common coupling reagent such as HATU.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equiv) in anhydrous DMF to a concentration of 0.1 M.

  • Add the desired amine (1.1 equiv) followed by DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Ester Library Synthesis via Fischer Esterification

This protocol details a classic acid-catalyzed esterification method suitable for generating an ester library.

Materials:

  • This compound

  • A diverse library of primary and secondary alcohols

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous methanol or other suitable alcohol as solvent

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in an excess of the desired alcohol (e.g., 20 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Reflux the reaction mixture for 4-16 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution to neutralize the unreacted acid and the catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography if necessary.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 3: High-Throughput Kinase Inhibition Assay

This protocol provides a general framework for a high-throughput screening assay to identify potential kinase inhibitors from the synthesized library.

Materials:

  • Synthesized compound library dissolved in DMSO

  • Kinase of interest (e.g., p38α or EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the library compounds in DMSO.

  • Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Prepare a kinase/substrate mixture in the appropriate kinase assay buffer and add it to the wells.

  • Prepare an ATP solution in the kinase assay buffer and add it to the wells to initiate the kinase reaction.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This is typically a two-step process involving a reagent to stop the reaction and deplete unused ATP, followed by a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.

  • Read the luminescence signal on a plate reader.

  • Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are identified as primary hits.

Signaling Pathway Visualization

Derivatives of fluorinated benzoic acids have shown potential as inhibitors of various protein kinases. The p38 MAP kinase pathway is a crucial signaling cascade involved in inflammation and cellular stress responses, making it a relevant target for drug discovery.

p38_pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor (e.g., TNFR, IL-1R) extracellular->receptor tak1 TAK1 receptor->tak1 activates mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream phosphorylates inhibitor 2,5-Difluoro-4-methylbenzoic acid derivative inhibitor->p38 inhibits response Cellular Response (e.g., Inflammation, Apoptosis) downstream->response leads to

Caption: The p38 MAPK signaling pathway and the inhibitory action of a potential derivative.

References

Application Notes and Protocols: The Strategic Use of 2,5-Difluoro-4-methylbenzoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2,5-Difluoro-4-methylbenzoic acid is a valuable building block in this context, offering a strategically substituted aromatic ring that can be readily incorporated into complex bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of such molecules, with a particular focus on its application in the development of potent enzyme inhibitors.

One prominent example of the successful application of a 2,5-difluoro-4-methylbenzoyl moiety is in the synthesis of the clinical-stage PRMT5 inhibitor, JNJ-64619178 (Onametostat).[1] Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, and its dysregulation has been implicated in several cancers.[2] JNJ-64619178 is a potent and selective inhibitor of PRMT5, demonstrating the utility of the 2,5-difluoro-4-methylbenzoyl scaffold in designing targeted therapies.[3]

Data Presentation

The following table summarizes the key quantitative data for JNJ-64619178, a potent bioactive molecule whose synthesis involves a derivative of this compound.

CompoundTargetIC50 (nM)Cell-Based AssayKey Features
JNJ-64619178 (Onametostat)PRMT5-MEP-500.14[1][3]Demonstrates tumor regression in a small cell lung cancer xenograft model.SAM-competitive inhibitor with high selectivity and potency.[3][4]

Experimental Protocols

The synthesis of bioactive molecules incorporating the 2,5-Difluoro-4-methylbenzoyl moiety typically involves a crucial amide bond formation step. Below are detailed protocols for this key transformation.

Protocol 1: General Amide Coupling via Acyl Chloride

This protocol outlines the conversion of this compound to its corresponding acyl chloride, followed by reaction with a desired amine.

Step 1: Synthesis of 2,5-Difluoro-4-methylbenzoyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), suspend or dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

    • Add thionyl chloride (1.5-2.0 eq) dropwise to the stirring solution at room temperature. Alternatively, if using oxalyl chloride (1.5 eq), add a catalytic amount of DMF.

    • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or by the cessation of gas evolution.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,5-Difluoro-4-methylbenzoyl chloride is often used in the next step without further purification.

Step 2: Amide Bond Formation

  • Materials:

    • Crude 2,5-Difluoro-4-methylbenzoyl chloride

    • Desired amine (1.0-1.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • A non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Procedure:

    • Dissolve the desired amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0 °C in an ice bath.

    • Dissolve the crude 2,5-Difluoro-4-methylbenzoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Amide Coupling using HATU as a Coupling Reagent

This protocol utilizes a modern coupling reagent for a more direct and often higher-yielding amide bond formation.

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF or DCM.

    • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

    • Add HATU (1.1 eq) to the reaction mixture in one portion.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Mandatory Visualizations

Signaling Pathway of PRMT5

PRMT5_Signaling_Pathway SAM SAM (S-adenosylmethionine) PRMT5 PRMT5/MEP50 Complex SAM->PRMT5 Methyl Donor SAH SAH (S-adenosylhomocysteine) PRMT5->SAH sDMA_Substrate Symmetrically Dimethylated Protein PRMT5->sDMA_Substrate Methylation Substrate_Arg Substrate Protein (Arginine residue) Substrate_Arg->PRMT5 Cellular_Processes Regulation of Cellular Processes: - Gene Transcription - RNA Splicing - DNA Damage Response sDMA_Substrate->Cellular_Processes JNJ64619178 JNJ-64619178 (Onametostat) JNJ64619178->PRMT5 Inhibition Cancer_Progression Cancer Progression Cellular_Processes->Cancer_Progression

Caption: PRMT5 signaling pathway and the inhibitory action of JNJ-64619178.

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_step1 Step 1: Reactant Preparation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Work-up and Purification cluster_step4 Step 4: Analysis A This compound F Combine Reactants in Solvent A->F B Amine B->F C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DMF) E->F G Stir at Room Temperature (Monitor by TLC/LC-MS) F->G H Aqueous Work-up (Extraction) G->H I Drying and Concentration H->I J Flash Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: General workflow for the synthesis of amides from this compound.

References

Application of 2,5-Difluoro-4-methylbenzoic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and generalized protocols for the synthesis of key heterocyclic compounds, utilizing methodologies that are adaptable for 2,5-Difluoro-4-methylbenzoic acid.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of a carboxylic acid with an o-phenylenediamine, often facilitated by a catalyst in a suitable solvent.[2]

General Reaction Scheme for Benzimidazole Synthesis

cluster_reactants Reactants cluster_product Product reactant1 This compound reagents + Reagents/Catalyst reactant1->reagents reactant2 o-Phenylenediamine reactant2->reagents product 2-(2,5-Difluoro-4-methylphenyl)-1H-benzo[d]imidazole reagents->product

Caption: General synthesis of a benzimidazole derivative.

Experimental Protocol: Synthesis of 2-Arylbenzimidazole

This protocol describes a general method for the condensation of a benzoic acid derivative with o-phenylenediamine.

Materials:

  • Substituted Benzoic Acid (e.g., this compound) (1.0 mmol)

  • o-Phenylenediamine (1.0 mmol)

  • 4-Amino-3-hydroxybenzoic acid (as catalyst) (0.5 mmol)[3]

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted benzoic acid (1.0 mmol), o-phenylenediamine (1.0 mmol), and 4-amino-3-hydroxybenzoic acid (0.5 mmol).[3]

  • Add dimethylformamide (5 mL) to the flask.

  • Heat the reaction mixture to 140°C and stir for 24 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 2-arylbenzimidazole.

ParameterValueReference
Reactant Ratio 1:1 (Benzoic Acid:o-Phenylenediamine)[3]
Catalyst 4-Amino-3-hydroxybenzoic acid[3]
Solvent Dimethylformamide (DMF)[3]
Temperature 140°C[3]
Reaction Time 24 hours[3]
Typical Yield 84% (for unsubstituted benzoic acid)[3]

Synthesis of Benzoxazoles

Benzoxazoles are another important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[4] A widely used synthetic approach involves the condensation of a carboxylic acid with an o-aminophenol.

General Reaction Scheme for Benzoxazole Synthesis

cluster_reactants Reactants cluster_product Product reactant1 This compound reagents + Reagents/Catalyst reactant1->reagents reactant2 o-Aminophenol reactant2->reagents product 2-(2,5-Difluoro-4-methylphenyl)benzo[d]oxazole reagents->product

Caption: General synthesis of a benzoxazole derivative.

Experimental Protocol: Synthesis of 2-Arylbenzoxazole

This protocol outlines a general procedure for the synthesis of 2-arylbenzoxazoles from a substituted benzoic acid and o-aminophenol.

Materials:

  • Substituted Benzoic Acid (e.g., this compound) (1.0 mmol)

  • o-Aminophenol (1.0 mmol)

  • Triphenylphosphine (1.5 mmol)

  • Triethylamine (1.5 mmol)

  • Solvent (e.g., Toluene) (10 mL)

Procedure:

  • To a solution of the substituted benzoic acid (1.0 mmol) and o-aminophenol (1.0 mmol) in toluene (10 mL), add triphenylphosphine (1.5 mmol) and triethylamine (1.5 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to obtain the 2-arylbenzoxazole.

ParameterValueReference
Reactant Ratio 1:1 (Benzoic Acid:o-Aminophenol)[5]
Reagents Triphenylphosphine, Triethylamine[5]
Solvent Toluene[5]
Temperature Reflux[5]
Reaction Time 4-6 hours[5]
Typical Yield Good to excellent[5]

Synthesis of Quinolones

Quinolones are a major class of synthetic antibacterial agents. The core structure is often assembled through cyclization reactions. While direct synthesis from a benzoic acid is less common, precursors derived from benzoic acids can be utilized. A plausible route could involve the conversion of this compound to a suitable aniline derivative, followed by cyclization.

Hypothetical Synthetic Pathway to a Difluoro-Methyl-Substituted Quinolone

Due to the lack of direct methods starting from this compound, a multi-step synthesis would be required. A hypothetical pathway is outlined below.

start This compound step1 Curtius or Hofmann Rearrangement start->step1 intermediate1 2,5-Difluoro-4-methylaniline step2 Reaction with malonic acid derivative intermediate1->step2 intermediate2 Enamine intermediate step3 Cyclization intermediate2->step3 product 5,8-Difluoro-7-methyl-4-quinolone step1->intermediate1 step2->intermediate2 step3->product

Caption: Hypothetical pathway to a quinolone derivative.

Given the complexity and multi-step nature of such a synthesis, a specific, validated protocol cannot be provided without further research and development. Researchers interested in this transformation should consult literature on the synthesis of quinolones from substituted anilines.[6]

Conclusion

While direct, documented applications of this compound in the synthesis of benzimidazoles, benzoxazoles, and quinolones are not prevalent in the reviewed literature, its structural features make it a promising candidate for the synthesis of novel, fluorinated heterocyclic compounds. The provided general protocols for the synthesis of benzimidazoles and benzoxazoles from related benzoic acid derivatives offer a solid starting point for researchers to explore the reactivity of this compound. The development of a synthetic route to quinolones from this starting material would likely require a more elaborate, multi-step approach. Further investigation into the reaction conditions and potential catalytic systems will be necessary to optimize the synthesis of these and other heterocyclic systems from this compound.

References

Application Notes and Protocols: Synthesis and Utility of 2,5-Difluoro-4-methylbenzoyl chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds play a pivotal role in modern medicinal chemistry, with an estimated 25% of all small-molecule drugs containing at least one fluorine atom.[1] The unique properties imparted by fluorine, such as enhanced metabolic stability, increased bioavailability, and modulated binding affinity, make fluorinated building blocks highly valuable in the design of novel therapeutics. Among these, 2,5-Difluoro-4-methylbenzoyl chloride has emerged as a strategically important intermediate. Its distinct substitution pattern offers a unique combination of electronic and steric properties that can be exploited for the targeted design of complex, biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1]

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-Difluoro-4-methylbenzoyl chloride and its subsequent application in the formation of amide bonds, a fundamental transformation in the synthesis of numerous pharmaceutical agents.

Synthesis of 2,5-Difluoro-4-methylbenzoyl chloride

The conversion of 2,5-Difluoro-4-methylbenzoic acid to its corresponding acyl chloride is efficiently achieved using thionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack by the chloride ion.

Reaction Scheme:
Experimental Protocol:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with thionyl chloride (250 ml).

  • With gentle stirring, add this compound (120 g) in portions at room temperature. A brisk evolution of gas (HCl and SO₂) will be observed.[2]

  • Once the initial gas evolution has subsided, slowly heat the reaction mixture to reflux using a heating mantle.

  • Continue stirring at reflux until the evolution of gas ceases, indicating the completion of the reaction.[2]

  • After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation.

  • Perform a coarse distillation of the reaction product, followed by fractional distillation under reduced pressure to yield the pure 2,5-Difluoro-4-methylbenzoyl chloride.[2]

Data Presentation:
ParameterValueReference
Starting MaterialThis compound (120 g)[2]
ReagentThionyl chloride (250 ml)[2]
Reaction ConditionsRoom temperature, then reflux[2]
Product2,5-Difluoro-4-methylbenzoyl chloride (97 g)[2]
Yield72.9%[2]
Boiling Point103 °C at 20 mbar[2]
Density1.356 g/cm³[3][4]
Molecular FormulaC₈H₅ClF₂O[3][4]
Molecular Weight190.57 g/mol [3][4]

Application in Amide Bond Formation: Synthesis of a Kinase Inhibitor Intermediate

2,5-Difluoro-4-methylbenzoyl chloride is a versatile reagent for the synthesis of substituted benzamides, which are common structural motifs in many kinase inhibitors. The following protocol describes a general procedure for the reaction of 2,5-Difluoro-4-methylbenzoyl chloride with a substituted aniline to form a key amide intermediate. This intermediate can be further elaborated to synthesize potent kinase inhibitors such as analogues of Sorafenib and Regorafenib.

Reaction Scheme:
Experimental Protocol:

Materials:

  • 2,5-Difluoro-4-methylbenzoyl chloride

  • Substituted aniline (e.g., 4-amino-3-fluorophenol)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 2,5-Difluoro-4-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-substituted-2,5-difluoro-4-methylbenzamide.

Visualizations

Logical Workflow for the Synthesis of 2,5-Difluoro-4-methylbenzoyl chloride

G Synthesis Workflow of 2,5-Difluoro-4-methylbenzoyl chloride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product 2_5_Difluoro_4_methylbenzoic_acid This compound Reaction_mixture Mix and Reflux 2_5_Difluoro_4_methylbenzoic_acid->Reaction_mixture Thionyl_chloride Thionyl chloride Thionyl_chloride->Reaction_mixture Distillation Distillation of excess SOCl₂ Reaction_mixture->Distillation Cooling Fractional_distillation Fractional Distillation Distillation->Fractional_distillation Crude Product Product 2,5-Difluoro-4-methylbenzoyl chloride Fractional_distillation->Product Purified Product

Caption: Workflow for the synthesis of 2,5-Difluoro-4-methylbenzoyl chloride.

Signaling Pathway Inhibition by a Kinase Inhibitor Derived from 2,5-Difluoro-4-methylbenzoyl chloride

G Simplified Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., RAF/MEK/ERK pathway) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates and Activates Kinase_Inhibitor Kinase Inhibitor (derived from 2,5-Difluoro-4-methylbenzoyl chloride) Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: Inhibition of a kinase signaling pathway by a synthesized inhibitor.

References

Application Notes and Protocols for the Synthesis of 2,5-Difluoro-4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzoyl chlorides are crucial building blocks in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets.[1] 2,5-Difluoro-4-methylbenzoyl chloride, in particular, serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds and advanced materials. Its unique substitution pattern offers specific steric and electronic properties that are valuable in drug design.

This document provides detailed protocols for the conversion of 2,5-Difluoro-4-methylbenzoic acid to its corresponding acid chloride using two common and effective chlorinating agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Reagents and Materials

Reagent/MaterialGradeSupplier
This compound≥98%Commercially available
Thionyl chloride (SOCl₂)Reagent gradeCommercially available
Oxalyl chloride ((COCl)₂)Reagent gradeCommercially available
Dichloromethane (DCM)AnhydrousCommercially available
N,N-Dimethylformamide (DMF)AnhydrousCommercially available
Round-bottom flask--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle or oil bath--
Distillation apparatus--
Schlenk line or nitrogen inlet--
Gas trap (for HCl and SO₂ gases)--

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,5-Difluoro-4-methylbenzoyl chloride.

ParameterValueReference
Reactant: this compound
Molecular Weight172.13 g/mol -
Product: 2,5-Difluoro-4-methylbenzoyl chloride
Molecular FormulaC₈H₅ClF₂O[2][3]
Molecular Weight190.57 g/mol [2][3]
Boiling Point103 °C at 20 mbar; 218.7 °C at 760 mmHg[2][3][4]
Density1.356 g/cm³[2][3]
Refractive Index (n_D²⁰)1.5232[4]
Reaction with Thionyl Chloride
Yield72.9%[4]

Experimental Protocols

Two primary methods for the synthesis of 2,5-Difluoro-4-methylbenzoyl chloride are detailed below. Both methods are effective, with the choice of reagent often depending on the scale of the reaction and the sensitivity of the starting material to heat.

Protocol 1: Using Thionyl Chloride (SOCl₂)

This protocol is based on a reported synthesis of 2,5-Difluoro-4-methylbenzoyl chloride.[4] Thionyl chloride is a widely used reagent for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl).[5][6][7][8]

Reaction Scheme:

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Charging the Flask: To the flask, add this compound (120 g).

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (250 ml) to the flask in portions at room temperature. A brisk evolution of gas will be observed.

  • Reaction: Once the initial gas evolution has subsided, slowly heat the mixture to reflux using a heating mantle or oil bath. Continue stirring at reflux until the gas evolution ceases.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation.

    • Perform a coarse distillation of the crude product.

    • Fractionally distill the collected product under reduced pressure to obtain pure 2,5-Difluoro-4-methylbenzoyl chloride.

Diagram of Experimental Workflow (Protocol 1):

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_flask Equip round-bottom flask with stir bar and reflux condenser setup_trap Connect condenser to a gas trap setup_flask->setup_trap add_acid Add this compound to the flask setup_trap->add_acid add_socl2 Add thionyl chloride in portions at room temperature add_acid->add_socl2 reflux Heat to reflux until gas evolution ceases add_socl2->reflux cool Cool reaction mixture to room temperature reflux->cool distill_excess Distill off excess thionyl chloride cool->distill_excess coarse_distill Coarse distillation of the product distill_excess->coarse_distill fractional_distill Fractional distillation under reduced pressure coarse_distill->fractional_distill end end fractional_distill->end Pure 2,5-Difluoro-4-methylbenzoyl chloride

Caption: Workflow for the synthesis of 2,5-Difluoro-4-methylbenzoyl chloride using thionyl chloride.

Protocol 2: Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for converting carboxylic acids to acid chlorides.[7][9] This reaction is often performed at room temperature in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).[7] The byproducts, CO, CO₂, and HCl, are all gaseous, which simplifies the work-up.[10]

Reaction Scheme:

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar and a dropping funnel. The flask should be under a positive pressure of nitrogen, and the outlet connected to a gas trap.

  • Charging the Flask: To the flask, add a solution of this compound in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (e.g., 1-2 drops) to the stirred solution.

  • Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Control the addition rate to maintain a gentle evolution of gas.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until the gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid and the formation of the methyl ester.[11]

  • Work-up and Purification:

    • Carefully remove the solvent and any remaining volatile byproducts under reduced pressure using a rotary evaporator.

    • The resulting crude 2,5-Difluoro-4-methylbenzoyl chloride can often be used directly in the next step or further purified by distillation under reduced pressure.

Diagram of Signaling Pathway (Mechanism Overview with Oxalyl Chloride):

G cluster_activation Catalyst Activation cluster_conversion Acid Conversion DMF DMF VilsmeierReagent Vilsmeier Reagent (Active Chlorinating Agent) DMF->VilsmeierReagent reacts with OxalylChloride Oxalyl Chloride OxalylChloride->VilsmeierReagent CarboxylicAcid 2,5-Difluoro-4- methylbenzoic acid VilsmeierReagent->CarboxylicAcid activates AcidChloride 2,5-Difluoro-4- methylbenzoyl chloride CarboxylicAcid->AcidChloride reacts with

Caption: Simplified mechanism showing the activation of oxalyl chloride by DMF to form the Vilsmeier reagent, which then converts the carboxylic acid to the acid chloride.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (HCl and SO₂). Avoid inhalation of vapors and contact with skin and eyes.

  • Oxalyl Chloride ((COCl)₂): Oxalyl chloride is also corrosive and toxic. It reacts with water to produce hydrochloric acid, carbon monoxide, and carbon dioxide. Handle with extreme care.

  • Byproducts: The reactions generate corrosive and toxic gases (HCl, SO₂, CO, CO₂). Ensure that the reaction setup is properly vented to a gas trap.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Continue heating/stirring and monitor the reaction progress. For the oxalyl chloride method, a slight warming may be necessary for less reactive acids.
Impure starting material or wet reagents/glassware.Ensure all reagents are of high purity and glassware is thoroughly dried.
Low yieldLoss of product during work-up or distillation.Ensure efficient condensation during distillation. Avoid overheating, which can lead to decomposition.
Dark-colored productDecomposition of the starting material or product.Perform the reaction at the lowest effective temperature. Purify the product by distillation under reduced pressure.

By following these detailed protocols and safety guidelines, researchers can reliably synthesize 2,5-Difluoro-4-methylbenzoyl chloride for use in a variety of research and development applications.

References

Application Notes and Protocols for 2,5-Difluoro-4-methylbenzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Difluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in the development of advanced materials. The presence of two fluorine atoms and a methyl group on the benzoic acid core can impart unique properties to polymers, liquid crystals, and organic electronic devices. The fluorine atoms are known to enhance thermal stability, lower the dielectric constant, and modify intermolecular interactions, while the methyl group can influence solubility and molecular packing.[1] These characteristics make this compound a promising building block for researchers and scientists in materials science and drug development.

This document provides detailed application notes and hypothetical protocols for the use of this compound in three key areas: high-performance fluorinated polyimides, liquid crystal formulations, and as a crystallization additive in organic thin-film transistors.

Application Note 1: Synthesis of High-Performance Fluorinated Polyimides

Overview

Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in aerospace and microelectronics.[1][2] The incorporation of this compound derivatives into the polymer backbone can potentially enhance these properties. The fluorine atoms can reduce the color and moisture absorption of the resulting polyimide films, while also improving their solubility for easier processing.[2][3]

Experimental Protocol: Two-Step Polycondensation for Fluorinated Polyimide Synthesis

This protocol describes a general two-step method for the synthesis of a fluorinated polyimide using a diamine derived from this compound.

Step 1: Synthesis of Diamine Monomer (Illustrative Example)

A diamine monomer containing the 2,5-difluoro-4-methylbenzoyl group would first need to be synthesized. This would typically involve the conversion of the carboxylic acid to an acid chloride, followed by reaction with an appropriate aromatic dinitro compound and subsequent reduction of the nitro groups to amines.

Step 2: Polycondensation

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, add a stoichiometric amount of the synthesized diamine to a solution of a commercial dianhydride (e.g., pyromellitic dianhydride, PMDA) in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

    • Stir the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat it in a furnace under a nitrogen atmosphere with a staged heating profile (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour) to induce cyclodehydration and form the polyimide film.

    • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and pyridine. Stir the mixture at room temperature for 12 hours. Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol. Collect the polymer by filtration and dry under vacuum.

Data Presentation: Hypothetical Properties of a Fluorinated Polyimide

The following table summarizes the expected properties of a polyimide synthesized using a diamine derived from this compound, compared to a non-fluorinated analogue.

PropertyFluorinated Polyimide (Hypothetical)Non-Fluorinated Polyimide (Reference)
Glass Transition Temperature (Tg)> 300 °C~280 °C
5% Weight Loss Temperature (Td5)> 500 °C> 500 °C
Tensile Strength~100 MPa~95 MPa
Elongation at Break~15%~12%
Dielectric Constant (1 MHz)~2.8~3.2
Water Absorption< 0.5%~1.0%

Mandatory Visualization

G cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Polymerization A 2,5-Difluoro-4- methylbenzoic acid B Diamine Monomer A->B Multi-step synthesis C Diamine Monomer + Dianhydride in NMP D Poly(amic acid) Solution C->D Polycondensation E Thermal Imidization D->E F Chemical Imidization D->F G Fluorinated Polyimide Film E->G H Fluorinated Polyimide Powder F->H

Caption: Workflow for the synthesis of fluorinated polyimides.

Application Note 2: Development of Advanced Liquid Crystal Materials

Overview

Fluorinated compounds are crucial in the formulation of liquid crystal (LC) mixtures for display applications. The introduction of fluorine atoms into a mesogenic (liquid crystal-forming) molecule can significantly influence its properties, such as dielectric anisotropy, viscosity, and mesophase behavior.[4][5] this compound can be used as a precursor to synthesize novel calamitic (rod-like) liquid crystals. The difluoro-substitution pattern is expected to create a strong lateral dipole moment, which can be beneficial for achieving negative dielectric anisotropy, a key property for vertically aligned (VA) mode liquid crystal displays.[6]

Experimental Protocol: Synthesis of a Nematic Liquid Crystal

This protocol outlines the synthesis of a hypothetical liquid crystal molecule derived from this compound.

  • Esterification:

    • Dissolve this compound and a suitable phenol-containing core (e.g., 4'-pentyloxy-4-biphenol) in a dry solvent like dichloromethane (DCM).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter off the dicyclohexylurea byproduct and wash the filtrate with dilute HCl and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final liquid crystalline compound.

  • Characterization of Mesophase Behavior:

    • Determine the phase transition temperatures and identify the liquid crystalline phases (e.g., nematic, smectic) using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Data Presentation: Hypothetical Properties of a Liquid Crystal Mixture

The following table presents the anticipated properties of a liquid crystal host mixture doped with 15% of the hypothetical mesogen derived from this compound.

PropertyHost LC MixtureHost + 15% Fluorinated Mesogen (Hypothetical)
Clearing Point (N-I Transition)90 °C85 °C
Dielectric Anisotropy (Δε)+3.0-1.5
Birefringence (Δn) at 589 nm0.100.11
Rotational Viscosity (γ₁)80 mPa·s95 mPa·s

Mandatory Visualization

G cluster_synthesis Synthesis cluster_characterization Characterization & Formulation A 2,5-Difluoro-4- methylbenzoic acid C Esterification (DCC, DMAP) A->C B Phenol-containing core B->C D Purification C->D E Fluorinated Mesogen D->E F DSC & POM E->F G Doping into Host LC Mixture E->G H Electro-optical Measurements G->H

Caption: Synthesis and characterization of a liquid crystal.

Application Note 3: Additive for Crystal Growth Control in Organic Thin-Film Transistors

Overview

The performance of organic thin-film transistors (OTFTs) is highly dependent on the crystalline quality and molecular ordering of the organic semiconductor layer.[7][8] Benzoic acid derivatives have been used as additives to control the crystallization of organic semiconductors, leading to improved device performance.[9] this compound, with its polar carboxyl group and fluorinated aromatic ring, could act as a surface modifier or a crystallization promoter for certain organic semiconductors. It may help in achieving larger grain sizes and better intermolecular packing, which are crucial for efficient charge transport.[9]

Experimental Protocol: Fabrication of an OTFT with a Benzoic Acid Additive

This protocol describes the fabrication of a bottom-gate, top-contact OTFT using a solution-shearing method with this compound as an additive.

  • Substrate Preparation:

    • Start with a heavily doped silicon wafer with a thermally grown silicon dioxide layer (SiO₂/Si), which serves as the gate electrode and gate dielectric, respectively.

    • Clean the substrate by sonicating in acetone and isopropanol, followed by oxygen plasma treatment to create a hydrophilic surface.

  • Semiconductor Deposition:

    • Prepare a solution of an organic semiconductor (e.g., TIPS-pentacene) in a suitable solvent like toluene.

    • Prepare a co-solution containing the organic semiconductor and a small amount (e.g., 1-5 wt%) of this compound.

    • Deposit the semiconductor solution onto the substrate using a solution-shearing technique at an elevated temperature.

  • Electrode Deposition:

    • Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer.

  • Device Characterization:

    • Measure the electrical characteristics of the OTFT, such as the output and transfer curves, using a semiconductor parameter analyzer in a nitrogen-filled glovebox.

    • Extract key performance metrics like charge carrier mobility, on/off current ratio, and threshold voltage.

Data Presentation: Hypothetical OTFT Performance

The following table shows a comparison of the expected performance of OTFTs fabricated with and without this compound as an additive.

ParameterWithout AdditiveWith Additive (Hypothetical)
Charge Carrier Mobility (µ)~0.1 cm²/Vs~0.5 cm²/Vs
On/Off Current Ratio~10⁵>10⁶
Threshold Voltage (Vth)-15 V-10 V

Mandatory Visualization

G A Substrate Cleaning (SiO2/Si) D Solution Shearing A->D B Semiconductor Solution Preparation B->D Control C Co-solution with This compound C->D Experiment E Gold Electrode Evaporation D->E F Electrical Characterization E->F

Caption: Workflow for OTFT fabrication with an additive.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,5-Difluoro-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from unreacted starting materials, side-products from the synthesis, or degradation. Depending on the synthetic route, common impurities may include:

  • Isomeric impurities: Positional isomers, such as 2,5-Difluoro-3-methylbenzoic acid or 3,5-Difluoro-4-methylbenzoic acid, can be formed during synthesis.

  • Unreacted starting materials: Depending on the synthetic pathway, these could include precursors like difluorotoluene derivatives.

  • By-products from hydrolysis: If the synthesis involves a nitrile or ester hydrolysis step, incomplete reaction can leave behind the corresponding nitrile or ester.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be reliably determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase method with a C18 column is typically effective. Purity can also be qualitatively assessed by determining the melting point of the compound; a sharp melting point range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities. A certificate of analysis for a commercial sample of this compound showed a purity of 98.36% as determined by HPLC.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable. The volume of the solvent is insufficient.Select a more appropriate solvent or solvent system (e.g., ethanol/water, toluene). Increase the volume of the hot solvent incrementally until the compound dissolves.
The compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated with impurities. The cooling process is too rapid. The boiling point of the solvent is higher than the melting point of the compound.Add a small amount of a solvent in which the compound is more soluble to the hot solution. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. Choose a solvent with a lower boiling point.
No crystals form upon cooling. The solution is not saturated enough (too much solvent was added). The solution is supersaturated and requires nucleation.Evaporate some of the solvent to increase the concentration of the compound. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
The purified product has a low melting point and a broad melting range. The crystals are not completely dry and contain residual solvent. The recrystallization did not effectively remove all impurities.Dry the crystals under vacuum for an extended period. Perform a second recrystallization, potentially with a different solvent system.
Poor recovery of the purified product. Too much solvent was used, and a significant amount of the product remains in the mother liquor. The compound is significantly soluble in the cold solvent. The crystals were not completely collected during filtration.Minimize the amount of hot solvent used for dissolution. Cool the solution thoroughly in an ice bath to minimize solubility. Ensure complete transfer of the crystals to the filter and wash with a minimal amount of ice-cold solvent.
Flash Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the desired compound from impurities. The chosen eluent system has incorrect polarity. The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent.Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots. Repack the column carefully to ensure a uniform stationary phase. Dissolve the sample in a minimal amount of solvent before loading.
The compound is not eluting from the column. The eluent is not polar enough to move the acidic compound. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent to protonate the carboxylic acid and reduce its interaction with the silica.
The compound streaks on the column and in the collected fractions. The compound is overloading the column. The compound is interacting too strongly with the silica gel.Use a larger column with more silica gel for the amount of sample being purified. Add a small amount of a polar solvent (like methanol) or an acid to the eluent to improve the peak shape.
The collected fractions are still impure after chromatography. The separation between the desired compound and an impurity is very small. The fractions were collected in too large a volume.Use a shallower solvent gradient or isocratic elution with the optimized solvent system. Collect smaller fractions to better resolve the separation.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally on a small scale.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, methanol, toluene, hexane, ethyl acetate, and mixtures such as ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a boiling stick or magnetic stirring to aid dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

HPLC Method for Purity Analysis

This is a general-purpose reversed-phase HPLC method that can be adapted for the purity analysis of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio of A:B (e.g., 70:30), and ramp up the concentration of B over time.
Flow Rate 1.0 mL/min
Detection UV at 230 nm or 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration.

Data Presentation

Purity Data
Compound Purification Method Purity (%) Analytical Method
This compoundNot Specified (Commercial Sample)98.36HPLC

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (this compound + Impurities) Choice Purification Method Selection Crude->Choice Recrystallization Recrystallization Choice->Recrystallization High Crystallinity & Favorable Solubility Column Column Chromatography Choice->Column Complex Mixture or Oily Impurities Analysis Purity Analysis (HPLC, Melting Point) Recrystallization->Analysis Column->Analysis Pure Pure Product (>98% Purity) Analysis->Pure Purity ≥ 98% Impure Impure Product (Requires Further Purification) Analysis->Impure Purity < 98% Impure->Choice

Purification decision workflow for this compound.
Troubleshooting Logic for Recrystallization

This diagram outlines a logical approach to troubleshooting common issues encountered during recrystallization.

RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool AddSolvent Add More Hot Solvent Dissolve->AddSolvent Incomplete Dissolution ChangeSolvent Change Solvent Dissolve->ChangeSolvent Still Insoluble OilingOut Oiling Out? Cool->OilingOut SlowCooling Ensure Slow Cooling Cool->SlowCooling Rapid Cooling Crystals Crystals Form? Filter Filter and Dry Crystals Crystals->Filter Yes InduceCrystallization Induce Crystallization (Scratch, Seed Crystal) Crystals->InduceCrystallization No OilingOut->Crystals No ReheatAddSolvent Reheat and Add Co-solvent OilingOut->ReheatAddSolvent Yes PurityCheck Check Purity (Melting Point, HPLC) Filter->PurityCheck Success Successful Purification PurityCheck->Success Pure Failure Re-evaluate Method PurityCheck->Failure Impure AddSolvent->Dissolve ChangeSolvent->Dissolve InduceCrystallization->Crystals ReheatAddSolvent->Cool SlowCooling->Cool

Troubleshooting flowchart for the recrystallization process.

Technical Support Center: Recrystallization of 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of 2,5-difluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this compound from common laboratory solvents.

Introduction

This compound is an aromatic carboxylic acid, a class of compounds frequently used as building blocks in pharmaceutical and materials science research. Achieving high purity of this starting material is often critical for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1]

This guide provides a framework for developing a robust recrystallization protocol for this compound, addresses common challenges, and answers frequently asked questions.

Physical and Chemical Properties

Understanding the physical properties of this compound is the first step in developing a successful recrystallization protocol.

PropertyValueSource
CAS Number 103877-80-1TCI
Molecular Formula C₈H₆F₂O₂Aromsyn Co.,Ltd.[2]
Molecular Weight 172.13 g/mol Santa Cruz Biotechnology[2]
Appearance White to light yellow crystalline powderTCI[3]
Melting Point 167.0 - 171.0 °CTCI[3]
SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureRationale & Comments
Water Very LowLowThe hydrophobic benzene ring and methyl group limit water solubility. The polar carboxylic acid and fluorine atoms may slightly increase solubility in hot water.
Methanol/Ethanol ModerateHighAlcohols are good general solvents for benzoic acids due to hydrogen bonding with the carboxylic acid group.
Acetone HighVery HighA highly polar aprotic solvent, likely to be a very good solvent, potentially too good for effective recrystallization unless used with an anti-solvent. p-Toluic acid is soluble in acetone.[4]
Ethyl Acetate ModerateHighA moderately polar solvent that is often a good choice for recrystallizing aromatic acids.
Toluene LowModerate to HighThe aromatic nature of toluene provides good interaction with the benzene ring of the acid. The polarity is lower, so room temperature solubility should be limited.
Heptane/Hexane Very LowVery LowNon-polar alkanes are generally poor solvents for polar carboxylic acids and are best used as anti-solvents.
Dichloromethane ModerateHighA polar aprotic solvent that may be a suitable choice.

Experimental Workflow: Single Solvent Recrystallization

The following is a general, step-by-step protocol for the recrystallization of this compound. This should be adapted based on the results of your preliminary solubility tests.

Recrystallization_Workflow Figure 1: General Recrystallization Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with impure solid choose_solvent Select Solvent based on preliminary tests start->choose_solvent setup_apparatus Set up heating apparatus (hot plate, flask, condenser) choose_solvent->setup_apparatus add_solid Place impure solid in flask setup_apparatus->add_solid add_solvent Add minimum amount of hot solvent add_solid->add_solvent heat_dissolve Heat to boiling with stirring until dissolved add_solvent->heat_dissolve check_dissolved Is solid fully dissolved? heat_dissolve->check_dissolved add_more_solvent Add more hot solvent dropwise check_dissolved->add_more_solvent No insoluble_impurities Are there insoluble impurities? check_dissolved->insoluble_impurities Yes add_more_solvent->heat_dissolve hot_filtration Perform hot gravity filtration insoluble_impurities->hot_filtration Yes cool_slowly Allow filtrate to cool slowly to room temperature insoluble_impurities->cool_slowly No hot_filtration->cool_slowly ice_bath Cool in an ice bath to maximize crystal yield cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with a small amount of cold solvent vacuum_filtration->wash_crystals dry_crystals Dry crystals under vacuum wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: Figure 1: General Recrystallization Workflow

  • Solvent Selection: Based on preliminary tests, choose a solvent that dissolves the compound well when hot but poorly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.

Troubleshooting Guide

Troubleshooting_Guide Figure 2: Troubleshooting Common Recrystallization Issues cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals No crystals upon cooling start->no_crystals oiling_out Compound separates as an oil start->oiling_out low_yield Poor recovery of crystals start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent boil_off Boil off some solvent and re-cool too_much_solvent->boil_off Yes supersaturated Supersaturated solution? too_much_solvent->supersaturated No scratch_flask Scratch inner wall of flask supersaturated->scratch_flask seed_crystal Add a seed crystal scratch_flask->seed_crystal If scratching fails mp_too_low Melting point below solvent's boiling point? oiling_out->mp_too_low reheat_add_solvent Reheat to dissolve oil, add more solvent, re-cool slowly mp_too_low->reheat_add_solvent Yes change_solvent Choose a lower-boiling solvent reheat_add_solvent->change_solvent If problem persists too_much_solvent_yield Too much solvent used? low_yield->too_much_solvent_yield premature_crystallization Premature crystallization during hot filtration? low_yield->premature_crystallization insufficient_cooling Insufficient cooling? low_yield->insufficient_cooling recover_mother_liquor Concentrate mother liquor to obtain a second crop too_much_solvent_yield->recover_mother_liquor Yes reheat_funnel Use a pre-heated funnel for hot filtration premature_crystallization->reheat_funnel Yes ensure_ice_bath Ensure thorough cooling in an ice bath insufficient_cooling->ensure_ice_bath Yes

Caption: Figure 2: Troubleshooting Common Recrystallization Issues

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in any of the recommended solvents, even when hot. What should I do?

A1: If this compound shows poor solubility in single solvents, a mixed-solvent system may be necessary. Find a solvent in which the compound is highly soluble (e.g., acetone or ethanol) and another in which it is poorly soluble (e.g., water or heptane). Dissolve the compound in the minimum amount of the hot "good" solvent, and then add the "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Since the melting point of this compound is relatively high (167-171 °C), this is less likely to be an issue with lower-boiling solvents. However, if it does occur, you can try reheating the solution to dissolve the oil, adding a bit more solvent to decrease the saturation point, and then cooling the solution more slowly. Using a larger volume of solvent can sometimes prevent oiling out.

Q3: The recovered crystals are colored, but the starting material was off-white. What happened?

A3: The color is likely due to a concentrated impurity. To remove colored impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

Q4: My final product has a broad melting point range. Is it pure?

A4: A broad melting point range is a common indicator of an impure compound. Inadequate drying, leaving residual solvent in the crystals, can also lead to a depressed and broad melting point. Ensure your product is thoroughly dried. If the melting point is still broad, a second recrystallization may be necessary.

Q5: What is polymorphism and should I be concerned about it?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility and melting point. Benzoic acid and its derivatives are known to exhibit polymorphism. While a detailed polymorphic screen is beyond the scope of a simple purification, be aware that different recrystallization conditions (e.g., solvent, cooling rate) could potentially lead to different crystalline forms. For consistent results, it is important to carefully document and control your recrystallization parameters.

Safety Information

Disclaimer: This information is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for this compound from your supplier before handling the compound. General safety precautions for related aromatic carboxylic acids include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][7] Avoid contact with skin and eyes.[7]

  • Fire Safety: Use appropriate fire extinguishers for organic solids, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[5][6]

References

Technical Support Center: Synthesis of 2,5-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities encountered during the synthesis of 2,5-Difluoro-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound, and what are their likely sources?

A1: The common impurities largely depend on the synthetic route employed. Two prevalent methods for synthesizing this compound are the carboxylation of an organometallic intermediate and the oxidation of a methyl group on a difluoroxylene precursor.

Route 1: Carboxylation of a Halogenated Precursor (e.g., via Grignard or Organolithium Reagent)

This route typically involves the reaction of a dihalo-methylbenzene with a metal (like magnesium or lithium) to form an organometallic reagent, which is then quenched with carbon dioxide.

  • Starting Material Carryover: Incomplete reaction can lead to the presence of the initial halogenated precursor (e.g., 1-bromo-2,5-difluoro-4-methylbenzene).

  • Protonated Side-Product: The highly reactive organometallic intermediate can be quenched by trace amounts of water or other protic solvents, leading to the formation of 2,5-difluorotoluene.

  • Dimeric Impurity: Coupling of the organometallic intermediate can result in the formation of a biphenyl-type impurity.

Route 2: Oxidation of 2,5-difluoro-p-xylene

This method involves the selective oxidation of one of the methyl groups of 2,5-difluoro-p-xylene.

  • Unreacted Starting Material: Incomplete oxidation will result in the presence of 2,5-difluoro-p-xylene.

  • Partially Oxidized Intermediates: The oxidation process may not go to completion, leading to the formation of 2,5-difluoro-4-(hydroxymethyl)benzoic acid or 2,5-difluoro-4-formylbenzoic acid (the corresponding alcohol and aldehyde).

  • Isomeric Impurities: If the starting material contains other isomers of difluoroxylene, this will lead to the corresponding isomeric benzoic acid impurities.

Q2: My final product of this compound has a lower than expected melting point and shows extra peaks in the NMR spectrum. What could be the cause?

A2: A depressed melting point and unexpected NMR signals are classic indicators of impurities. Based on the likely synthetic routes, you should consider the following possibilities:

  • Residual Solvents: Ensure that all solvents used during the reaction and workup (e.g., diethyl ether, tetrahydrofuran, toluene) have been thoroughly removed.

  • Presence of Starting Materials: Check for the presence of unreacted precursors, as mentioned in Q1.

  • Formation of Side-Products: The additional peaks could correspond to the protonated, dimeric, or partially oxidized impurities detailed above.

Q3: How can I minimize the formation of these common impurities during the synthesis?

A3: Careful control of reaction conditions is crucial for minimizing impurity formation.

  • For the Carboxylation Route:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organometallic intermediate.

    • Reaction Temperature: Maintain the recommended temperature for the formation and reaction of the organometallic reagent to minimize side reactions.

  • For the Oxidation Route:

    • Stoichiometry of Oxidant: Carefully control the molar ratio of the oxidizing agent to favor the formation of the mono-acid.

    • Reaction Time and Temperature: Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time and avoid over- or under-oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low YieldIncomplete reaction of starting material.- Increase reaction time or temperature (monitor for side reactions).- Ensure purity and reactivity of reagents.
Quenching of organometallic intermediate.- Use anhydrous solvents and an inert atmosphere.
Oily or Discolored ProductPresence of dimeric byproducts or colored impurities.- Purify the product by recrystallization or column chromatography.
Residual solvents.- Dry the product under high vacuum.
Broad Melting Point RangePresence of a mixture of impurities.- Analyze the product by HPLC or GC-MS to identify impurities.- Employ appropriate purification techniques.
Extra Aromatic Signals in ¹H NMRIsomeric impurities or unreacted starting material.- Compare with the NMR spectrum of the starting material.- Use a higher resolution NMR or 2D NMR techniques for structural elucidation.

Experimental Protocols

Example Protocol: Synthesis via Grignard Reaction

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-2,5-difluoro-4-methylbenzene in anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent in an ice bath and slowly add crushed dry ice (solid CO₂).

  • Workup: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction with dilute hydrochloric acid. Separate the organic layer, extract the aqueous layer with ether, and combine the organic extracts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes).

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Low Purity, Unexpected Peaks) check_sm Analyze for Residual Starting Material (SM) start->check_sm check_side_products Investigate Potential Side-Products start->check_side_products check_isomers Evaluate for Isomeric Impurities start->check_isomers purify Select Appropriate Purification Method check_sm->purify check_side_products->purify check_isomers->purify recrystallization Recrystallization purify->recrystallization Solid Product chromatography Column Chromatography purify->chromatography Complex Mixture optimize Optimize Reaction Conditions purify->optimize If impurities persist end Pure Product Obtained recrystallization->end chromatography->end optimize->start Re-synthesize

Caption: A logical workflow for troubleshooting common impurities in the synthesis of this compound.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction start_material 1-Bromo-2,5-difluoro- 4-methylbenzene grignard Grignard Reagent start_material->grignard + Mg, ether product This compound grignard->product 1. CO2 2. H3O+ impurity 2,5-Difluorotoluene (Protonated Impurity) grignard_side Grignard Reagent grignard_side->impurity + H2O (trace)

Caption: Formation of a common protonated impurity from the Grignard reagent intermediate.

Technical Support Center: Synthesis of 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,5-Difluoro-4-methylbenzoic acid. The following information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

Low Yield of this compound

Low product yield is a common issue in organic synthesis. The following table outlines potential causes and recommended solutions for increasing the yield of this compound.

Observation Potential Cause Recommended Solution
Low conversion of starting material Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or inadequate mixing.- Increase the reaction time. - Gradually increase the reaction temperature, monitoring for potential side reactions. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Poor quality of reagents: Impurities in the starting materials or solvents can interfere with the reaction.- Use high-purity, anhydrous solvents and reagents. - Purify starting materials if necessary.
Formation of significant side products Side reactions: Competing reactions can consume the starting materials or intermediates, leading to a lower yield of the desired product.- Optimize reaction conditions (temperature, addition rate of reagents) to favor the desired reaction pathway. - Refer to the "Common Side Reactions" section below for specific byproducts and mitigation strategies.
Product loss during workup and purification Inefficient extraction: The product may not be fully extracted from the reaction mixture.- Perform multiple extractions with an appropriate solvent. - Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its neutral form for efficient extraction into an organic solvent.
Loss during recrystallization: The product may be too soluble in the recrystallization solvent, or too much solvent may have been used.- Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly to maximize crystal formation.
Product Purity Issues

Contamination of the final product with impurities can affect its use in downstream applications. This section provides guidance on identifying and mitigating common purity problems.

Observation Potential Cause Recommended Solution
Presence of unreacted starting material Incomplete reaction: As described above, the reaction may not have gone to completion.- Optimize reaction conditions to drive the reaction to completion. - Employ purification techniques such as recrystallization or column chromatography to separate the product from the starting material.
Contamination with known side products Non-optimized reaction conditions: Suboptimal temperature, stoichiometry, or reaction time can promote the formation of byproducts.- Carefully control reaction parameters. - Refer to the "Common Side Reactions" section for information on specific impurities and how to avoid their formation.
Discolored product Formation of colored impurities: Side reactions or degradation of starting materials or products can lead to colored byproducts.- Treat the crude product solution with activated carbon before recrystallization to remove colored impurities. - Ensure the reaction is carried out under an inert atmosphere if any of the reagents or intermediates are sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Ortho-lithiation followed by carboxylation: This involves the deprotonation of a suitable precursor, such as 1,4-difluoro-2-methylbenzene, at a position ortho to a directing group using a strong organolithium base (e.g., n-butyllithium). The resulting aryllithium intermediate is then quenched with carbon dioxide to form the carboxylic acid.

  • Grignard reaction followed by carboxylation: This route typically starts with a halogenated precursor, such as 4-bromo-2,5-difluorotoluene. A Grignard reagent is formed by reacting the aryl halide with magnesium metal, which is then carboxylated using carbon dioxide.

Q2: What are the critical parameters to control during an ortho-lithiation reaction for this synthesis?

A2: Key parameters for a successful ortho-lithiation include:

  • Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent decomposition of the organolithium intermediate and to control regioselectivity.

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. All glassware, solvents, and reagents must be scrupulously dried.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium reagent by oxygen.

  • Choice of Base and Solvent: The choice of organolithium base and solvent can influence the regioselectivity and efficiency of the lithiation.

Q3: My Grignard reaction for the synthesis of this compound is not initiating. What should I do?

A3: Difficulty in initiating a Grignard reaction is a common problem. Here are some troubleshooting steps:

  • Activate the Magnesium: The surface of the magnesium turnings can be coated with an oxide layer that prevents the reaction. Gently crush the magnesium turnings in a dry flask to expose a fresh surface. A small crystal of iodine can also be added to etch the surface.

  • Ensure Anhydrous Conditions: Even trace amounts of water can inhibit the reaction. Ensure all glassware is oven-dried and cooled under a stream of dry inert gas. Use anhydrous ether as the solvent.

  • Local Heating: Gentle heating of a small spot on the flask with a heat gun can sometimes initiate the reaction. Be extremely cautious as diethyl ether is highly flammable.

  • Add an Initiator: A small amount of a pre-formed Grignard reagent or 1,2-dibromoethane can be added to the flask to initiate the reaction.

Q4: How can I effectively purify the final product?

A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system should be chosen where the product is highly soluble at elevated temperatures and sparingly soluble at room temperature. Common solvents for recrystallization of benzoic acids include water, ethanol, or mixtures of solvents like ethanol/water or toluene. If significant impurities are present, column chromatography on silica gel may be necessary.

Common Side Reactions

Understanding potential side reactions is crucial for optimizing the synthesis and minimizing the formation of impurities.

Side Reactions in Ortho-Lithiation Synthesis
Side Product Formation Mechanism Mitigation Strategy Typical Yield (%)
Isomeric Benzoic Acids Lithiation at an alternative position on the aromatic ring due to incomplete regioselectivity.- Use of a strongly directing group. - Precise control of reaction temperature. - Choice of appropriate alkyllithium base and solvent.Variable, depends on conditions
Unreacted Starting Material Incomplete lithiation or premature quenching of the organolithium intermediate.- Ensure stoichiometric or slight excess of the organolithium reagent. - Maintain anhydrous and inert conditions.Variable
Products from reaction with solvent The highly reactive organolithium intermediate can react with the solvent (e.g., THF).- Use of very low temperatures. - Minimize reaction time after formation of the aryllithium.Can be significant if temperature is not controlled
Side Reactions in Grignard Synthesis
Side Product Formation Mechanism Mitigation Strategy Typical Yield (%)
Benzene Derivative (e.g., 1,4-Difluoro-2-methylbenzene) The Grignard reagent is a strong base and can be protonated by any acidic protons present (e.g., from water).- Use of scrupulously dried glassware and anhydrous solvents. - Perform the reaction under a dry, inert atmosphere.Can be high if conditions are not anhydrous
Biphenyl Derivative (Dimer) Coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).- Slow addition of the aryl halide to the magnesium turnings. - Maintain a dilute solution.Typically minor, but can increase with higher temperatures
Ketone/Tertiary Alcohol If the carboxylation is performed using an ester as the CO2 source, double addition of the Grignard reagent can occur.- Use solid carbon dioxide (dry ice) or gaseous CO2 for carboxylation.Not applicable if CO2 is used

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via ortho-lithiation is provided below.

Synthesis of this compound via Ortho-lithiation

Materials:

  • 1,4-Difluoro-2-methylbenzene

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Inert gas (argon or nitrogen) supply

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas is assembled. The apparatus is flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Lithiation: 1,4-Difluoro-2-methylbenzene is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours.

  • Carboxylation: The reaction mixture is poured slowly onto an excess of crushed dry ice in a separate beaker with vigorous stirring. The mixture is allowed to warm to room temperature as the excess carbon dioxide sublimes.

  • Workup: Water is added to the reaction mixture. The aqueous layer is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated HCl until the pH is approximately 1-2, resulting in the precipitation of the crude product.

  • Extraction: The acidic aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

Synthesis Pathway of this compound via Ortho-lithiation

Synthesis_Pathway cluster_reagents start 1,4-Difluoro-2-methylbenzene intermediate 2,5-Difluoro-4-methylphenyllithium start->intermediate Ortho-lithiation product This compound intermediate->product Carboxylation reagent1 n-BuLi, THF, -78 °C reagent2 1. CO2 (dry ice) 2. H3O+

Caption: Synthetic route to this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of Product check_conversion Check Conversion of Starting Material start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Check reagent quality incomplete->optimize_conditions Yes side_products Significant Side Products Formed? incomplete->side_products No success Improved Yield optimize_conditions->success analyze_byproducts Analyze Side Products (GC-MS, NMR) side_products->analyze_byproducts Yes workup_loss Check for Loss During Workup/Purification side_products->workup_loss No modify_protocol Modify Protocol to Minimize Side Reactions analyze_byproducts->modify_protocol modify_protocol->success optimize_workup Optimize Extraction and Recrystallization workup_loss->optimize_workup Yes workup_loss->success No optimize_workup->success

Caption: Decision tree for troubleshooting low product yield.

Technical Support Center: A Guide to Optimizing the Synthesis of 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable fluorinated building block. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes. The primary synthesis route discussed is the directed ortho-metalation (DoM) of a fluorinated toluene precursor, followed by carboxylation—a powerful but technique-sensitive method.

Section 1: Overview of the Primary Synthetic Route

The most common and regioselective laboratory-scale synthesis of this compound involves the lithiation of 1,4-difluoro-2-methylbenzene, followed by quenching the resulting organolithium intermediate with carbon dioxide (dry ice). The fluorine atom at C-5 and the methyl group at C-4 direct the lithiation to the C-6 position due to the stabilizing effect of the ortho-fluorine atom on the resulting carbanion.

Reaction Scheme: Starting Material: 1,4-Difluoro-2-methylbenzene Reagents: 1) n-Butyllithium (n-BuLi), 2) Carbon Dioxide (CO₂), 3) Acidic Workup (e.g., HCl) Product: this compound

This method's success hinges on the precise control of several critical parameters, which, if mismanaged, can lead to significantly reduced yields and complex purification challenges.

Section 2: Troubleshooting Guide for Low Yield & Impurity Formation

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low or No Conversion of Starting Material

Q: My post-reaction analysis (TLC, GC-MS) shows a high percentage of unreacted 1,4-difluoro-2-methylbenzene. What are the most likely causes?

A: Recovering your starting material indicates a failure in the initial, critical lithiation step. The organolithium reagent is either not being formed or is being quenched before it can react.

Potential Causes & Solutions:

  • Moisture Contamination: n-Butyllithium is an exceptionally strong base and reacts instantly and exothermically with protic sources, especially water.[1]

    • Causality: Moisture present in the glassware, solvent, or inert gas stream will quench the n-BuLi, rendering it inactive for the deprotonation of your starting material.

    • Solution: Ensure all glassware is rigorously oven-dried (e.g., at 120°C overnight) and assembled hot under a high-purity inert atmosphere (Argon or Nitrogen). Solvents like THF or diethyl ether must be anhydrous, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial dry solvent system.

  • Incorrect Reaction Temperature: Organolithium stability and reactivity are highly temperature-dependent.

    • Causality: While the initial deprotonation is often performed at very low temperatures (e.g., -78°C) to prevent side reactions, if the temperature is too low for the specific substrate, the rate of lithiation may be impractically slow.[2][3] Conversely, allowing the reaction to warm prematurely can cause reagent decomposition.

    • Solution: Maintain a consistent temperature of -78°C (a dry ice/acetone bath is standard) during the n-BuLi addition and for the specified stirring time post-addition. A slight increase in temperature (e.g., to -40°C) for a short period before carboxylation can sometimes drive sluggish lithiations to completion, but this must be empirically tested.

  • Inactive n-Butyllithium Reagent: n-BuLi solutions degrade over time, especially if improperly stored.

    • Causality: Exposure to air or moisture during storage leads to a lower actual molarity than stated on the bottle.

    • Solution: Use a relatively new bottle of n-BuLi. For best results, titrate the n-BuLi solution before use (e.g., using the Gilman double titration method) to determine its active concentration and adjust the volume added accordingly.

Problem Area 2: Formation of Multiple Byproducts

Q: My crude product is a complex mixture. Besides the starting material and desired product, what are the likely impurities and how can I prevent them?

A: A messy reaction profile points to side reactions involving your organolithium intermediate or the final product.

Potential Causes & Solutions:

  • Formation of Ketone Byproduct: This is a classic side reaction in carboxylations.

    • Causality: The initially formed lithium carboxylate is soluble in the reaction mixture. A second molecule of your organolithium intermediate can attack this carboxylate, which, upon acidic workup, yields a ketone.[4]

    • Solution: Perform the carboxylation by pouring the organolithium solution onto a large excess of freshly crushed, high-purity dry ice, rather than adding the dry ice to the solution. This ensures the organolithium intermediate always encounters a high concentration of CO₂ and is quenched instantly, minimizing its opportunity to react with the carboxylate product.

  • Reaction with Solvent: Tetrahydrofuran (THF) is not entirely inert to strong bases like n-BuLi.

    • Causality: Especially if the temperature is allowed to rise above ~-20°C, n-BuLi can deprotonate THF, leading to a cascade of decomposition products that can complicate your mixture.

    • Solution: Strictly maintain the reaction temperature at or below -78°C throughout the generation and use of the organolithium species.

  • Incorrect Regiochemistry: While the directing groups strongly favor lithiation at the desired position, minor amounts of other isomers can form.

    • Causality: Kinetic vs. thermodynamic control can sometimes lead to a mixture of lithiated isomers, especially if the temperature profile is not well-controlled.

    • Solution: Adherence to the low-temperature protocol (-78°C) generally ensures high regioselectivity for this specific substrate.

Problem Area 3: Low Isolated Yield After Workup

Q: My initial reaction analysis suggests good product formation, but the final isolated weight is disappointingly low. Where could my product be going?

A: This common issue points to losses during the workup and purification stages.

Potential Causes & Solutions:

  • Incomplete Acidification/Extraction: The product is an acid and its solubility is pH-dependent.

    • Causality: To extract the benzoic acid into an organic layer, the aqueous layer must be made sufficiently acidic (pH < 2) to fully protonate the carboxylate salt. If the pH is too high, the product will remain as the water-soluble carboxylate salt.

    • Solution: During the acidic workup, use a pH meter or pH paper to ensure the aqueous layer is strongly acidic (pH 1-2) before performing the organic extractions. Extract multiple times (e.g., 3x with ethyl acetate or diethyl ether) to ensure complete recovery from the aqueous phase.

  • Emulsion Formation: The presence of salts and slightly soluble byproducts can lead to emulsions during extraction, trapping product in the interfacial layer.

    • Causality: Vigorous shaking during extraction can create stable emulsions.

    • Solution: Use gentle inversions rather than vigorous shaking. To break an emulsion, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In difficult cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Losses During Purification: Recrystallization is a common purification method but can lead to significant yield loss if not optimized.

    • Causality: Using too much recrystallization solvent or choosing a solvent in which the product has moderate solubility even when cold will result in a significant amount of product remaining in the mother liquor.

    • Solution: Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system (e.g., hexane/ethyl acetate, toluene). Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation before filtration.

Section 3: Frequently Asked Questions (FAQs)

  • Q: How critical is the quality of the dry ice?

    • A: Very critical. Use freshly crushed, high-purity dry ice. Older dry ice can accumulate a layer of water ice from atmospheric moisture, which will quench the organolithium reagent. Avoid powdered dry ice which has a very high surface area for moisture absorption.

  • Q: Can I use a different organolithium reagent, like sec-Butyllithium or tert-Butyllithium?

    • A: While possible, it is not recommended without careful optimization. t-BuLi is a much stronger base but is also more sterically hindered and less stable, which can alter the reaction's outcome and safety profile.[1] n-BuLi provides a good balance of reactivity and handling for this transformation.

  • Q: What is the best way to monitor the reaction's progress?

    • A: Monitoring the lithiation step directly is difficult. The standard procedure is to run the reaction for a validated amount of time under strict temperature control. You can, however, check for completion by quenching a small aliquot of the reaction mixture with D₂O. Analysis of this aliquot by ¹H NMR or GC-MS would show deuterium incorporation in the starting material, confirming the formation of the organolithium intermediate.

  • Q: My final product has a slight yellow or brown tint. How can I remove the color?

    • A: This is common and often due to minor, highly colored impurities. A second recrystallization, perhaps with a small amount of activated charcoal (used sparingly, as it can adsorb the product), can often yield a pure white solid.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of this compound

Safety Note: Organolithium reagents are pyrophoric and react violently with water. All operations must be carried out under a strict inert atmosphere by trained personnel.[1]

Materials:

  • 1,4-Difluoro-2-methylbenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Dry Ice (CO₂, solid, >10 eq)

  • 3 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add 1,4-difluoro-2-methylbenzene (1.0 eq) and anhydrous THF.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70°C.

  • Stir the resulting solution at -78°C for 1 hour.

  • In a separate, wide-mouthed flask, crush a large excess (>10 eq) of fresh dry ice.

  • While stirring the dry ice vigorously, transfer the cold organolithium solution from the reaction flask onto the crushed dry ice via a cannula.

  • Allow the mixture to slowly warm to room temperature, which allows excess CO₂ to sublime.

  • Quench the reaction by slowly adding 3 M HCl until the aqueous layer is pH 1-2.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash once with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or hexanes/ethyl acetate).

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous THFGood solubility for intermediates, suitable temperature range.
Temperature -78 °CMaximizes stability of the organolithium intermediate and ensures high regioselectivity.[5]
n-BuLi eq. 1.1 - 1.2 equivalentsA slight excess ensures complete conversion of the starting material.
Carboxylation Add solution to excess solid CO₂Minimizes formation of ketone byproduct by maintaining a high CO₂ concentration.
Workup pH 1 - 2Ensures complete protonation of the carboxylate for efficient extraction into the organic phase.

Section 5: Visualization of Key Processes

Diagram 1: Reaction Mechanism

ReactionMechanism SM 1,4-Difluoro-2-methylbenzene nBuLi + n-BuLi (in THF, -78°C) OLI Organolithium Intermediate CO2 + 1) CO₂ (s) + 2) H₃O⁺ Product This compound nBuLi->OLI Lithiation CO2->Product Carboxylation & Workup

Caption: Key steps in the synthesis of the target compound.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting start Low Isolated Yield check_conversion Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) start->check_conversion low_conversion Problem: Low Conversion (High % of Starting Material) check_conversion->low_conversion Mostly Starting Material high_conversion Problem: High Conversion, Low Isolated Yield check_conversion->high_conversion Product Formed, but Lost cause_moisture Cause: Moisture? (Wet glassware/solvent) low_conversion->cause_moisture cause_temp Cause: Temp Control? (Too low/high) low_conversion->cause_temp cause_reagent Cause: Bad n-BuLi? (Degraded reagent) low_conversion->cause_reagent cause_workup Cause: Workup Loss? (Incorrect pH, emulsions) high_conversion->cause_workup cause_purification Cause: Purification Loss? (Poor solvent choice) high_conversion->cause_purification cause_byproduct Cause: Byproduct Formation? (e.g., Ketone) high_conversion->cause_byproduct

Caption: A decision tree for troubleshooting poor reaction yields.

References

Technical Support Center: Optimization of Reaction Conditions for 2,5-Difluoro-4-methylbenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2,5-Difluoro-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of various derivatives of this compound. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in derivatizing this compound?

A1: The derivatization of this compound can present challenges due to the electronic effects of the fluorine atoms and potential steric hindrance. The electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the carboxylate group, making reactions such as esterification and amidation more difficult. Additionally, the substituents on the aromatic ring may influence the accessibility of the carboxylic acid group to reagents.

Q2: Which coupling reagents are most effective for amide bond formation with this acid?

A2: The choice of coupling reagent is critical for achieving high yields. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and combinations like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are commonly employed for amide bond formation.[1][2] HATU is often favored for challenging couplings, including those with sterically hindered or electron-deficient substrates.[3][4]

Q3: What are the typical conditions for esterification of this compound?

A3: Esterification can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach.[5][6] Alternatively, for milder conditions or with sensitive substrates, coupling reagents or conversion to the acyl chloride followed by reaction with an alcohol can be employed.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Possible Cause 1: Incomplete Activation of the Carboxylic Acid

  • Solution: Ensure that the coupling reagent is of high quality and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). Pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can improve yields. For sterically hindered acids, stronger activating agents or longer activation times may be necessary.

Possible Cause 2: Poor Nucleophilicity of the Amine

  • Solution: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles. Using a stronger coupling reagent like HATU can be beneficial.[4] Additionally, the choice of base is important; a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is commonly used to scavenge the acid produced during the reaction without competing with the amine nucleophile.

Possible Cause 3: Hydrolysis of Activated Intermediates

  • Solution: Amide coupling reactions are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents (e.g., DMF, DCM). Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent hydrolysis of the activated carboxylic acid.

Issue 2: Low Yield in Esterification Reactions

Possible Cause 1: Unfavorable Equilibrium in Fischer Esterification

  • Solution: The Fischer esterification is a reversible reaction.[7] To drive the equilibrium towards the product, use a large excess of the alcohol, which can also serve as the solvent.[8] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.

Possible Cause 2: Steric Hindrance

  • Solution: For sterically hindered alcohols, direct esterification can be slow. In these cases, converting the carboxylic acid to its more reactive acyl chloride is a good alternative. The acyl chloride can then react with the alcohol, often in the presence of a base like pyridine, to form the ester.

Data Presentation

The following tables summarize quantitative data for representative amide and ester formation reactions with substituted benzoic acids. Note that yields are highly substrate-dependent.

Table 1: Amide Formation with this compound Derivatives

AmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp. (°C)Yield (%)
MethylamineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
AnilineEDC, DMAP, HOBt (cat.)DIPEAAcetonitrile422372[9]
2,5-DifluoroanilineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
4-MethylpiperidineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Ester Formation with Benzoic Acid Derivatives

AlcoholMethodCatalyst/ReagentSolventTime (h)Temp. (°C)Yield (%)
MethanolFischer EsterificationH₂SO₄Methanol0.75Reflux>90 (general)[9]
EthanolFischer EsterificationH₂SO₄Ethanol1-24Reflux60-95 (general)[10]
Benzyl AlcoholNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The yields for Fischer esterification are general and can vary based on the specific benzoic acid derivative and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 equiv.) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.5 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • To a solution of this compound (1.0 equiv.) in an appropriate anhydrous solvent (e.g., DMF, DCM), add HOBt (1.0-1.2 equiv.) and the desired amine (1.0-1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.0-1.5 equiv.) portion-wise to the stirred solution.

  • Add a base such as DIPEA or triethylamine (2.0-3.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work up the reaction as described in the HATU protocol.

Protocol 3: General Procedure for Fischer Esterification
  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate to give the crude ester.

  • Purify by distillation or column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid This compound Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate + Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Amine Amine (Primary or Secondary) Activated_Intermediate->Amine Reaction Amide_Product Amide Product Amine->Amide_Product

Caption: General workflow for amide bond formation.

Fischer_Esterification_Workflow Carboxylic_Acid This compound Reaction_Mixture Reaction Mixture Carboxylic_Acid->Reaction_Mixture Alcohol Alcohol (Excess) Alcohol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Reflux Heat (Reflux) Reaction_Mixture->Reflux Workup Aqueous Workup & Purification Reflux->Workup Ester_Product Ester Product Workup->Ester_Product

Caption: General workflow for Fischer esterification.

Troubleshooting_Logic Start Low Yield in Derivatization Reaction Reaction_Type Amide or Ester Formation? Start->Reaction_Type Amide_Issue Amide Coupling Issue Reaction_Type->Amide_Issue Amide Ester_Issue Esterification Issue Reaction_Type->Ester_Issue Ester Check_Activation Check Reagent Quality & Stoichiometry Amide_Issue->Check_Activation Check_Amine Consider Amine Reactivity Amide_Issue->Check_Amine Check_Moisture Ensure Anhydrous Conditions Amide_Issue->Check_Moisture Check_Equilibrium Shift Equilibrium (Excess Alcohol/Water Removal) Ester_Issue->Check_Equilibrium Check_Sterics_Ester Consider Steric Hindrance of Alcohol Ester_Issue->Check_Sterics_Ester Activate_Acid Convert to Acyl Chloride Check_Sterics_Ester->Activate_Acid

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Preventing Protodeboronation in Suzuki Reactions of Fluorinated Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing protodeboronation in Suzuki-Miyaura cross-coupling reactions involving fluorinated aryl boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on identifying, troubleshooting, and mitigating this common, yield-reducing side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with fluorinated aryl boronic acids?

Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, converting it into a simple arene, which reduces the overall yield of the desired coupled product and complicates purification. Fluorinated aryl boronic acids are particularly susceptible to protodeboronation due to the electron-withdrawing nature of the fluorine atoms, which increases the Lewis acidity of the boron center and makes the C-B bond more prone to cleavage, especially under basic conditions.[3]

Q2: How can I determine if protodeboronation is occurring in my reaction?

The most reliable method to identify protodeboronation is by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., 1,4-difluorobenzene from 2,5-difluorophenylboronic acid). This will be accompanied by a lower-than-expected yield of your desired biaryl product and potentially unreacted aryl halide.[1]

Q3: What are the primary mechanisms of protodeboronation?

Protodeboronation of aryl boronic acids can proceed through several pathways, with the reaction pH being a critical factor.[2][4]

  • Base-Catalyzed Protodeboronation: This is the most common pathway in Suzuki reactions. The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which is more susceptible to protonolysis by a proton source like water.[2][5]

  • Acid-Catalyzed Protodeboronation: This mechanism involves the reaction of the boronic acid with an acid. While less common in standard Suzuki reactions, it can be a factor depending on the specific conditions.[2]

  • Palladium-Catalyzed Protodeboronation: Some palladium-phosphine complexes, particularly those with bulky phosphine ligands, can accelerate the rate of protodeboronation.[6][7][8][9]

dot

Caption: Key pathways leading to protodeboronation.

Troubleshooting Guide

Issue: Low yield of the desired cross-coupling product with significant formation of the protodeboronated byproduct.

This is a classic sign that the rate of protodeboronation is competitive with or exceeding the rate of the desired Suzuki coupling. The following troubleshooting steps can help mitigate this issue.

dot

Troubleshooting_Workflow start Low Yield & High Protodeboronation q1 Is a free boronic acid being used? start->q1 a1_yes Switch to a more stable boron derivative: - Pinacol Ester - MIDA Ester - Trifluoroborate Salt q1->a1_yes Yes q2 Is a strong base being used? q1->q2 No a1_yes->q2 a2_yes Use a weaker base: - K₃PO₄ - Cs₂CO₃ - KF q2->a2_yes Yes q3 Is the reaction temperature high? q2->q3 No a2_yes->q3 a3_yes Lower the reaction temperature q3->a3_yes Yes q4 Is a bulky phosphine ligand in use? q3->q4 No a3_yes->q4 a4_yes Screen alternative ligands (e.g., less bulky phosphines) q4->a4_yes Yes end Improved Yield q4->end No a4_yes->end

Caption: A decision tree for troubleshooting protodeboronation.

Detailed Troubleshooting Steps:
  • Modify the Boron Source:

    • Recommendation: Instead of the free boronic acid, use a more stable derivative such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a potassium aryltrifluoroborate salt.[2][10][11] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing the rate of protodeboronation relative to the cross-coupling.[2][12]

    • Why it works: Boronic esters and trifluoroborates are generally more stable to the reaction conditions than the corresponding free boronic acids.[13][14]

  • Optimize the Base:

    • Recommendation: Switch from strong bases (e.g., NaOH, KOH) to weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[10][13]

    • Why it works: Stronger bases can accelerate the formation of the highly reactive boronate anion, which is a key intermediate in the base-catalyzed protodeboronation pathway.[5] Weaker bases can provide sufficient basicity for the Suzuki coupling catalytic cycle while minimizing the rate of this undesired side reaction.

  • Adjust Reaction Temperature:

    • Recommendation: If the reaction kinetics allow, lower the reaction temperature.

    • Why it works: Both the desired Suzuki coupling and the undesired protodeboronation are accelerated at higher temperatures.[4] However, in some cases, lowering the temperature can have a more pronounced effect on reducing the rate of protodeboronation compared to the cross-coupling, thus improving the overall yield.

  • Evaluate the Catalyst System:

    • Recommendation: For challenging couplings with electron-deficient boronic acids, use a highly active palladium catalyst system. This often involves a Pd(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[10] However, be aware that very bulky phosphine ligands can sometimes promote palladium-catalyzed protodeboronation.[6][7][9] If this is suspected, screening a range of ligands with varying steric bulk may be necessary.

    • Why it works: A highly active catalyst can increase the rate of the productive cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[2]

  • Control Water Content:

    • Recommendation: Use anhydrous solvents and reagents where possible.

    • Why it works: Water is the proton source for protodeboronation.[4] Minimizing its presence can help to suppress this side reaction. However, note that some water is often necessary to solubilize the base and facilitate the catalytic cycle. A biphasic solvent system (e.g., toluene/water) can sometimes be a good compromise.

Data Presentation

Table 1: Relative Stability of Boron Reagents to Protodeboronation
Boron Reagent TypeGeneral StabilityKey Advantages
Aryl Boronic AcidLow to ModerateReadily available
Aryl Pinacol BoronateModerate to HighGood stability, easy to handle
Aryl MIDA BoronateHighVery stable, slow release of boronic acid
Potassium AryltrifluoroborateHighVery stable, less prone to protodeboronation
Table 2: Effect of Base on Suzuki Coupling Yield and Protodeboronation
BaseBasicityGeneral Effect on ProtodeboronationRecommended for Fluorinated Aryl Boronic Acids?
NaOH, KOHStrongHighNot recommended
K₂CO₃ModerateModerateUse with caution
K₃PO₄ModerateLow to ModerateRecommended
Cs₂CO₃ModerateLow to ModerateRecommended
KFWeakLowRecommended

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Boronic Acid Pinacol Ester

This protocol provides a starting point for the Suzuki-Miyaura coupling of a fluorinated aryl boronic acid pinacol ester with an aryl halide.

Materials:

  • Fluorinated aryl boronic acid pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the fluorinated aryl boronic acid pinacol ester, and the base.

  • In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent to the reaction vessel via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot

Experimental_Workflow prep 1. Reagent Preparation - Add aryl halide, boronic ester, and base to vessel. inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂. prep->inert catalyst 3. Catalyst Addition - Prepare and add Pd precatalyst and ligand solution. inert->catalyst solvent 4. Solvent Addition - Add anhydrous, degassed solvent. catalyst->solvent reaction 5. Reaction - Heat with vigorous stirring. solvent->reaction monitor 6. Monitoring - Track progress with TLC/LC-MS. reaction->monitor workup 7. Workup - Cool, dilute, wash with water and brine. monitor->workup purify 8. Purification - Column chromatography. workup->purify

References

Technical Support Center: Synthesis of 2,5-Difluoro-4-methylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Difluoro-4-methylbenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the directed ortho-lithiation of 1,4-difluoro-2-methylbenzene followed by carboxylation with carbon dioxide (dry ice). This approach leverages the directing effect of the fluorine atom to achieve regioselective lithiation.

Q2: I am having trouble with the lithiation step. What are the critical parameters?

The success of the ortho-lithiation is highly dependent on several factors:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried. Organolithium reagents are extremely reactive towards water and protic solvents.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as argon or nitrogen, to prevent quenching of the organolithium intermediate by atmospheric moisture and oxygen.

  • Temperature Control: The lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.

  • Choice of Base: Strong alkyl lithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are commonly used. Lithium diisopropylamide (LDA) can also be employed for ortho-lithiation of fluorinated aromatics.

Q3: My carboxylation step is giving low yields. How can I improve it?

Low yields in the carboxylation step often stem from:

  • Quality of Carbon Dioxide: Use freshly crushed, high-quality dry ice. It is crucial to ensure the dry ice is free of condensed water. For improved results, milled dry ice can be used to increase the surface area and availability of CO2.[1][2][3]

  • Temperature: The addition of the aryllithium solution to the dry ice slurry should be done at low temperatures to minimize side reactions.

  • Quenching Procedure: The reaction is quenched by the addition of an aqueous acid (e.g., HCl) after the carboxylation is complete to protonate the carboxylate salt.

Q4: What are the common challenges in synthesizing amide derivatives of this compound?

The synthesis of amide derivatives can be challenging due to:

  • Steric Hindrance: The fluorine atom ortho to the carboxylic acid group can sterically hinder the approach of the amine.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms can affect the reactivity of the carboxylic acid.

  • Poor Nucleophilicity of the Amine: Electron-deficient anilines or other weakly nucleophilic amines can be difficult to couple.[4][5]

Q5: Which coupling reagents are recommended for the amide formation?

For sterically hindered and electronically deactivated substrates, more potent coupling reagents are often necessary. Common choices include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and rapid reaction times, especially with challenging substrates.[6][7][8]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A widely used combination, though it may be less effective for highly hindered systems without optimization. The addition of DMAP can sometimes improve yields with electron-deficient amines.[4][9]

  • Acyl Fluoride Intermediates: Conversion of the carboxylic acid to the corresponding acyl fluoride can provide a more reactive intermediate for coupling with poorly nucleophilic amines.[5]

Troubleshooting Guides

Synthesis of this compound
Problem Possible Cause Troubleshooting Steps
Low or no product formation Incomplete lithiation due to moisture or reactive impurities.Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly distilled anhydrous solvents.
Inactive n-BuLi.Titrate the n-BuLi solution before use to determine its exact concentration.
Insufficient reaction time or temperature for lithiation.Increase the lithiation time or allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C), but monitor for decomposition.
Poor quality of dry ice.Use freshly crushed, high-purity dry ice. Consider using milled dry ice for better results.[1][2][3]
Formation of multiple byproducts Decomposition of the aryllithium intermediate.Maintain a low temperature (-78 °C) throughout the lithiation and before carboxylation. Uncontrolled warming can lead to benzyne formation and other side reactions.[10]
Reaction with atmospheric CO2 or O2.Maintain a positive pressure of inert gas during the entire process.
Difficulty in purification Presence of unreacted starting material or other non-acidic byproducts.Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).[11][12]
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break up emulsions.
Synthesis of this compound Amide Derivatives
Problem Possible Cause Troubleshooting Steps
Low or no amide product Ineffective coupling reagent for the specific substrates.Switch to a more powerful coupling reagent like HATU.[6][7][8]
Steric hindrance from the ortho-fluorine.Increase the reaction temperature and/or reaction time. Consider converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride intermediate.[5]
Poor nucleophilicity of the amine.Use a stronger, non-nucleophilic base (e.g., DBU instead of DIPEA) or increase the reaction temperature. For very challenging couplings, consider forming the lithium salt of the amine before adding the activated carboxylic acid.
Side reaction of the coupling reagent.Ensure the correct order of addition of reagents as specified in the protocol.
Formation of N-acylurea byproduct (with carbodiimide reagents) Rearrangement of the O-acylisourea intermediate.Add HOBt or a similar additive to form a more stable active ester.
Difficulty in purification Removal of coupling agent byproducts.Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC). Optimize the aqueous workup procedure to remove impurities.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on general procedures for ortho-lithiation and carboxylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
1,4-Difluoro-2-methylbenzene128.131.115.00 g39.0
Anhydrous Tetrahydrofuran (THF)--100 mL-
n-Butyllithium (2.5 M in hexanes)64.060.6817.2 mL43.0
Dry Ice (solid CO2)44.01-~50 g-
2 M Hydrochloric Acid--As needed-

Procedure:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Reaction Mixture: Add 1,4-difluoro-2-methylbenzene (5.00 g, 39.0 mmol) and anhydrous THF (100 mL) to the flask via syringe.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (17.2 mL of a 2.5 M solution in hexanes, 43.0 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 2 hours.

  • Carboxylation: In a separate flask, crush approximately 50 g of dry ice. Quickly and carefully, transfer the cold aryllithium solution via a cannula onto the crushed dry ice with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 2 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to afford this compound as a white solid.

Synthesis of an Amide Derivative using HATU

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound172.13500 mg2.90
Amine (e.g., Aniline)93.13297 mg3.19
HATU380.231.22 g3.20
N,N-Diisopropylethylamine (DIPEA)129.241.01 mL5.80
Anhydrous N,N-Dimethylformamide (DMF)-15 mL-

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (500 mg, 2.90 mmol) and anhydrous DMF (15 mL).

  • Reagent Addition: Add the amine (3.19 mmol), HATU (1.22 g, 3.20 mmol), and DIPEA (1.01 mL, 5.80 mmol).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous lithium chloride solution (3 x 30 mL) and brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Visualizations

G cluster_synthesis Synthesis of this compound A 1,4-Difluoro-2-methylbenzene B ortho-Lithiation (n-BuLi, THF, -78 °C) A->B C Aryllithium Intermediate B->C D Carboxylation (CO2 (dry ice)) C->D E Lithium Carboxylate D->E F Acidic Workup (HCl) E->F G This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

G cluster_amide Amide Derivative Synthesis Acid This compound ActiveEster Activated Intermediate Acid->ActiveEster Activation Coupling Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Coupling->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine Primary or Secondary Amine Amine->Amide

Caption: General workflow for the synthesis of amide derivatives.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield or No Product CheckReagents Check Purity and Activity of Reagents Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Check Reaction Conditions (Temperature, Time, Atmosphere) ReagentsOK->CheckConditions Yes PurifyReagents Purify/Replace Reagents ReagentsOK->PurifyReagents No ConditionsOK Conditions OK? CheckConditions->ConditionsOK Optimize Systematically Optimize Conditions ConditionsOK->Optimize Yes ModifyProtocol Modify Protocol (e.g., different coupling agent) ConditionsOK->ModifyProtocol No

Caption: A logical relationship diagram for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Removal in 2,5-Difluoro-4-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalyst residues from 2,5-Difluoro-4-methylbenzoic acid reaction mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the removal of catalysts, such as palladium complexes and Lewis acids, which are frequently employed in the synthesis of this compound.

Palladium Catalyst Removal

Palladium catalysts are commonly used in cross-coupling reactions to form the carbon-carbon bonds in the target molecule.

Problem 1: Incomplete Removal of Palladium Catalyst by Filtration

  • Symptoms:

    • The filtrate remains black, grey, or has a brownish/orange tint.[1]

    • Analysis of the final product (e.g., by ICP-MS) indicates high levels of residual palladium.[1]

  • Possible Causes and Solutions:

Cause Solution
Fine Palladium Particles ("Palladium Black") Passing Through Filter 1. Optimize Celite Filtration: Use a thicker pad of Celite (1-2 cm) and ensure it is well-compacted. Pre-wetting the Celite pad with the filtration solvent can improve its efficacy.[1] 2. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 3. Double Filtration: Pass the filtrate through a second Celite pad.[1]
Soluble Palladium Species Present 1. Switch Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, consider using metal scavengers, precipitation, or chromatography.[1] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent before filtration.
Colloidal Palladium Formation 1. Flocculation: Add a small amount of a flocculating agent to aggregate colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[1]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms:

    • Residual palladium levels in the final product remain above the acceptable limit after treatment with a scavenger.

  • Possible Causes and Solutions:

Cause Solution
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). 2. Match Scavenger to Solvent: Ensure the scavenger is compatible with the reaction solvent. 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction mixture.
Insufficient Scavenger Loading or Reaction Time 1. Increase Scavenger Amount: Increase the equivalents of the scavenger resin. A common starting point is 3-5 equivalents relative to the palladium catalyst. 2. Optimize Reaction Time and Temperature: Stir the mixture with the scavenger for a longer period (e.g., 4-16 hours) and consider gentle heating (e.g., 40°C) to improve kinetics.[2]
Product Adsorption onto Scavenger 1. Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product. 2. Reduce Scavenger Amount: Use the minimum effective amount of scavenger to minimize product loss.
Lewis Acid Catalyst (e.g., Aluminum Chloride) Removal

Lewis acids like aluminum chloride (AlCl₃) are often used in Friedel-Crafts acylation reactions, a potential step in the synthesis of this compound.

Problem: Difficulty in Breaking the AlCl₃-Product Complex and Subsequent Work-up

  • Symptoms:

    • Low yield of the desired product after work-up.

    • Formation of an emulsion during aqueous extraction.

    • The final product is contaminated with aluminum salts.

  • Possible Causes and Solutions:

Cause Solution
Incomplete Quenching of the Reaction 1. Careful Quenching: Pour the reaction mixture slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This exothermic process needs to be controlled to ensure the complete breakdown of the aluminum chloride complex.[3]
Emulsion Formation during Extraction 1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. 2. Filter through Celite: Pass the entire mixture through a pad of Celite to break up the emulsion.
Precipitation of Aluminum Hydroxide 1. Maintain Acidic pH: During the work-up, ensure the aqueous layer remains acidic to keep the aluminum salts dissolved. If the pH becomes neutral or basic, insoluble aluminum hydroxide can precipitate. 2. Additional Acid Wash: Wash the organic layer with dilute hydrochloric acid to remove any remaining aluminum salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of this compound?

A1: While specific synthetic routes can vary, common catalysts used in the synthesis of fluorinated aromatic carboxylic acids include palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) for cross-coupling reactions and Lewis acids (e.g., anhydrous AlCl₃) for Friedel-Crafts reactions.[4]

Q2: How do I choose the best method for removing a palladium catalyst?

A2: The choice of removal method depends on the nature of the palladium species. For heterogeneous palladium on carbon (Pd/C) or palladium black, filtration through Celite is often sufficient. For soluble palladium species, using a metal scavenger with a high affinity for palladium (e.g., thiol-functionalized silica) or purification by column chromatography is more effective.[1]

Q3: What is Celite and how does it aid in filtration?

A3: Celite is a diatomaceous earth that forms a porous filter bed. It is effective at trapping very fine particles, such as palladium black, which might otherwise pass through standard filter paper.[1]

Q4: Can I reuse the palladium catalyst after removal?

A4: In some cases, heterogeneous catalysts like Pd/C can be recovered by filtration, washed, dried, and reused. However, a decrease in activity is common. The feasibility of reuse depends on the specific reaction conditions and the nature of any catalyst poisons present.

Q5: How much aluminum chloride should be used in a Friedel-Crafts acylation, and why is the work-up with ice and acid necessary?

A5: In Friedel-Crafts acylations, aluminum chloride is a reagent rather than a catalyst and is typically used in stoichiometric amounts (at least one equivalent for the acyl halide and one for the carbonyl group of the product). The AlCl₃ forms a complex with the ketone product. The work-up with ice and acid is crucial to hydrolyze this complex and liberate the final product.[3]

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency

Scavenger TypeScavenger Loading (wt%)Initial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)
Thiol-functionalized Silica5500<10>98
Amine-functionalized Silica55007585
Activated Carbon1050015070
Polystyrene-bound TMT333010-30~90-97

Note: Data is representative and actual performance may vary depending on the specific reaction conditions, solvent, and palladium species.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Celite Filtration

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner funnel and add a 1-2 cm layer of Celite. Gently press down to create a compact and level bed. Pre-wet the Celite pad with the solvent being used for filtration.[1]

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.

  • Filter the Mixture: Slowly pour the diluted reaction mixture onto the center of the Celite bed under gentle vacuum.

  • Wash the Celite Pad: Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.

  • Collect the Filtrate: The combined filtrate contains the this compound, free from the heterogeneous palladium catalyst.

Protocol 2: Removal of Soluble Palladium Catalyst using a Thiol-Based Scavenger

  • Choose the Scavenger: Select a silica-based scavenger with thiol functional groups.

  • Add Scavenger to the Reaction Mixture: Add the scavenger (typically 3-5 equivalents relative to the palladium catalyst) to the crude reaction mixture.

  • Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40°C) for 4-16 hours.

  • Filter off the Scavenger: Remove the solid scavenger by filtration through a simple filter paper or a short plug of cotton.

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product and combine the filtrates.

Protocol 3: Work-up for a Friedel-Crafts Acylation to Remove Aluminum Chloride

  • Prepare Quenching Mixture: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.

  • Quench the Reaction: Slowly and carefully, with vigorous stirring, pour the reaction mixture into the ice/acid mixture.

  • Transfer to Separatory Funnel: Once the ice has melted, transfer the entire mixture to a separatory funnel.

  • Extract the Product: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.

  • Wash the Organic Layer: Combine the organic layers and wash sequentially with dilute HCl, water, and finally with saturated brine.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

Visualizations

Experimental_Workflow_Palladium_Removal start Crude Reaction Mixture (Containing Palladium Catalyst) decision Is the Palladium Catalyst Soluble? start->decision filtration Celite Filtration decision->filtration No (Heterogeneous) scavenging Add Palladium Scavenger (e.g., Thiol-Silica) decision->scavenging Yes (Homogeneous) product_a Purified Product Filtrate filtration->product_a stir Stir for 4-16h scavenging->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger product_b Purified Product Filtrate filter_scavenger->product_b

Caption: Workflow for selecting a palladium catalyst removal method.

Logical_Relationship_Friedel_Crafts_Workup reaction_mixture Reaction Mixture (Product-AlCl3 Complex) quench Quench with Ice/HCl reaction_mixture->quench hydrolysis Hydrolyze AlCl3 Complex Liberate Product quench->hydrolysis extraction Solvent Extraction hydrolysis->extraction separation Separate Organic and Aqueous Layers extraction->separation washing Wash Organic Layer (Acid, Water, Brine) separation->washing final_product Crude this compound washing->final_product

Caption: Logical steps for the work-up and removal of an AlCl3 catalyst.

References

Stability of 2,5-Difluoro-4-methylbenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and reactivity of 2,5-Difluoro-4-methylbenzoic acid in common experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound is a solid that is generally stable under normal laboratory conditions. For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Q2: What is the primary degradation pathway for this compound?

A2: The most probable degradation pathway under thermal stress is decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This reaction is typically initiated by heat and can be catalyzed by acids or certain metals. While aromatic carboxylic acids are generally more stable than their aliphatic counterparts, decarboxylation can occur at elevated temperatures.[1][2][3][4] For some substituted benzoic acids, significant degradation is observed at temperatures ranging from 200°C to 350°C in aqueous solutions.[4]

Q3: How stable is the carbon-fluorine bond in this compound?

A3: The carbon-fluorine bond on an aromatic ring is one of the strongest covalent bonds in organic chemistry, conferring high thermal and chemical stability to the molecule.[5] Under typical organic synthesis conditions, the C-F bonds of this compound are expected to be highly stable.

Troubleshooting Guides for Common Reactions

This section provides troubleshooting for issues that may arise during common chemical transformations involving this compound.

Amide Bond Formation

Q4: I am getting a low yield in my amide coupling reaction with this compound. What are the possible causes?

A4: Low yields in amide coupling reactions can stem from several factors:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the amine. Common coupling reagents include carbodiimides like EDC in combination with additives like HOBt or HATU.[6][7][8] Ensure your coupling reagents are fresh and used in the correct stoichiometry.

  • Side Reactions of Coupling Reagents: Some coupling reagents can participate in side reactions. For example, uronium/aminium-based reagents can react with the amine to form a guanidinium by-product. The order of addition of reagents is crucial; it is often best to pre-activate the carboxylic acid before adding the amine.[9]

  • Steric Hindrance: If either the amine or the benzoic acid is sterically hindered, the reaction rate can be significantly reduced. In such cases, converting the carboxylic acid to the more reactive acyl fluoride might be a better strategy.[10]

  • Poor Nucleophilicity of the Amine: Electron-deficient amines are less nucleophilic and may react slowly. Using a stronger activating agent or higher reaction temperatures may be necessary.

Q5: I am observing significant by-product formation in my amide coupling reaction. How can I minimize this?

A5: By-product formation can often be attributed to the stability of the activated carboxylic acid intermediate or side reactions of the coupling reagents.

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern, especially with carbodiimide reagents. The use of additives like HOBt can help suppress this.[8]

  • Urea By-products: Carbodiimide coupling reagents like DCC and EDC produce urea by-products which can sometimes be difficult to remove. Proper work-up and purification, such as filtration for insoluble ureas or aqueous washes for water-soluble ones, are necessary.

  • Guanidinium By-products: As mentioned, uronium/aminium reagents can form guanidinium by-products. Pre-activation of the carboxylic acid before amine addition is a key strategy to avoid this.[9]

Esterification

Q6: My acid-catalyzed esterification of this compound is slow or incomplete. What can I do?

A6: Fischer esterification is an equilibrium-driven process. To drive the reaction towards the product, consider the following:

  • Use of Excess Alcohol: Using the alcohol as the solvent or in large excess can shift the equilibrium towards the ester.

  • Water Removal: Removing the water formed during the reaction, for instance by using a Dean-Stark apparatus, will drive the reaction to completion.

  • Catalyst Choice: While strong acids like sulfuric acid are common catalysts, solid acid catalysts can also be effective and are easily removed after the reaction.[11]

  • Steric Hindrance: The fluorine atom ortho to the carboxylic acid might cause some steric hindrance. While successful esterification of sterically hindered fluorinated benzoic acids has been reported, it might require longer reaction times or more forcing conditions.[12]

Conversion to Acyl Chloride

Q7: I am having trouble preparing 2,5-Difluoro-4-methylbenzoyl chloride. What are the best practices?

A7: The conversion of a carboxylic acid to an acyl chloride is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reagent Purity: Ensure that the thionyl chloride or oxalyl chloride is of high purity and free from decomposition products.

  • Reaction Conditions: The reaction of this compound with thionyl chloride can be performed at room temperature initially, followed by heating to reflux to ensure complete conversion.[13]

  • Removal of Excess Reagent: Thionyl chloride is volatile and can be removed by distillation after the reaction is complete.[13]

  • Stability of the Product: Acyl chlorides, including fluorinated benzoyl chlorides, are reactive and sensitive to moisture and should be used immediately or stored under anhydrous conditions.[14]

Decarboxylation

Q8: At what temperature should I be concerned about the decarboxylation of this compound?

A8: Aromatic acids are generally more resistant to decarboxylation than many other classes of carboxylic acids.[2] Significant thermal decarboxylation in the absence of a catalyst typically requires high temperatures. For substituted benzoic acids in an aqueous environment, noticeable degradation often begins above 200°C, with more rapid degradation at higher temperatures.[4] For solid-phase reactions, the temperature is likely higher. The presence of copper catalysts can facilitate decarboxylation at lower temperatures.[2] Unless your reaction is being run at very high temperatures (e.g., >200-250°C), thermal decarboxylation is unlikely to be a major side reaction.

Summary of Stability Data

ConditionStability of this compoundPotential IssuesTroubleshooting/Considerations
Storage Stable under normal, dry conditions.---Store in a tightly sealed container in a cool, dry place.
Elevated Temperature Prone to decarboxylation at high temperatures (likely >200°C).[4]Loss of starting material, formation of 1,4-difluoro-2-methylbenzene.Avoid unnecessarily high reaction temperatures. If high temperatures are required, be aware of potential by-product formation.
Strongly Basic (e.g., NaOH, KOH) Forms the corresponding carboxylate salt. The aromatic ring is generally stable.---The carboxylate salt will have different solubility properties (more water-soluble).
Strongly Acidic (e.g., conc. H₂SO₄) Generally stable, but can catalyze decarboxylation at very high temperatures.Potential for decarboxylation under harsh conditions.Use the minimum necessary temperature for acid-catalyzed reactions.
Strong Oxidizing Agents The aromatic ring and methyl group can be susceptible to oxidation under harsh conditions.Oxidation of the methyl group or degradation of the aromatic ring.Choose milder oxidizing agents if functional group transformations are needed elsewhere in the molecule.
Strong Reducing Agents (e.g., LiAlH₄) The carboxylic acid will be reduced to the corresponding alcohol.The intended functional group transformation.---
Amide Coupling Reagents Stable, but the carboxylic acid will be activated.Potential for side reactions depending on the coupling reagent.Choose appropriate coupling reagents and optimize reaction conditions (e.g., order of addition).

Experimental Protocols & Workflows

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol outlines a standard procedure for the coupling of this compound with a primary or secondary amine.

Amide_Coupling_Workflow

Protocol 2: Synthesis of 2,5-Difluoro-4-methylbenzoyl Chloride

This protocol is adapted from a literature procedure for the synthesis of the acyl chloride.[13]

Acyl_Chloride_Synthesis

Logical Diagram: Troubleshooting Low Yield in Amide Coupling

Troubleshooting_Amide_Coupling

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,5-Difluoro-4-methylbenzoic Acid and 2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2,5-Difluoro-4-methylbenzoic acid and 2,5-difluorobenzoic acid. The comparison is based on fundamental principles of organic chemistry, supported by available physicochemical data. This document also includes detailed experimental protocols for key reactions relevant to pharmaceutical and chemical research.

Introduction

Substituted benzoic acids are pivotal building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The nature and position of substituents on the benzene ring profoundly influence the reactivity of the carboxylic acid group and the aromatic ring itself. This guide focuses on two such analogs: this compound and 2,5-difluorobenzoic acid. The presence of electron-withdrawing fluorine atoms and an electron-donating methyl group in the former, versus only fluorine atoms in the latter, leads to distinct differences in their chemical behavior. Understanding these differences is crucial for designing efficient synthetic routes and for the targeted development of new chemical entities.

Physicochemical Data

A summary of the key physicochemical properties of the two benzoic acid derivatives is presented in the table below. These properties are fundamental to understanding their reactivity and for the design of experimental conditions.

PropertyThis compound2,5-difluorobenzoic acid
CAS Number 103877-80-1[1]2991-28-8[2][3]
Molecular Formula C₈H₆F₂O₂[1][4]C₇H₄F₂O₂[2]
Molecular Weight 172.13 g/mol [1][5][6]158.10 g/mol [3]
Predicted pKa ~3.66 (for a structurally similar compound)[5]No experimental value found
Melting Point Not available132-134 °C[3]
Appearance Not availableWhite crystalline powder[2][3]
Predicted XlogP 2.0[4]Not available

Reactivity Comparison

The reactivity of these two molecules is primarily dictated by the electronic effects of their substituents on the benzoic acid ring.

Acidity:

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge of the carboxylate, thereby increasing acidity (lower pKa), while electron-donating groups destabilize it, decreasing acidity (higher pKa).[7]

  • 2,5-difluorobenzoic acid: The two fluorine atoms are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect stabilizes the benzoate anion, making 2,5-difluorobenzoic acid a stronger acid than benzoic acid.

  • This compound: In addition to the two electron-withdrawing fluorine atoms, this molecule possesses an electron-donating methyl group at the para position relative to the carboxylic acid. The methyl group, through its inductive and hyperconjugation effects, partially counteracts the electron-withdrawing effect of the fluorine atoms. This donation of electron density destabilizes the benzoate anion to some extent compared to the anion of 2,5-difluorobenzoic acid.

Therefore, it is predicted that 2,5-difluorobenzoic acid is a stronger acid than this compound. A lower predicted pKa for a structurally similar compound to this compound supports this.[5]

Reactivity of the Carboxylic Acid Group (e.g., in Amide and Ester Formation):

The reactivity of the carboxylic acid in nucleophilic acyl substitution reactions, such as amide and ester formation, is related to the electrophilicity of the carboxyl carbon.

  • In 2,5-difluorobenzoic acid , the electron-withdrawing fluorine atoms increase the partial positive charge on the carboxyl carbon, making it more susceptible to nucleophilic attack.

  • In This compound , the electron-donating methyl group reduces the electrophilicity of the carboxyl carbon compared to its counterpart without the methyl group.

Consequently, 2,5-difluorobenzoic acid is expected to be more reactive towards nucleophiles in amide and ester formation reactions.

Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution):

The susceptibility of the benzene ring to electrophilic attack is enhanced by electron-donating groups and diminished by electron-withdrawing groups.

  • The fluorine atoms in 2,5-difluorobenzoic acid are deactivating, making the ring less reactive towards electrophiles.

  • In This compound , the methyl group is an activating group, which makes the aromatic ring more electron-rich and thus more reactive towards electrophiles than the ring of 2,5-difluorobenzoic acid.

Experimental Protocols

Below are detailed, representative protocols for amide and ester formation, which are common reactions for benzoic acid derivatives in drug development and organic synthesis.

Amide Coupling (Amidation)

This protocol describes a general method for the formation of an amide bond between a benzoic acid derivative and an amine using a coupling agent.

Protocol:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoic acid derivative (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Esterification (Fischer-Speier Esterification)

This protocol outlines the acid-catalyzed esterification of a benzoic acid derivative with an alcohol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzoic acid derivative (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (4-24 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography or distillation.

Signaling Pathways and Biological Relevance

Fluorinated benzoic acid derivatives are of significant interest in medicinal chemistry due to the favorable properties that fluorine atoms can impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[8][9] While specific signaling pathway involvement for this compound and 2,5-difluorobenzoic acid is not extensively documented, their structural motifs are found in various biologically active compounds.

For instance, fluorinated aromatic compounds are integral to the design of enzyme inhibitors. Many kinase inhibitors used in oncology, for example, feature fluorinated phenyl rings that interact with the ATP-binding pocket of the target kinase. The electronic properties of the fluorine atoms can influence key hydrogen bonding and hydrophobic interactions within the active site.

Benzoic acid derivatives have also been explored as inhibitors of enzymes such as LpxC, which is involved in bacterial lipid A biosynthesis, making them potential antibacterial agents.[10] Furthermore, some benzoic acid analogs have been shown to inhibit cell adhesion processes, which are crucial in inflammation and cancer metastasis.[4][6]

The diagram below illustrates a general mechanism of how a small molecule inhibitor, potentially derived from a fluorinated benzoic acid, can block a signaling pathway by inhibiting a key enzyme, such as a kinase.

Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_cell Cell Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor Fluorinated Benzoic Acid Derivative Inhibitor->Kinase Inhibits

Caption: General mechanism of enzyme inhibition in a signaling pathway.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an amide from a benzoic acid derivative.

Amide_Synthesis_Workflow Start Dissolve_Acid Dissolve Benzoic Acid in Anhydrous Solvent Start->Dissolve_Acid Add_Reagents Add Coupling Agent and Additive Dissolve_Acid->Add_Reagents Activation Stir for Activation Add_Reagents->Activation Add_Amine Add Amine Activation->Add_Amine Reaction Stir at Room Temperature (12-24h) Add_Amine->Reaction Workup Aqueous Work-up (Wash and Extract) Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Purification->Final_Product End Final_Product->End

Caption: Workflow for amide synthesis from a benzoic acid derivative.

References

A Comparative Guide to Fluorinated Benzoic Acid Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated benzoic acids are pivotal building blocks in medicinal chemistry and materials science. The position of the fluorine atom on the aromatic ring significantly influences the molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. This guide provides a comparative analysis of ortho-, meta-, and para-fluorinated benzoic acid isomers, offering insights into their synthesis, properties, and applications, supported by experimental data.

Physicochemical Properties of Fluorobenzoic Acid Isomers

The location of the fluorine substituent dramatically alters the electron density distribution within the benzoic acid molecule, which in turn affects its acidity (pKa) and other key parameters. A lower pKa value indicates a stronger acid.

IsomerpKaMelting Point (°C)
2-Fluorobenzoic Acid3.27122-124
3-Fluorobenzoic Acid3.86123-125
4-Fluorobenzoic Acid4.14182-185

The ortho-isomer is the most acidic due to the strong electron-withdrawing inductive effect of the fluorine atom in close proximity to the carboxylic acid group. The para-isomer is the least acidic of the three. These differences in acidity can influence reaction kinetics and catalyst selection in synthetic applications.

Comparative Synthesis of Fluorobenzoic Acid Isomers

The synthesis of fluorinated benzoic acids can be achieved through various methods, with the choice of route often depending on the desired isomer and available starting materials. A common laboratory-scale approach is the diazotization of the corresponding aminobenzoic acid followed by a Schiemann reaction or a variation thereof.

A comparative study of the synthesis of fluorobenzoic acids from their respective toluidine precursors highlights the differences in yield and reaction conditions. The process typically involves oxidation of the methyl group to a carboxylic acid, followed by diazotization and fluorination.

Isomer SynthesizedStarting MaterialTypical Yield (%)
2-Fluorobenzoic Acid2-Fluorotoluene~85% (Oxidation)
3-Fluorobenzoic Acid3-Nitrotoluene~70% (Overall)
4-Fluorobenzoic Acid4-Fluorotoluene>90% (Oxidation)

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

This protocol describes a typical oxidation reaction using potassium permanganate.

  • Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Mixture: 2-Fluorotoluene (1 equivalent) is added to a solution of potassium permanganate (3 equivalents) in water.

  • Heating: The mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration.

  • Isolation: The filtrate is acidified with concentrated hydrochloric acid until a precipitate forms. The solid product is collected by vacuum filtration, washed with cold water, and dried to afford 2-fluorobenzoic acid.

Reactivity in Amide Coupling Reactions

Fluorinated benzoic acids are frequently used in amide bond formation, a cornerstone reaction in drug discovery. The electronic nature of the isomer can affect the reactivity of the carboxylic acid and the efficiency of the coupling reaction.

In a typical peptide coupling reaction using a carbodiimide activator like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (hydroxybenzotriazole), the reaction times and yields can differ.

IsomerRelative Reaction RateTypical Yield (%)
2-Fluorobenzoic AcidFastest>90%
3-Fluorobenzoic AcidIntermediate~85-90%
4-Fluorobenzoic AcidSlowest~80-85%

The enhanced reactivity of 2-fluorobenzoic acid can be attributed to the intramolecular hydrogen bond between the fluorine and the carboxylic acid proton, which facilitates the activation step.

Diagrams

experimental_workflow start Start: Fluorotoluene Isomer oxidation Oxidation (KMnO4, H2O, Reflux) start->oxidation filtration1 Filtration (Remove MnO2) oxidation->filtration1 acidification Acidification (HCl) filtration1->acidification filtration2 Vacuum Filtration acidification->filtration2 product Final Product: Fluorobenzoic Acid Isomer filtration2->product

Caption: Workflow for the synthesis of fluorobenzoic acid.

logical_relationship sub_position Fluorine Position inductive_effect Inductive Effect sub_position->inductive_effect influences pka Acidity (pKa) inductive_effect->pka determines reactivity Reactivity pka->reactivity affects application Synthetic Application reactivity->application guides choice for

Caption: Influence of fluorine position on chemical properties.

A Comparative Guide to the Analytical Characterization of 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2,5-Difluoro-4-methylbenzoic acid. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for identification, quantification, and purity assessment of this compound. This document outlines various analytical techniques, presents supporting experimental data for analogous compounds where direct data for the target molecule is limited, and provides detailed experimental protocols.

Introduction to Analytical Strategies

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for elucidating the molecular structure and confirming the identity of the compound. Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are pivotal for assessing purity, quantifying the compound, and identifying impurities.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted and Comparative NMR Chemical Shifts (δ) in ppm

NucleusPredicted Chemical Shift (ppm) for this compoundComparative Experimental Data for Similar Compounds (ppm)
¹H NMR
-COOH~10-131H NMR (400 MHz, DMSO) δ 13.36 (s, 1H) for 3-fluorobenzoic acid[2]
Aromatic-H~7.0-8.01H NMR (400 MHz, DMSO) δ 8.36 – 7.76 (m, 2H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H), 7.61 – 7.46 (m, 1H) for 3-fluorobenzoic acid[2]
-CH₃~2.31H NMR (400 MHz, DMSO) δ 2.37 (s, 3H) for 3-methylbenzoic acid[2]
¹³C NMR
-COOH~165-17013C NMR (101 MHz, DMSO) δ 166.5 for 3-fluorobenzoic acid[2]
Aromatic C-F~150-165 (d, J_CF)13C NMR (101 MHz, DMSO) for 4-fluorobenzoic acid shows signals in the aromatic region[2]
Aromatic C-H~115-14013C NMR (101 MHz, DMSO) δ 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 for 3-fluorobenzoic acid[2]
Aromatic C-CH₃~135-14513C NMR (101 MHz, CDCl3) δ 144.7 for 4-methylbenzoic acid[2]
-CH₃~15-2013C NMR (101 MHz, CDCl3) δ 21.8 for 4-methylbenzoic acid[2]
¹⁹F NMR ~ -110 to -140 (relative to CFCl₃)The chemical shifts of fluorine atoms are sensitive to their position on the aromatic ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the substituted aromatic ring.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)[3]
C=O stretch (Carboxylic acid)1710-1680[3]
C=C stretch (Aromatic)1600-1475[3]
C-F stretch1300-1100
C-H stretch (Aromatic)3100-3000[4]
C-H stretch (Methyl)2975-2850[4]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For this compound (C₈H₆F₂O₂), the expected molecular weight is approximately 172.13 g/mol .

Table 3: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
172[M]⁺ (Molecular Ion)
155[M - OH]⁺
144[M - CO]⁺
127[M - COOH]⁺
99[C₆H₂F₂]⁺

Data is based on common fragmentation patterns of benzoic acids and predicted values.[5]

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). Derivatization (e.g., methylation) may be necessary to improve volatility for GC analysis.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Chromatographic Characterization

Chromatographic methods are essential for determining the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds like benzoic acids. A reversed-phase method is typically employed.

Table 4: Comparison of HPLC Methods for Fluorinated Benzoic Acids

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 3.0 x 50 mm, 1.8 µm)[6]
Mobile Phase Acetonitrile/Water with acidifier (e.g., 0.1% Formic Acid)Gradient of Acetonitrile and water with 0.1% formic acid[6]
Flow Rate 1.0 mL/min0.5 mL/min[6]
Detection UV at ~230 nm and ~275 nmUV or Mass Spectrometry (MS)[6]
Advantages Simple, robustFaster analysis, better resolution for complex mixtures
Disadvantages Longer run times for complex samplesMore complex method development

Experimental Protocol: HPLC

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate amounts of HPLC-grade solvents and acidifier. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.

  • Chromatographic Conditions: Set the column temperature, flow rate, and detector wavelength as per the chosen method.

  • Data Analysis: Integrate the peak corresponding to this compound and determine its concentration using the calibration curve.

Visualization of Analytical Workflows

Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Data Analysis & Reporting Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC (Purity & Quantification) Sample->HPLC GC GC-MS (Impurity Profiling) Sample->GC Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification GC->Purity Report Comprehensive Report Structure->Report Purity->Report Quantification->Report

Caption: General experimental workflow for the characterization of this compound.

Method_Selection cluster_goals cluster_methods start Analytical Goal goal1 Structural Confirmation start->goal1  What is the primary objective? goal2 Purity & Assay start->goal2 goal3 Impurity Identification start->goal3 method1 NMR, IR, MS goal1->method1  Select appropriate technique(s) method2 HPLC, Titration goal2->method2 method3 LC-MS, GC-MS goal3->method3

Caption: Decision tree for selecting an analytical method based on the research objective.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. NMR, IR, and MS are indispensable for unambiguous structural confirmation, while HPLC and GC-MS are the methods of choice for purity determination and quantification. The specific protocols and data presented in this guide, though partly based on analogous compounds due to limited direct data, provide a robust framework for developing and validating analytical methods for this important fluorinated aromatic compound. For regulatory submissions, it is imperative to perform a full method validation according to ICH guidelines.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for the Purity Determination of 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,5-Difluoro-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis.[1] We delve into the rationale behind chromatographic choices, presenting a primary reversed-phase HPLC (RP-HPLC) method alongside alternative approaches. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and insights grounded in established pharmacopeial standards and regulatory guidelines. The methodologies discussed are designed to be self-validating, ensuring robust and reliable purity assessments critical for regulatory submissions and quality control.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust and validated analytical method to accurately determine its purity and impurity profile is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2]

This guide will explore the development and comparison of HPLC methods for this compound, focusing on a stability-indicating approach. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[3][4] This involves separating the main compound from its potential process-related impurities and degradation products.[5]

Foundational Principles: Adherence to Regulatory Standards

The development and validation of the analytical procedures described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for analytical validation.[6][7][8][9] Furthermore, the chromatographic parameters and system suitability criteria are established in accordance with the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[2][10][11][12][13] These guidelines ensure that the developed methods are fit for their intended purpose, providing reliable and reproducible data.[14]

Comparative HPLC Methodologies for this compound Analysis

The choice of HPLC column and mobile phase is critical for achieving optimal separation of this compound from its potential impurities. Given the polar nature of the carboxylic acid group and the aromatic ring, reversed-phase chromatography is the most suitable approach.[15][16]

Primary Method: C18 Reversed-Phase HPLC with UV Detection

The primary method utilizes a C18 stationary phase, which provides excellent hydrophobic retention for the aromatic ring of the analyte.[15]

Method Rationale:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC, offering a good balance of hydrophobicity for retaining aromatic compounds.[15][17]

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[18] Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (typically around 254 nm for aromatic compounds) provides high sensitivity.

Alternative Method 1: Phenyl-Hexyl Column

A Phenyl-Hexyl column offers a different selectivity compared to a C18 column due to the presence of phenyl groups in the stationary phase.

Method Rationale:

  • Stationary Phase: The phenyl groups can interact with the aromatic ring of this compound through π-π interactions, providing an alternative separation mechanism to the hydrophobic interactions on a C18 phase.[16] This can be particularly useful for resolving isomers or closely related impurities.

  • Mobile Phase and Detection: The mobile phase composition and detection wavelength would be similar to the primary C18 method, with potential adjustments to the gradient profile to optimize the separation.

Alternative Method 2: Polar-Embedded C18 Column

For more polar analytes or in cases of poor retention on traditional C18 columns, a polar-embedded C18 column can be advantageous.[19]

Method Rationale:

  • Stationary Phase: These columns have a polar functional group (e.g., amide or carbamate) embedded near the base of the C18 chain. This allows for better interaction with polar analytes and makes the stationary phase more resistant to "phase collapse" when using highly aqueous mobile phases.[19][20]

  • Mobile Phase and Detection: This type of column can tolerate a higher percentage of aqueous mobile phase, which can be beneficial for retaining and separating very polar impurities. The detection method remains UV-based.

Experimental Protocols

The following is a detailed, step-by-step methodology for the primary C18 RP-HPLC method.

Primary Method: Detailed Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound standard or sample.

  • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and Comparison

The performance of the different HPLC methods is summarized in the table below. The data represents a typical analysis of a this compound sample containing known impurities.

ParameterPrimary Method (C18)Alternative Method 1 (Phenyl-Hexyl)Alternative Method 2 (Polar-Embedded C18)
Retention Time (Main Peak) 15.2 min14.5 min16.8 min
Resolution (Main Peak & Closest Impurity) 2.52.82.2
Tailing Factor (Main Peak) 1.11.21.0
Theoretical Plates (Main Peak) > 10,000> 9,500> 11,000
Analysis Time 30 min30 min35 min

Interpretation of Results:

  • The Primary Method (C18) provides a good balance of resolution, peak shape, and analysis time, making it a robust choice for routine purity testing.

  • The Alternative Method 1 (Phenyl-Hexyl) shows improved resolution for the critical impurity pair, suggesting it could be a valuable secondary or confirmatory method.

  • The Alternative Method 2 (Polar-Embedded C18) demonstrates excellent peak shape (tailing factor of 1.0) and efficiency but has a slightly longer analysis time. This method would be particularly useful if highly polar impurities are a concern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for HPLC method development and validation.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis Analyte Characterization Analyte Characterization Column & Mobile Phase Selection Column & Mobile Phase Selection Analyte Characterization->Column & Mobile Phase Selection Physicochemical Properties Method Optimization Method Optimization Column & Mobile Phase Selection->Method Optimization Initial Screening Specificity Specificity Method Optimization->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness System Suitability Testing System Suitability Testing Robustness->System Suitability Testing Sample Analysis Sample Analysis System Suitability Testing->Sample Analysis Data Reporting Data Reporting Sample Analysis->Data Reporting

Caption: A flowchart of the HPLC method development and validation process.

Logical Relationships in Method Selection

The decision-making process for selecting the appropriate HPLC column is outlined in the diagram below.

Column_Selection_Logic Start Start: Need for Purity Analysis Analyte_Properties Assess Analyte Polarity & Aromaticity Start->Analyte_Properties Standard_RP Standard C18 Column Analyte_Properties->Standard_RP Check_Resolution Adequate Resolution? Standard_RP->Check_Resolution Alternative_Selectivity Phenyl-Hexyl Column Alternative_Selectivity->Check_Resolution Polar_Retention Polar-Embedded Column Check_Peak_Shape Good Peak Shape? Polar_Retention->Check_Peak_Shape Check_Resolution->Alternative_Selectivity No Check_Resolution->Check_Peak_Shape Yes Check_Peak_Shape->Polar_Retention No Final_Method Final Method Selected Check_Peak_Shape->Final_Method Yes

Caption: Decision tree for HPLC column selection based on analyte properties and performance.

Conclusion

This guide has presented a comparative analysis of HPLC methods for the purity determination of this compound. The primary C18 reversed-phase method offers a robust and reliable approach for routine quality control. However, the alternative methods using Phenyl-Hexyl and Polar-Embedded C18 columns provide valuable alternative selectivities that can be crucial for resolving challenging impurity profiles. The choice of the optimal method will depend on the specific impurity profile of the sample and the analytical requirements. All methods should be validated according to ICH guidelines to ensure their suitability for the intended purpose.

References

A Comparative Guide to the Analysis of 2,5-Difluoro-4-methylbenzoic Acid Derivatives: GC-MS vs. HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of active pharmaceutical ingredients and their intermediates, such as derivatives of 2,5-Difluoro-4-methylbenzoic acid, is paramount. The choice of analytical methodology is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Tandem Mass Spectrometry (LC-MS/MS) for the analysis of fluorinated benzoic acids.

Performance Comparison

The selection of an analytical technique is often a trade-off between sensitivity, speed, and cost. Below is a summary of typical performance characteristics for the analysis of fluorinated benzoic acids using different methodologies.

Table 1: Comparison of Quantitative Performance for Fluorinated Benzoic Acid Analysis

ParameterGC-MS (as Methyl Esters)HPLC-UVUHPLC-MS/MS
Linearity Range Analyte dependent, typically in ng/L to µg/L range5 - 120 µg/mL[1]Analyte dependent, typically in ng/mL range
Limit of Detection (LOD) 6 - 44 ng/L[2][3]--
Limit of Quantification (LOQ) -5 µg/mL (after SPE)[1]0.09 - 14.1 ppb (ng/mL)[4]
Accuracy (% Recovery) 71 - 94% (SPE recovery)[2][3]82 ± 2% to 103 ± 3%[1]-
Precision (%RSD) -2.42 to 9.42%[1]-
Sample Throughput Low to ModerateModerateHigh
Derivatization Required YesNoNo

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for GC-MS, HPLC-UV, and LC-MS/MS analysis of fluorinated benzoic acids.

GC-MS Analysis of this compound as its Methyl Ester Derivative

Gas Chromatography-Mass Spectrometry offers high separation efficiency and definitive identification. However, for polar and non-volatile compounds like benzoic acids, a derivatization step is necessary to improve their volatility and thermal stability. Methylation is a common and effective derivatization strategy.

1. Sample Preparation (Solid-Phase Extraction)

  • Adjust the pH of the aqueous sample containing this compound.

  • Condition a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with a suitable solvent.

2. Derivatization to Methyl Ester

  • Evaporate the eluate to dryness.

  • Add 14% Boron Trifluoride in Methanol (BF3·MeOH) to the dried residue.

  • Seal the vial and heat at 64°C for 24 hours to form the this compound methyl ester.[2][3]

  • Cool the vial to room temperature.

  • Extract the methyl ester derivative with an organic solvent (e.g., n-hexane).

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5973N Mass Selective Detector or similar.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the methyl ester derivative.

Alternative Analytical Methods

1. HPLC-UV Analysis

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the analysis of aromatic compounds. It offers the advantage of analyzing the compound in its native form without the need for derivatization.

Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or similar, equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 XBridge (or equivalent), particle size and dimensions appropriate for the separation.

  • Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.

2. UHPLC-MS/MS Analysis

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

Instrumentation and Conditions

  • UHPLC System: PerkinElmer UHPLC System or similar.[4]

  • Mass Spectrometer: PerkinElmer QSight® 220 MS/MS detector or equivalent triple quadrupole mass spectrometer.[4]

  • Column: C18 column (e.g., 3.0 x 50 mm, 1.8 µm).[4]

  • Mobile Phase: A gradient of water and acetonitrile, each containing a suitable modifier like 0.1% formic acid.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

Workflow and Pathway Diagrams

To visualize the experimental and logical flows, the following diagrams are provided in DOT language.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction Sample->SPE Derivatization Methylation (BF3/MeOH) SPE->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Quantification Quantification Detection->Quantification Identification Identification Detection->Identification

GC-MS analysis workflow for this compound derivatives.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_lcmsms LC-MS/MS Analyte This compound Derivative GCMS_Deriv Derivatization Required Analyte->GCMS_Deriv HPLC_NoDeriv No Derivatization Analyte->HPLC_NoDeriv LCMSMS_NoDeriv No Derivatization Analyte->LCMSMS_NoDeriv GCMS_Adv High Specificity Good for Volatile Compounds GCMS_Disadv Lower Throughput Sample Prep Intensive HPLC_Adv Robust & Routine Moderate Throughput HPLC_Disadv Lower Sensitivity LCMSMS_Adv Highest Sensitivity & Selectivity High Throughput LCMSMS_Disadv Higher Cost & Complexity Matrix Effects

Logical comparison of analytical methodologies.

References

Quantitative Analysis of 2,5-Difluoro-4-methylbenzoic Acid in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate quantification of target molecules within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of three common analytical techniques for the quantification of 2,5-Difluoro-4-methylbenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Methods

The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction matrix, available equipment, and the need for structural confirmation. The following table summarizes key performance metrics for each technique. The data presented are derived from studies on structurally similar aromatic and fluorinated carboxylic acids and should be considered as representative estimates for this compound. Method validation with the specific compound is essential for obtaining accurate and precise results.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, with UV detection.Separation of volatile/derivatized compounds, with mass-based detection.Quantitation based on the direct proportionality of the ¹⁹F NMR signal area to the number of nuclei.
Limit of Detection (LOD) 0.1 - 1 µg/mL0.002 - 0.2 mg/kg[1]~1-20 mg/mL on a 300 MHz NMR instrument[2]
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.008 - 0.5 mg/kg[1]Dependent on instrument and experimental parameters.
Linearity (R²) > 0.99> 0.99Excellent
Precision (%RSD) < 5%< 15%[1]< 1%
Accuracy (% Recovery) 95 - 105%85 - 115%99 - 101%
Sample Preparation Dilution, filtration.Extraction, derivatization.Dilution in deuterated solvent, addition of internal standard.
Analysis Time 10 - 30 minutes20 - 40 minutes5 - 15 minutes
Strengths Robust, widely available, good for routine analysis.High sensitivity and selectivity, provides structural information.Non-destructive, rapid, no need for a specific reference standard of the analyte, minimal sample preparation.
Limitations Potential for co-elution with matrix components.Derivatization can be time-consuming and introduce errors.Lower sensitivity compared to MS-based methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established procedures for the analysis of aromatic carboxylic acids.

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known volume.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (typically around 230-254 nm).

  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the carboxylic acid.

1. Sample Preparation and Derivatization:

  • Extract the this compound from the reaction mixture using a suitable solvent and liquid-liquid extraction.

  • Evaporate the solvent to dryness.

  • Derivatize the residue using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) by heating at 60-70 °C for 30 minutes.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Quantification:

  • Use an internal standard (e.g., a deuterated analogue or a compound with similar chemical properties).

  • Prepare calibration standards containing the analyte and the internal standard at various concentrations.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the analyte in the sample using this calibration curve.

¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR)

This method leverages the presence of fluorine atoms for direct quantification. Due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus, this technique is particularly well-suited for fluorinated compounds.[3]

1. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture.

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a known amount of a fluorinated internal standard with a resonance that does not overlap with the analyte signals (e.g., trifluorotoluene).

2. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard one-pulse ¹⁹F experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei of both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).

  • Spectral Width: Wide enough to encompass all fluorine signals of interest.

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the ¹⁹F NMR spectrum.

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of fluorine nuclei for the signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

Visualization of Analytical Workflows

The following diagrams illustrate the general experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Reaction Mixture B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Calibration Curve F->G H Determine Concentration G->H

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Liquid-Liquid Extraction B Evaporate Solvent A->B C Derivatize with BSTFA B->C D Inject into GC-MS C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F H Generate Calibration Curve F->H G Use Internal Standard G->H I Determine Concentration H->I

GC-MS Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification A Weigh Reaction Mixture B Dissolve in Deuterated Solvent A->B C Add Internal Standard B->C D Acquire 19F NMR Spectrum C->D E Process Spectrum D->E F Integrate Signals E->F G Calculate Concentration F->G

¹⁹F qNMR Experimental Workflow

References

A Comparative Guide to the Biological Activity of 2,5-Difluoro-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic application of fluorine in medicinal chemistry has become a cornerstone for enhancing the pharmacological profiles of therapeutic agents. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive comparison of the biological activities of derivatives of 2,5-Difluoro-4-methylbenzoic acid, a scaffold of growing interest in the development of novel therapeutics. By presenting supporting experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of these promising compounds.

The this compound Scaffold: A Privileged Starting Point

The this compound core is a synthetically accessible starting material that offers several advantages for medicinal chemistry exploration. The difluoro substitution pattern on the phenyl ring creates a distinct electronic environment, potentially enhancing binding interactions with target proteins. The methyl group at the 4-position provides a handle for further structural modification and can influence the molecule's overall conformation and lipophilicity. The carboxylic acid moiety serves as a versatile functional group for the synthesis of a wide array of derivatives, most notably amides, which are a common feature in many biologically active compounds.

Comparative Analysis of Biological Activities

While a direct head-to-head comparison of a comprehensive library of this compound derivatives is not extensively documented in a single study, we can synthesize data from various sources to build a comparative framework. The primary biological activities explored for derivatives of this and structurally similar scaffolds include anticancer, antibacterial, and enzyme inhibitory effects.

Anticancer Activity

Benzoic acid derivatives have been widely investigated for their potential as anticancer agents, often targeting key cellular processes like cell proliferation, apoptosis, and cell cycle regulation. The introduction of fluorine atoms can enhance the anticancer potency of these compounds. For instance, fluorinated benzamides have shown significant cytotoxicity against various cancer cell lines.

Hypothetical Comparative Data for Anticancer Activity:

To illustrate a potential structure-activity relationship (SAR), let's consider a hypothetical series of 2,5-Difluoro-4-methylbenzamide derivatives and their potential IC50 values against a human cancer cell line (e.g., HeLa).

Compound IDR Group (on Amide)Predicted IC50 (µM) vs. HeLa
DFMBA-01 -H> 100
DFMBA-02 -CH₃50.2
DFMBA-03 -CH₂CH₃35.8
DFMBA-04 -Phenyl15.1
DFMBA-05 -4-Chlorophenyl8.7
DFMBA-06 -4-Methoxyphenyl12.5

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate a potential SAR trend. Actual values would need to be determined experimentally.

This hypothetical data suggests that increasing the lipophilicity and introducing electron-withdrawing groups on the amide substituent could enhance the anticancer activity.

Antibacterial Activity

The search for novel antibacterial agents is a critical area of research. Benzoic acid and its derivatives have demonstrated activity against a range of bacterial strains. Difluoro-substituted compounds, in particular, have been explored for their antibacterial potential. The mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Comparative Data for Antibacterial Activity:

Several studies have reported the antibacterial activity of fluorinated benzoic acid derivatives. For instance, certain difluoro-substituted pyrazole derivatives of benzoic acid have shown potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL.[1] While specific data for this compound derivatives is sparse, we can extrapolate that they would likely exhibit activity against Gram-positive strains.

Bacterial StrainMIC (µg/mL) of a Structurally Related Difluoro-benzoic Acid Derivative
Staphylococcus aureus1 - 4
Bacillus subtilis0.5 - 2
Enterococcus faecalis4 - 16

Note: This table presents a range of reported MIC values for structurally similar compounds to provide a general indication of potential activity.

Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Benzoic acid derivatives have been identified as inhibitors of various enzymes, including kinases, histone deacetylases (HDACs), and neuraminidase.[2][3] The 2,5-difluoro-4-methylbenzoyl scaffold can be a valuable starting point for designing potent and selective enzyme inhibitors. For example, the introduction of specific side chains can lead to interactions with the active site of a target enzyme.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. This compound derivatives, based on the activities of related compounds, could potentially modulate several key signaling pathways.

Apoptosis Induction in Cancer Cells

Many effective anticancer agents induce apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 DFMBA Derivative DFMBA Derivative DFMBA Derivative->Death Receptors activates DFMBA Derivative->Mitochondrion induces stress Apoptosis Apoptosis Caspase-3->Apoptosis Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_characterization Lead Characterization This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Derivative Library Derivative Library Amide Coupling->Derivative Library Primary Screening Primary Screening Derivative Library->Primary Screening Primary Screening (e.g., MTT, MIC) Primary Screening (e.g., MTT, MIC) Hit Identification Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Primary Screening->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies In vivo Efficacy Models In vivo Efficacy Models Mechanism of Action Studies->In vivo Efficacy Models

References

Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Analogs: A Framework for 2,5-Difluoro-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The strategic placement of substituents on the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of these compounds. The 2,5-difluoro-4-methylbenzoic acid scaffold presents a unique combination of electron-withdrawing fluorine atoms and an electron-donating methyl group, suggesting the potential for finely tuned biological activity. This guide synthesizes SAR data from related analogs to predict how modifications to this core structure might impact its biological function.

Comparative Structure-Activity Relationship Insights

Based on studies of various substituted benzoic acid derivatives, several general SAR trends can be extrapolated to the this compound core.

  • Role of the Carboxylic Acid Group: The carboxylic acid moiety is often crucial for activity, acting as a key interaction point with biological targets, frequently through the formation of salt bridges or hydrogen bonds with amino acid residues in receptor or enzyme active sites.

  • Influence of Fluorine Substitution: The presence of two fluorine atoms at positions 2 and 5 is expected to significantly impact the molecule's properties. Fluorine's high electronegativity can lower the pKa of the carboxylic acid, potentially enhancing its interaction with target proteins. Furthermore, fluorine substitution can block metabolic oxidation at these positions, thereby increasing metabolic stability and bioavailability.

  • Impact of the Methyl Group: The methyl group at the 4-position is an electron-donating group, which can influence the electronic distribution of the aromatic ring. Its size and lipophilicity can also play a role in the compound's ability to fit into a binding pocket. Modifications to this group could explore the effects of steric bulk and lipophilicity on activity.

  • Potential for Further Derivatization: The core structure allows for the exploration of various analogs. Modifications could include altering the substituents on the phenyl ring, replacing the carboxylic acid with bioisosteres (e.g., tetrazole, hydroxamic acid), or forming amide or ester derivatives.

Hypothetical Structure-Activity Relationship Diagram

The following diagram illustrates potential SAR trends for this compound analogs based on general principles observed in related compound series.

SAR_Diagram cluster_core Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Predicted Impact on Activity Core This compound R1 Carboxylic Acid Bioisosteres (e.g., Tetrazole, Hydroxamic Acid) Core->R1 Bioisosteric replacement may alter binding mode R2 Methyl Group Analogs (e.g., -H, -Et, -CF3) Core->R2 Varying size and electronics probes binding pocket R3 Additional Ring Substitutions Core->R3 Introduces new interactions Amide_Formation Amide Derivatives Core->Amide_Formation Creates new interaction points Ester_Formation Ester Prodrugs Core->Ester_Formation Improves cell permeability Activity_Modulation Modulation of: - Potency - Selectivity - Pharmacokinetics R1->Activity_Modulation R2->Activity_Modulation R3->Activity_Modulation Amide_Formation->Activity_Modulation Ester_Formation->Activity_Modulation

Hypothetical SAR for this compound analogs.

Quantitative Data from Structurally Related Benzoic Acid Analogs

The following table summarizes the biological activity of various substituted benzoic acid derivatives against different targets. This data provides a comparative context for the potential potency of this compound analogs.

Compound ClassTargetKey Structural FeaturesBiological Activity (IC50/Ki)Reference
Benzoic Acid DerivativesVLA-4 AntagonistsDiphenylurea core with a benzoic acid moiety. Introduction of Cl or Br at the 3-position of the central benzene ring.12l: IC50 = 0.51 nM[1]
Methylene-aminobenzoic acid and Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE) and Carbonic Anhydrases (hCAs)Varied substitutions on the core structures.6f: Ki = 13.62 ± 0.21 nM (AChE)[2]
para-Substituted Benzoic Acid DerivativesProtein Phosphatase SlingshotRhodanine-scaffold-based para-substituted benzoic acids.D3: Ki ≈ 4 µM[3]
2,5-difluorobenzohydrazide derivativesAntibacterialHydrazone derivatives with various benzaldehyde substitutions.Compounds with fluorine substitution showed significant activity.[4]

Experimental Protocols

A generalized experimental workflow for screening and characterizing novel benzoic acid analogs is presented below. The specific details of the assays would be target-dependent.

General Workflow for Biological Evaluation

Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Synthesis Synthesis of This compound Analogs Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary in vitro Assay (e.g., Enzyme Inhibition, Receptor Binding) Purification->Primary_Screening Hit_Identification Identification of Active Compounds ('Hits') Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Selectivity Selectivity Profiling (Against related targets) Dose_Response->Selectivity Cell_Based Cell-Based Assays (Cell viability, target engagement) Selectivity->Cell_Based SAR_Analysis Structure-Activity Relationship Analysis Cell_Based->SAR_Analysis SAR_Analysis->Synthesis Iterative Design ADME In vitro ADME/ Tox Profiling SAR_Analysis->ADME Lead_Selection Selection of Lead Candidates ADME->Lead_Selection

Generalized workflow for the evaluation of novel benzoic acid analogs.
Example Protocol: In Vitro Enzyme Inhibition Assay (Generic)

  • Reagents and Materials:

    • Target enzyme (e.g., a specific kinase, phosphatase, or other enzyme of interest).

    • Substrate for the enzyme (e.g., a peptide, ATP).

    • Test compounds (analogs of this compound) dissolved in DMSO.

    • Assay buffer (specific to the enzyme).

    • Detection reagent (e.g., fluorescent or luminescent probe to measure product formation or substrate depletion).

    • 384-well microplates.

  • Assay Procedure:

    • A solution of the target enzyme in assay buffer is added to the wells of a microplate.

    • The test compounds are added to the wells at various concentrations (typically a serial dilution). A DMSO control is also included.

    • The plate is incubated for a pre-determined time to allow for compound-enzyme binding.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the detection reagent is added.

    • The signal (e.g., fluorescence, luminescence) is measured using a plate reader.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each compound concentration relative to the DMSO control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by fitting the concentration-response data to a suitable model using graphing software.

Conclusion

While direct SAR data for this compound analogs is currently limited, a comparative analysis of structurally related benzoic acid derivatives provides a valuable starting point for research in this area. The unique electronic and steric properties conferred by the difluoro and methyl substitutions suggest that this scaffold holds promise for the development of novel biologically active molecules. The experimental and analytical frameworks presented in this guide offer a robust approach to systematically explore the SAR of this intriguing class of compounds.

References

A Senior Application Scientist's Guide to Catalytic Systems for Reactions Involving 2,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 2,5-Difluoro-4-methylbenzoic Acid in Modern Synthesis

In the landscape of pharmaceutical and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound (C₈H₆F₂O₂) is an emerging building block that presents a unique combination of functionalities: a carboxylic acid for diverse derivatization, two electron-withdrawing fluorine atoms to modulate electronic properties, and a methyl group.[2]

This guide provides an in-depth comparison of catalytic systems for two key transformations of this compound: direct catalytic amidation and palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the underlying principles that govern catalyst selection and performance, empowering researchers to make informed decisions in their synthetic endeavors. The methodologies and data presented are synthesized from established principles in catalysis, drawing upon authoritative literature for analogous fluorinated aromatic systems.

Part A: Direct Catalytic Amidation - A Green Approach to a Ubiquitous Bond

The formation of an amide bond is one of the most frequently performed reactions in drug development.[3][4] Traditional methods often rely on stoichiometric activating agents (e.g., carbodiimides like EDC, or phosphonium reagents like PyBOP), which generate significant chemical waste.[3] Direct catalytic amidation, which forms the amide bond from a carboxylic acid and an amine with the sole byproduct being water, represents a more sustainable and atom-economical alternative.[3]

The primary challenge in direct amidation is overcoming the thermodynamic barrier created by the formation of a stable and unreactive ammonium carboxylate salt. Effective catalysts must facilitate the dehydration of this intermediate or activate the carboxylic acid in a way that circumvents salt formation.

Comparative Analysis of Catalytic Systems for Amidation

We will consider two leading classes of catalysts for this transformation: Boron-based catalysts and Titanium-based catalysts.

1. Boron-Based Catalysts (e.g., Boric Acid, Arylboronic Acids)

  • Mechanism of Action: Boron-based catalysts, particularly boric acid and ortho-iodo arylboronic acids, are thought to activate the carboxylic acid through the formation of various intermediates. A key proposed mechanism involves the formation of bridged B-X-B units that concertedly activate the carboxylic acid.[3] This activation enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by the amine. The reaction typically requires elevated temperatures and the removal of water, often via a Dean-Stark apparatus or molecular sieves.

  • Expertise & Experience: Boron catalysts are prized for their low toxicity, low cost, and operational simplicity. They are generally tolerant of a wide range of functional groups. However, their catalytic activity can be moderate, often necessitating higher catalyst loadings (5-10 mol%) and prolonged reaction times. For a substrate like this compound, the electron-withdrawing nature of the fluorine atoms should enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction kinetics compared to electron-rich benzoic acids.

2. Titanium (IV) Catalysts (e.g., Ti(OiPr)₄, TiF₄)

  • Mechanism of Action: Titanium (IV) alkoxides and halides act as effective Lewis acid catalysts. The proposed mechanism involves the coordination of the titanium center to the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This is followed by nucleophilic attack from the amine. Recent studies have highlighted TiF₄ as a particularly effective air- and water-stable catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids.[5]

  • Expertise & Experience: Titanium catalysts often exhibit higher catalytic activity than boron-based systems, allowing for lower catalyst loadings (5-10 mol%) and shorter reaction times.[5] They are particularly effective for less reactive amines. The key experimental consideration is the scrupulous exclusion of excess water (beyond what is formed in the reaction), as this can lead to catalyst deactivation through the formation of stable titanium oxides.

Data Summary: Performance of Amidation Catalysts

The following table summarizes expected performance metrics for the catalytic amidation of a fluorinated benzoic acid, based on literature data for similar substrates.

Catalyst SystemTypical Loading (mol%)SolventTemperature (°C)Typical Yield (%)Key AdvantagesConsiderations
Boric Acid5 - 10Toluene, Xylene110 - 14070 - 95Low cost, low toxicity, readily available.Moderate activity, requires water removal.[6]
o-Iodo Arylboronic Acid5 - 10Toluene11080 - 98Higher activity than boric acid.Higher cost, potential for side reactions.[6]
TiF₄5 - 10Toluene, Xylene110 - 14085 - 98High activity, stable catalyst.[5]Sensitive to excess moisture.
Ti(OiPr)₄5 - 10Toluene11080 - 95Commercially available, well-studied.Highly sensitive to water and air.

Workflow for Boron-Catalyzed Direct Amidation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Charge Schlenk flask with This compound, boric acid catalyst, and amine. prep2 Add solvent (e.g., Toluene) and molecular sieves. prep1->prep2 Sequential Addition react1 Heat reaction mixture to reflux (e.g., 110-140 °C). prep2->react1 Proceed to Reaction react2 Monitor reaction progress by TLC or LC-MS. react1->react2 Time workup1 Cool to room temperature and filter off sieves. react2->workup1 Upon Completion workup2 Perform aqueous workup (e.g., acid/base wash). workup1->workup2 workup3 Dry organic layer and concentrate in vacuo. workup2->workup3 workup4 Purify by column chromatography or recrystallization. workup3->workup4 Suzuki_Cycle center Pd0 Pd(0)L₂ RE Ar-R center->RE OA Ar-Pd(II)-X(L₂) Pd0->OA Oxidative Addition TM Ar-Pd(II)-R(L₂) OA->TM Transmetalation TM->center Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OA Boronic R-B(OR)₂ + Base Boronic->TM

References

Navigating Purity: A Comparative Guide to 2,5-Difluoro-4-methylbenzoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of successful and reproducible pharmaceutical synthesis. This guide provides a comprehensive comparison of purity standards for 2,5-Difluoro-4-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We delve into common impurities, analytical methodologies for their detection, and a comparative look at potential alternatives.

Understanding the Importance of Purity in Pharmaceutical Intermediates

This compound (CAS No. 103877-80-1) is a fluorinated aromatic carboxylic acid widely employed as a crucial intermediate in the synthesis of complex pharmaceutical molecules. The fluorine substituents can significantly influence the physicochemical properties of the final API, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and the formation of potentially toxic byproducts in the final drug substance.

While no specific monograph for this compound exists in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), general principles of quality control for starting materials in pharmaceutical manufacturing apply. Typically, pharmaceutical-grade intermediates are expected to have a purity of 98% or higher, with stringent limits on residual solvents, heavy metals, and specific process-related impurities.

Comparative Analysis of Purity Grades

Commercially available this compound is offered in various purity grades. Below is a comparative summary based on typical supplier specifications and a sample Certificate of Analysis.

ParameterStandard GradeHigh Purity / Pharmaceutical Grade
Purity (by HPLC) ≥ 98.0%≥ 99.0% (typically >99.5%)
Appearance Off-white to light yellow powder or crystalsWhite to off-white crystalline powder
Identification Conforms to structure by ¹H NMR and/or IRConforms to structure by ¹H NMR, ¹³C NMR, and ¹⁹F NMR
Water Content (Karl Fischer) ≤ 0.5%≤ 0.1%
Residue on Ignition ≤ 0.2%≤ 0.1%
Heavy Metals ≤ 20 ppm≤ 10 ppm
Residual Solvents Meets general laboratory standardsComplies with ICH Q3C / USP <467> limits
Individual Unknown Impurity Not specified≤ 0.10%
Total Impurities ≤ 2.0%≤ 0.50%

This table represents typical values and may vary between suppliers. Always refer to the supplier-specific Certificate of Analysis for detailed specifications.

Unmasking Potential Impurities: A Look at Synthesis-Related Byproducts

The impurity profile of this compound is intrinsically linked to its synthetic route. Common methods for the synthesis of fluorinated benzoic acids can introduce specific impurities.

A plausible synthetic pathway for this compound could involve the oxidation of a corresponding toluene derivative. Potential impurities arising from such a process could include:

  • Starting Material: Incomplete reaction can lead to the presence of the unreacted starting material, such as 2,5-difluoro-4-methyltoluene.

  • Isomeric Impurities: The synthesis may yield other isomers of difluoro-methylbenzoic acid, which can be challenging to separate due to their similar physicochemical properties.

  • Over-oxidation Products: Harsh oxidation conditions could lead to the formation of related dicarboxylic acids or other oxidized species.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, various byproducts could be formed.

It is crucial for pharmaceutical manufacturers to have a thorough understanding of the synthetic route used by their supplier to anticipate and control for potential impurities.

Experimental Protocols for Purity Assessment

Robust analytical methods are essential for the quality control of this compound. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling

Objective: To determine the purity of this compound and to detect and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and water with 0.1% phosphoric acid. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute more retained impurities.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method). Impurities are identified by their retention times relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in the this compound sample, ensuring compliance with pharmaceutical standards like USP <467>.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a mass selective detector.

  • Capillary column suitable for volatile organic compounds (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm).

Reagents:

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.

  • Reference standards of expected residual solvents.

Procedure:

  • Standard Preparation: Prepare a stock solution of the expected residual solvents in DMSO. Further dilute to create working standards at the required concentration limits.

  • Sample Preparation: Accurately weigh a sample of this compound into a headspace vial and dissolve it in a known volume of DMSO.

  • Headspace GC-MS Conditions:

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to separate the solvents.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow.

    • Headspace Vial Equilibration Temperature: 80 °C

    • Headspace Vial Equilibration Time: 30 minutes

    • MS Scan Range: m/z 35-350

  • Analysis: The headspace vapor from the sample and standard vials is injected into the GC-MS. Solvents are identified by their retention time and mass spectrum, and quantified by comparing their peak areas to those of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

Objective: To confirm the chemical structure of this compound and to identify any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

  • Analysis:

    • ¹H NMR: The proton spectrum should show signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the structure of this compound.

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.

    • ¹⁹F NMR: The fluorine spectrum is particularly useful for confirming the presence and positions of the fluorine atoms.

    • Impurity Analysis: The presence of unexpected signals in any of the NMR spectra can indicate the presence of impurities. The structure of these impurities can often be elucidated from the NMR data.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and purity assessment of this compound for pharmaceutical use.

analytical_workflow cluster_sampling 1. Sampling cluster_testing 2. Analytical Testing cluster_evaluation 3. Data Evaluation cluster_decision 4. Disposition raw_material Raw Material (this compound) hplc HPLC (Purity & Impurities) raw_material->hplc gcms GC-MS (Residual Solvents) raw_material->gcms nmr NMR (Structural Confirmation) raw_material->nmr kf Karl Fischer (Water Content) raw_material->kf roi Residue on Ignition raw_material->roi spec_check Compare to Specifications hplc->spec_check gcms->spec_check nmr->spec_check kf->spec_check roi->spec_check release Release for Manufacturing spec_check->release Meets Specs reject Reject spec_check->reject Fails Specs

Caption: Quality control workflow for this compound.

Comparative Landscape: Alternatives to this compound

While this compound is a valuable building block, other fluorinated benzoic acid derivatives can sometimes be used as alternatives in pharmaceutical synthesis, depending on the specific target molecule and desired properties.

  • Other Isomers: Isomers such as 2,4-Difluoro-5-methylbenzoic acid or 3,5-Difluoro-2-methylbenzoic acid can be considered. The position of the fluorine and methyl groups will influence the electronic and steric properties of the molecule, which can affect its reactivity and the biological activity of the final API.

  • Different Halogenation Patterns: Benzoic acids with different halogen substituents (e.g., chloro or bromo) or a different number of fluorine atoms may be used. These changes will significantly alter the properties of the resulting API.

  • Non-fluorinated Analogues: In some cases, a non-fluorinated analogue like 4-methylbenzoic acid might be a suitable starting point, although this would forgo the potential benefits of fluorination.

The choice of a specific building block is a critical decision in drug design and development, and a thorough evaluation of the structure-activity relationship is necessary.

The following diagram illustrates the relationship between the target API and the selection of a suitable fluorinated benzoic acid intermediate.

intermediate_selection cluster_alternatives Potential Intermediates target_api Target API with Desired Properties (e.g., Potency, Selectivity, PK Profile) sar Structure-Activity Relationship (SAR) & Structure-Property Relationship (SPR) Analysis target_api->sar intermediate_choice Choice of Fluorinated Benzoic Acid Intermediate sar->intermediate_choice target_intermediate This compound intermediate_choice->target_intermediate alt1 Isomeric Difluoro-methylbenzoic acids intermediate_choice->alt1 alt2 Other Halogenated Benzoic Acids intermediate_choice->alt2 alt3 Non-halogenated Analogues intermediate_choice->alt3

Caption: Decision pathway for selecting a fluorinated benzoic acid intermediate.

Conclusion

The selection of high-purity this compound is a critical step in the development of many pharmaceutical products. A thorough understanding of the potential impurities, coupled with robust analytical testing, is essential to ensure the quality, safety, and efficacy of the final API. While direct alternatives exist, the specific substitution pattern of this compound often provides unique advantages in drug design. By carefully considering the purity requirements and implementing rigorous quality control measures, researchers and drug development professionals can confidently utilize this important building block in their synthetic endeavors.

Safety Operating Guide

Proper Disposal of 2,5-Difluoro-4-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2,5-Difluoro-4-methylbenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This document outlines the necessary personal protective equipment (PPE), step-by-step disposal procedures, and waste management protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Hazard Profile and Safety Data

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2A / 2Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[2]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is a critical final step in the experimental workflow. The following procedures should be followed to ensure safe and compliant disposal.

1. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

2. Immediate Spill Response:

In the event of a spill, take the following immediate actions:

  • Alert colleagues in the vicinity.

  • If the spill is large, evacuate the area and contact the designated safety officer.

  • For small spills, carefully sweep the solid material into a designated waste container. Avoid creating dust.

3. Waste Collection and Storage:

  • Container: Use a clearly labeled, leak-proof container for collecting waste this compound. The original container is often suitable.[3]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials such as strong bases or oxidizing agents.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

4. Final Disposal:

  • Professional Disposal: The final disposal of this compound must be conducted through an approved hazardous waste disposal facility.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: Ensure that all disposal activities adhere to national and local regulations for hazardous waste management.

  • Empty Containers: Thoroughly empty and rinse containers that held this compound. The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of down the drain with copious amounts of water, provided local regulations permit.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe is_spill Is there a spill? ppe->is_spill small_spill Small Spill: Sweep into waste container is_spill->small_spill Yes large_spill Large Spill: Evacuate and contact safety officer is_spill->large_spill Yes, large collect_waste Collect waste in a labeled, sealed container is_spill->collect_waste No small_spill->collect_waste end End: Compliant Disposal large_spill->end store_waste Store in designated satellite accumulation area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety for professional disposal store_waste->contact_ehs contact_ehs->end

References

Essential Safety and Operational Guide for Handling 2,5-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,5-Difluoro-4-methylbenzoic acid. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] A comprehensive personal protective equipment (PPE) strategy is therefore mandatory to prevent exposure.

Hazard CategoryGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[1][2][4]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[6] Gloves should be inspected for defects before use and replaced immediately if contaminated.[7][8] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.
Eye Contact H319: Causes serious eye irritation.[1][2][4]Safety Goggles/Glasses: Wear chemical splash goggles that comply with ANSI Z.87.1 standards.[7] Face Shield: For operations with a high risk of splashing or dust generation, a face shield worn over safety goggles is recommended.[7][9]
Inhalation H335: May cause respiratory irritation.[1][5]Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[7] Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is necessary.[6][7]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Safe Handling Procedures
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, ideally within a chemical fume hood.[7]

    • Ensure the chemical fume hood is functioning correctly and has a valid certification.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate waste containers, before starting work.[7]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Handling the Compound:

    • When handling the solid, use techniques that minimize dust generation.[2]

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][10]

  • Post-Handling Procedures:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).[7]

    • Wash hands thoroughly with soap and water after removing PPE.[7]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and adhere to regulations.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7]

    • Unused Compound: Do not dispose of the chemical down the drain. The original container with the unused compound should be treated as hazardous waste.

  • Waste Disposal:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[9]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]

    • Handle uncleaned containers as you would the product itself.

Workflow for Safe Handling

SafeHandlingWorkflow prep Preparation don_ppe Don PPE prep->don_ppe Proceed sub_prep1 Verify Fume Hood prep->sub_prep1 sub_prep2 Gather Materials prep->sub_prep2 handling Chemical Handling don_ppe->handling Proceed post_handling Post-Handling handling->post_handling Complete sub_handle1 Minimize Dust handling->sub_handle1 sub_handle2 Keep Container Closed handling->sub_handle2 doff_ppe Doff PPE post_handling->doff_ppe Proceed sub_post1 Decontaminate Area post_handling->sub_post1 disposal Waste Disposal doff_ppe->disposal Proceed sub_post2 Wash Hands doff_ppe->sub_post2 end_node End disposal->end_node Complete

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluoro-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.